4',5'-Diiodofluorescein
Description
Structure
3D Structure
Properties
IUPAC Name |
3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUBXQDJGJGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10I2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044238 | |
| Record name | 4'5'-Diiodofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38577-97-8 | |
| Record name | D & C Orange 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38577-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'5'-Diiodofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038577978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-4',5'-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'5'-Diiodofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5'-DIIODOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2GYZ1574 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4',5'-Diiodofluorescein: Chemical Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical and physical properties of 4',5'-Diiodofluorescein, a halogenated derivative of the widely utilized fluorescent dye, fluorescein. This document serves as a technical resource, offering in-depth information on its molecular structure and weight, which are critical parameters for its application in various scientific and biomedical research fields.
Introduction to 4',5'-Diiodofluorescein
4',5'-Diiodofluorescein belongs to the xanthene class of dyes. The introduction of iodine atoms onto the fluorescein core at the 4' and 5' positions significantly alters its physicochemical properties, including its absorption and emission spectra, as well as its quantum yield. These modifications make it a valuable tool in applications such as fluorescence microscopy, immunofluorescence assays, and as a labeling agent for biological molecules.
Chemical Structure Elucidation
The foundational structure of 4',5'-Diiodofluorescein is the fluorescein molecule, which is characterized by a xanthene ring system linked to a benzoic acid moiety. The defining feature of this derivative is the substitution of hydrogen atoms with iodine atoms at the 4' and 5' positions of the xanthene ring. This substitution is pivotal in modulating the electronic and, consequently, the spectral properties of the molecule.
The systematic IUPAC name for 4',5'-Diiodofluorescein is 3',6'-dihydroxy-4',5'-diiodospiro[iso-benzofuran-1(3H),9'-[9H]xanthen]-3-one. This nomenclature precisely describes the arrangement of the constituent atoms and functional groups within the molecule.
To visually represent the chemical structure of 4',5'-Diiodofluorescein, a DOT language script for Graphviz is provided below. This diagram illustrates the connectivity of atoms and the overall architecture of the molecule.
Molecular Weight and Formula
The molecular formula of 4',5'-Diiodofluorescein is C20H10I2O5[1][2][3]. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.90 u), and Oxygen (15.999 u).
The calculated molecular weight of 4',5'-Diiodofluorescein is approximately 584.10 g/mol [1][2]. This value is a critical parameter for researchers when preparing solutions of a specific molarity and for various quantitative analyses.
| Identifier | Value | Source |
| Molecular Formula | C20H10I2O5 | PubChem[4], The Merck Index[2] |
| Molecular Weight | 584.10 g/mol | The Merck Index[2], Inxight Drugs[3] |
| IUPAC Name | 3',6'-dihydroxy-4',5'-diiodospiro[iso-benzofuran-1(3H),9'-[9H]xanthen]-3-one | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O | PubChemLite[4] |
| InChI | InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | gsrs[1] |
| InChIKey | DSVUBXQDJGJGIC-UHFFFAOYSA-N | gsrs[1], The Merck Index[2] |
| CAS Number | 38577-97-8 | gsrs[1] |
References
-
4',5'-DIIODOFLUORESCEIN . Source: gsrs. URL: [Link]
-
4′,5′-Diiodofluorescein | The Merck Index Online . Source: The Royal Society of Chemistry. URL: [Link]
-
4',5'-Diiodofluorescein - Inxight Drugs . Source: Inxight Drugs. URL: [Link]
-
DISODIUM 4',5'-DIIODOFLUORESCEIN . Source: gsrs. URL: [Link]
-
4',5'-diiodofluorescein (C20H10I2O5) - PubChemLite . Source: PubChemLite. URL: [Link]
-
Disodium 4',5'-diiodofluorescein - Inxight Drugs . Source: Inxight Drugs. URL: [Link]
Sources
Technical Guide: Photophysical Characterization of 4',5'-Diiodofluorescein
The following guide details the photophysical characterization of 4',5'-Diiodofluorescein. It is structured to provide actionable data, mechanistic understanding, and validated experimental protocols for researchers in drug development and spectroscopy.
Executive Summary & Chemical Identity
4',5'-Diiodofluorescein is a halogenated xanthene derivative characterized by the presence of two heavy iodine atoms at the 4' and 5' positions of the xanthene core. Unlike its parent compound, Fluorescein, this derivative exhibits a distinct "Heavy Atom Effect," significantly altering its excited-state dynamics. It serves as a critical intermediate between high-quantum-yield fluorophores (like Fluorescein) and high-triplet-yield photosensitizers (like Erythrosin B).
-
CAS Number: 33239-19-9 (Disodium salt: 6371-82-0)
-
Synonyms: Solvent Red 73, Acid Red 95, CI 45425.
-
Molecular Formula: C₂₀H₁₀I₂O₅
-
Key Application: Singlet oxygen generation (
), pH sensing in acidic environments, and phosphorescence studies.
Photophysical Profile
The introduction of iodine atoms induces a bathochromic (red) shift in both absorption and emission spectra compared to Fluorescein, alongside a marked reduction in fluorescence quantum yield due to enhanced Intersystem Crossing (ISC).
Spectral Characteristics (Basic Ethanol/0.1 M NaOH)
| Parameter | Value | Notes |
| Absorbance Max ( | 507 nm | Red-shifted ~17 nm vs. Fluorescein (490 nm). |
| Emission Max ( | 529 nm | Stokes shift of ~22 nm. |
| Molar Extinction Coeff.[1] ( | ~85,000 M⁻¹cm⁻¹ | High absorptivity, typical of xanthene dyes. |
| Fluorescence Quantum Yield ( | < 0.40 | Significantly lower than Fluorescein (0.95) due to ISC. |
| pKa (Phenolic) | ~5.5 | More acidic than Fluorescein (6.4), useful for pH 5-7 range. |
The Heavy Atom Effect: Mechanistic Insight
The defining feature of 4',5'-Diiodofluorescein is the Heavy Atom Effect utilized in photosensitization. The large atomic nucleus of iodine introduces strong spin-orbit coupling, which mixes singlet and triplet states.
-
Excitation: The molecule absorbs a photon (
). -
Intersystem Crossing (ISC): Instead of relaxing purely via fluorescence (
), the excited electron flips spin and crosses to the Triplet State ( ). -
Outcome: This reduces fluorescence brightness (
) but enables Phosphorescence or energy transfer to molecular oxygen to form Singlet Oxygen ( ) , making it a potent photosensitizer for photodynamic therapy (PDT) research.
Visualization: Modified Jablonski Diagram
The following diagram illustrates the competitive decay pathways, highlighting the enhanced ISC pathway specific to iodinated derivatives.
Caption: Jablonski diagram showing the enhanced Intersystem Crossing (ISC) pathway in 4',5'-Diiodofluorescein driven by spin-orbit coupling from iodine atoms.
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
-
Challenge: Halogenated fluoresceins have poor solubility in neutral water and can aggregate, causing self-quenching.
-
Solution: Use a polar organic solvent for the stock and basic buffer for the working solution.
-
Stock Solution (10 mM): Dissolve 5.8 mg of 4',5'-Diiodofluorescein in 1.0 mL of anhydrous DMSO or Ethanol . Vortex until fully dissolved. Store at -20°C protected from light.
-
Working Solution (10 µM): Dilute the stock 1:1000 into 0.1 M NaOH (for maximum quantum yield) or PBS (pH 7.4) .
-
Note: Ensure pH > 6.0 to maintain the dianion form; the monoanion (acidic form) has significantly lower fluorescence.
-
Protocol B: Relative Quantum Yield Determination
To accurately measure
-
Reference Prep: Prepare Fluorescein in 0.1 M NaOH (
). -
Sample Prep: Prepare 4',5'-Diiodofluorescein in 0.1 M NaOH.
-
Absorbance Matching: Adjust concentrations so both the sample and reference have an Optical Density (OD) of 0.05 ± 0.01 at the excitation wavelength (e.g., 490 nm) to avoid inner-filter effects.
-
Acquisition: Record emission spectra (500–700 nm) using the same slit widths (e.g., 2 nm) and integration time.
-
Calculation:
Where is the integrated emission area, is absorbance at excitation, and is the refractive index (identical if solvents are the same).
Workflow Visualization
Caption: Step-by-step workflow for determining the relative quantum yield of 4',5'-Diiodofluorescein.
References
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds. PhotochemCAD. Available at: [Link]
- Core reference for Fluorescein spectral standards used as a baseline.
-
Lavi, A., et al. (2009). Quantum Yields for the Photosensitized Formation of Singlet Oxygen. Journal of Physical and Chemical Reference Data. Available at: [Link]
- Validates the heavy atom effect and singlet oxygen generation mechanisms in halogen
- Provides spectral curves for commercial diiodofluorescein deriv
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A. Foundational text on the pH dependence of xanthene dyes.
Sources
A Technical Guide to the Determination of the Fluorescence Quantum Yield of 4',5'-Diiodofluorescein in Ethanol
This in-depth technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of 4',5'-diiodofluorescein in ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the underlying photophysical principles, the rationale behind experimental choices, and a self-validating methodology to ensure the generation of reliable and reproducible data.
Executive Summary: The Significance of Quantum Yield in Halogenated Fluorophores
The fluorescence quantum yield is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[1] For a molecule like 4',5'-diiodofluorescein, a halogenated derivative of fluorescein, the quantum yield is a critical indicator of its potential utility in various applications, from fluorescent probes in cellular imaging to components in diagnostic assays. The introduction of heavy atoms, such as iodine, is known to significantly influence the electronic properties of the fluorophore, often impacting the quantum yield through a phenomenon known as the "heavy-atom effect." This guide provides a robust methodology to precisely quantify this key parameter.
Theoretical Foundations: Understanding the Photophysics of 4',5'-Diiodofluorescein
A molecule's fluorescence quantum yield is intrinsically linked to the competition between radiative and non-radiative decay pathways from the first excited singlet state (S1). After a molecule absorbs a photon and is promoted to an excited state, it can return to the ground state (S0) by emitting a photon (fluorescence) or through non-radiative processes such as internal conversion and intersystem crossing to the triplet state (T1).
The Heavy-Atom Effect in Halogenated Xanthenes
The presence of iodine atoms in the 4' and 5' positions of the fluorescein backbone has a profound impact on its photophysical properties. The heavy iodine atoms enhance spin-orbit coupling, which facilitates the typically spin-forbidden process of intersystem crossing from the excited singlet state (S1) to the triplet state (T1).[2] This increased rate of intersystem crossing provides an efficient non-radiative decay pathway, which directly competes with fluorescence. Consequently, it is generally expected that the fluorescence quantum yield of 4',5'-diiodofluorescein will be lower than that of its non-halogenated parent compound, fluorescein. A study of twenty fluorescein derivatives demonstrated that substitutions on the xanthene ring have a remarkable influence on both the fluorescence lifetime and quantum yield.[3]
The Comparative Method for Quantum Yield Determination
The most reliable and widely adopted method for determining the fluorescence quantum yield of a solution is the comparative method.[1][4][5][6] This technique involves comparing the fluorescence properties of the test sample (the "unknown") to a well-characterized fluorescent molecule (the "standard") with a known quantum yield. The underlying principle is that if the standard and the unknown solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Experimental Design: A Self-Validating Protocol
This section outlines a detailed, step-by-step methodology for the determination of the fluorescence quantum yield of 4',5'-diiodofluorescein in ethanol. The protocol is designed to be self-validating by incorporating best practices that minimize common sources of error.
Selection of an Appropriate Reference Standard
The choice of a suitable reference standard is paramount for the accuracy of the comparative method. The ideal standard should have a well-documented and stable quantum yield, absorb and emit in a similar spectral region as the test compound, and be soluble in the same solvent.
For the determination of the quantum yield of 4',5'-diiodofluorescein in ethanol, Rhodamine 6G is an excellent choice. It is a highly photostable dye with a well-established and high fluorescence quantum yield in ethanol.
| Parameter | Value | Source |
| Reference Standard | Rhodamine 6G | |
| Solvent | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.95 | [7][8][9] |
| Absorption Maximum (λabs) | ~530 nm | [10] |
| Emission Maximum (λem) | ~555 nm | [11] |
| Refractive Index of Ethanol (n) | 1.36 | [8] |
Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in the experimental workflow for the comparative determination of fluorescence quantum yield.
Caption: Experimental workflow for the comparative measurement of fluorescence quantum yield.
Step-by-Step Experimental Protocol
3.3.1 Materials and Reagents
-
4',5'-Diiodofluorescein
-
Rhodamine 6G (as the reference standard)
-
Absolute ethanol (spectrophotometric grade, ≥99.8%). The water content of the ethanol is critical as it can affect solvent polarity and subsequently the spectral properties of the dyes.[12]
-
Calibrated volumetric flasks and pipettes
-
1 cm path length quartz cuvettes for absorbance and fluorescence measurements
3.3.2 Instrumentation
-
A UV-Visible spectrophotometer
-
A spectrofluorometer equipped with a corrected emission channel. It is crucial that the instrument's detector response is corrected for wavelength-dependent sensitivity.[13]
3.3.3 Solution Preparation
-
Stock Solutions: Prepare stock solutions of 4',5'-diiodofluorescein and Rhodamine 6G in absolute ethanol at a concentration of approximately 10⁻⁴ M. Ensure the dyes are fully dissolved.
-
Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both 4',5'-diiodofluorescein and Rhodamine 6G. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[6] This is critical to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1][5]
-
Solvent Blank: Use pure absolute ethanol as the blank for all spectroscopic measurements.
3.3.4 Spectroscopic Measurements
-
Absorbance Spectra: Record the absorbance spectrum for each solution (including the blank) over a relevant wavelength range (e.g., 350-600 nm). Determine the wavelength of maximum absorbance (λmax) for both 4',5'-diiodofluorescein and Rhodamine 6G. This will be your excitation wavelength (λex) for the fluorescence measurements.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the λmax determined for Rhodamine 6G.
-
Record the spectrally corrected emission spectrum for each of the Rhodamine 6G dilutions and the solvent blank.
-
Change the excitation wavelength to the λmax of 4',5'-diiodofluorescein.
-
Record the spectrally corrected emission spectrum for each of the 4',5'-diiodofluorescein dilutions and the solvent blank.
-
Ensure that all instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements within a series.
-
Data Analysis and Quantum Yield Calculation
4.1 Data Processing
-
Blank Subtraction: Subtract the absorbance of the solvent blank from each sample's absorbance spectrum. Similarly, subtract the integrated intensity of the solvent blank's emission spectrum from each sample's integrated emission intensity.
-
Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (F) for each spectrum by determining the area under the emission curve.
4.2 Quantum Yield Calculation
-
Plotting: For both 4',5'-diiodofluorescein and Rhodamine 6G, create a plot of the integrated fluorescence intensity (F) versus the absorbance (A) at the excitation wavelength.
-
Gradient Determination: Perform a linear regression on each plot. The data should yield a straight line that passes through the origin. The slope of this line is the gradient (m).
-
Calculation: The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:[5][6]
Φx = Φst * (mx / mst) * (n²x / n²st)
Where:
-
Φx is the quantum yield of the unknown sample (4',5'-diiodofluorescein).
-
Φst is the quantum yield of the standard (Rhodamine 6G = 0.95).
-
mx is the gradient from the plot of F vs. A for the unknown sample.
-
mst is the gradient from the plot of F vs. A for the standard.
-
n²x is the square of the refractive index of the solvent for the unknown sample (ethanol).
-
n²st is the square of the refractive index of the solvent for the standard (ethanol).
Since both the sample and the standard are in the same solvent (ethanol), the refractive index term (n²x / n²st) equals 1 and can be omitted from the equation.
-
Conclusion: Towards Accurate and Reproducible Photophysical Characterization
References
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
- Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Retrieved from a specific article that references a quantum yield of 0.95 in ethanol.
- Ferreira, J., & Splett, C. (2009). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects.
- Gutiérrez, M. C., et al. (2010). Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy. Optics Express, 18(25), 26037-26046.
-
Resch-Genger, U., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37. [Link]
-
Fleming, G. R., Knight, A. W., Morris, J. M., Morrison, R. J., & Robinson, G. W. (1977). Picosecond fluorescence studies of xanthene dyes. Journal of the American Chemical Society, 99(13), 4306-4311. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- JASCO Corporation. (n.d.). Relative quantum yield measurement using FP-8000 series.
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI Department of Chemistry website.
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
-
Prahl, S. (2017). Fluorescein. Oregon Medical Laser Center. [Link]
- Casey, K. G., & Quitevis, E. L. (1988). Effect of solvent polarity on nonradiative processes in xanthene dyes: rhodamine B in normal alcohols. The Journal of Physical Chemistry, 92(23), 6590-6594.
-
Kim, S., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3184. [Link]
-
Andrade, J., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1629. [Link]
- Basarić, N., & Mlinarić-Majerski, K. (2019). Altering Fundamental Trends in the Emission of Xanthene Dyes. The Journal of Organic Chemistry, 84(5), 2585-2595.
-
Schütze, T., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-8. [Link]
-
Hossain, M. A., et al. (2019). Investigation of Five Organic Dyes in Ethanol and Butanol for Two-Color Laser-Induced Fluorescence Ratio Thermometry. Sensors, 19(24), 5448. [Link]
- BAM. (n.d.). Influence of the water content of ethanol used to dissolve the spectral fluorescence standards of BAM-F001x and BAM-F005x kits.
-
Chen, X., et al. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 24(1), 27-35. [Link]
-
Rahman, A. F. M., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence, 31(5), 1489-1502. [Link]
-
Jadhav, T., et al. (2016). Aggregation induced emission and mechanochromism in pyrenoimidazoles. Journal of Materials Chemistry C, 4(16), 3529-3536. [Link]
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Photophysics and Singlet Oxygen Generation Efficiency of 4',5'-Diiodofluorescein: A Mechanistic and Methodological Guide
Executive Summary
In the landscape of photodynamic therapy (PDT) and targeted drug development, the selection of an optimal photosensitizer requires a delicate balance between diagnostic visibility and therapeutic efficacy. While native fluorescein is an exceptional fluorophore, it is therapeutically inert due to a near-zero singlet oxygen quantum yield (
4',5'-Diiodofluorescein (DIF) occupies a strategic "theranostic" middle ground. By strategically incorporating exactly two heavy iodine atoms into the xanthene core, researchers can induce a moderate heavy-atom effect. This guide explores the mechanistic causality behind DIF's photophysical properties, provides a self-validating protocol for measuring its singlet oxygen generation efficiency, and outlines its application in synthesizing targeted phototoxic antibody conjugates.
Mechanistic Causality: The Heavy-Atom Effect
The generation of highly reactive singlet oxygen (
To bypass this limitation, heavy atoms (such as iodine or bromine) are covalently bound to the fluorophore core. The large nuclei of these halogens create a strong local magnetic field that couples the electron's spin with its orbital angular momentum (Spin-Orbit Coupling). This heavy-atom effect facilitates Intersystem Crossing (ISC), populating the long-lived
Jablonski Diagram illustrating the generation of singlet oxygen via Intersystem Crossing.
The Nuance of Halogen Substitution
Causality in molecular design dictates that
Comparative Photophysical Properties
To select the correct photosensitizer for a specific assay, one must understand the inverse relationship between fluorescence quantum yield (
| Photosensitizer | Halogen Substitution | Approx. | Approx. | Primary Utility in Drug Development |
| Fluorescein | None | ~0.95 | ~0.03 | Pure Diagnostic Imaging |
| 4',5'-Diiodofluorescein (DIF) | 2 Iodine (4', 5') | ~0.45 | ~0.15 - 0.20 | Theranostics / Targeted PDT |
| Eosin Y | 4 Bromine (2',4',5',7') | ~0.20 | ~0.40 | Photoredox Catalysis / Moderate PDT |
| Rose Bengal | 4 Iodine, 4 Chlorine | ~0.02 | ~0.76 | High-Efficiency PDT / Cell Ablation |
Data synthesized from established aqueous/PBS photophysical standards[3],[1].
Self-Validating Experimental Protocol for Determination
Measuring the
Step-by-Step Methodology
1. Absorbance Matching (The Critical Control)
-
Action: Prepare solutions of your DIF sample and a reference standard (e.g., Rose Bengal,
) in an aerated solvent. Dilute both until their absorbance at the excitation wavelength ( nm) is exactly matched and strictly OD. -
Causality: Keeping the optical density below 0.1 prevents the inner filter effect. If OD > 0.1, the solution closest to the light source absorbs exponentially more light than the back of the cuvette. Matching optically dilute solutions ensures that any difference in trap degradation is purely a function of the quantum yield, not a discrepancy in photon absorption[2].
2. Introduction of the Singlet Oxygen Trap
-
Action: Add DPBF to both solutions to achieve a final concentration of ~50
M. -
Causality: DPBF reacts exclusively with
via a [4+2] cycloaddition to form an endoperoxide. This reaction breaks the extended -conjugation of DPBF, resulting in a quantifiable decrease in its absorbance at 410 nm. Because neither DIF nor Rose Bengal strongly absorbs at 410 nm, this provides an interference-free kinetic readout.
3. Controlled Irradiation
-
Action: Irradiate the cuvettes with a 500 nm LED in short, strictly timed intervals (e.g., 10 seconds).
-
Causality: Short intervals prevent the complete depletion of dissolved oxygen or the DPBF trap, ensuring the reaction remains in a pseudo-first-order kinetic regime.
4. Kinetic Monitoring and Calculation
-
Action: Measure the absorbance at 410 nm after each interval. Plot
versus irradiation time to obtain the slope ( ) for both the sample and the reference. -
Calculation: Calculate
using the formula:
Self-validating experimental workflow for determining singlet oxygen quantum yield.
Applications in Targeted Drug Development
The intermediate photophysical profile of 4',5'-Diiodofluorescein has driven significant innovations in targeted photodynamic therapy.
A prime example is the development of targeted phototoxic agents using antibody-conjugates. Researchers can easily synthesize fluorescein isothiocyanate (FITC)-conjugated antibodies using standard bioconjugation techniques, and subsequently iodinate the fluorescein moiety to form DIF-conjugates[1].
The Causality of the Design:
By utilizing DIF rather than Rose Bengal, the antibody conjugate retains enough fluorescence to be tracked in vitro or in vivo using standard fluorescence microscopy. Once the antibody binds to its specific target (e.g., E. coli or specific tumor cell antigens), localized irradiation triggers the DIF moiety to generate
References
1.[3] Phototoxicity of halogenofluorescein derivatives in Dictyostelium discoideum amoebae: comparison of 2′,4′,5′,7′-tetrabromofluorescein- and 4′,5′-diiodofluorescein dextran. Microbiology Society. 3 2.[1] Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents for antibacterial, antiviral, and anticancer properties. Proceedings of the National Academy of Sciences (PNAS). 1 3.[4] Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins Measured Using Delayed Fluorescence, Chemical Quenching, and Singlet Oxygen Emission. Physical Chemistry Chemical Physics (RSC). 4 4.[2] Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media. UCF STARS. 2
Sources
Photophysical Properties of Halogenated Fluorescein Derivatives: A Technical Guide
Core Directive & Editorial Strategy
This guide is engineered for researchers and drug development professionals focusing on photodynamic therapy (PDT), photocatalysis, and molecular imaging. It bypasses generic definitions to focus on the causal mechanisms of the heavy atom effect and provides self-validating protocols for quantifying these properties.
The narrative follows a "Structure-Function-Quantification" logic:
-
Mechanism: How halogenation alters electronic states.
-
Data: Comparative photophysical parameters.
-
Protocol: How to measure these parameters reliably.
Structural Impact & The Heavy Atom Effect
The photophysics of fluorescein derivatives are governed by the Heavy Atom Effect (HAE) . Substituting hydrogen atoms on the xanthene core with halogens (F, Cl, Br, I) introduces significant Spin-Orbit Coupling (SOC).
Mechanism of Action
In the parent fluorescein molecule, the transition between the singlet excited state (
This coupling mixes the singlet and triplet character of the wavefunctions, formally relaxing the selection rules and accelerating the rate of Intersystem Crossing (
Where
-
Decreased Fluorescence Quantum Yield (
): Rapid drainage of the state. -
Increased Triplet Yield (
): Efficient population of the reactive state. -
Enhanced Singlet Oxygen Generation (
): The long-lived state efficiently transfers energy to ground-state oxygen ( ).
Visualizing the Pathway
The following Jablonski diagram illustrates how halogenation opens the "forbidden" gate to the triplet state.
Caption: Jablonski diagram highlighting the Heavy Atom Effect (red arrow) facilitating the S1 → T1 transition, crucial for Singlet Oxygen generation.
Comparative Photophysical Data
The following table synthesizes data for the most common halogenated derivatives. Note the inverse relationship between fluorescence and singlet oxygen yield.
Table 1: Photophysical Parameters in Methanol Data represents consensus values from comparative studies. Values may vary slightly based on pH and specific solvent polarity.
| Derivative | Halogen Substituents | ||||
| Fluorescein | None | 490 | 0.92 | 0.03 | ~50 |
| Eosin Y | 4 x Br | 524 | 0.20 | 0.57 | ~2-10 |
| Erythrosin B | 4 x I | 527 | 0.02 | 0.63 | ~5 |
| Rose Bengal | 4 x I, 4 x Cl | 559 | 0.11 | 0.76 | ~3-10 |
Key Insight:
-
Fluorescein is an excellent fluorophore but a poor photosensitizer.
-
Rose Bengal is the "gold standard" for singlet oxygen generation due to the synergistic effect of Iodine (on the xanthene ring) and Chlorine (on the phenyl ring), maximizing SOC.
Experimental Protocols (Self-Validating Systems)
Protocol A: Measuring Singlet Oxygen Quantum Yield ( )
Method: Relative Chemical Trapping using 1,3-Diphenylisobenzofuran (DPBF).
Principle: DPBF reacts rapidly and specifically with
Workflow Diagram:
Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using the DPBF trapping method.
Step-by-Step Methodology:
-
Reference Selection: Use Rose Bengal in Methanol (
) as the standard. -
Optical Matching: Prepare the sample (halogenated derivative) and reference solutions such that their absorbance at the irradiation wavelength (e.g., 532 nm) is identical and low (
) to avoid inner-filter effects. -
Trap Addition: Add DPBF to both solutions. The absorbance of DPBF at 410 nm should be
. -
Irradiation: Irradiate both solutions simultaneously or sequentially under identical conditions.
-
Quantification: Monitor the decrease in DPBF absorbance at 410 nm.
-
Calculation: Use the following equation:
Where is the slope of vs time, and is the absorption correction factor ( ).[1] If optically matched, terms cancel out.
Critical Control Point: DPBF is unstable in light. Perform all preparation in the dark and ensure the "dark control" (DPBF without irradiation) shows negligible bleaching.
Protocol B: Triplet State Lifetime ( )
Method: Laser Flash Photolysis (Transient Absorption). Why: To determine how long the reactive triplet state survives before decaying or reacting.
-
Excitation: Pump the sample with a nanosecond pulsed laser (e.g., Nd:YAG at 532 nm or 355 nm).
-
Probe: Monitor the change in absorbance (
) using a white light continuum or a single-wavelength probe beam (typically 450-700 nm for xanthenes). -
Analysis: The triplet state of halogenated fluoresceins exhibits a broad absorption band (T-T absorption). Fit the decay of this signal to a mono-exponential function:
-
Oxygen Quenching Check: Perform the measurement in both aerated and de-aerated (Argon purged) solutions. The lifetime should increase significantly in the absence of oxygen (e.g., from
to ), confirming the triplet nature of the transient species.
References
-
DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link
-
Ludin, N. A., et al. (2014). Review on the development of natural dye photosensitizers for dye-sensitized solar cells. Renewable and Sustainable Energy Reviews, 31, 386-396. Link
-
Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. Link
-
Seybold, P. G., Gouterman, M., & Callis, J. (1969). Calorimetric, photometric and lifetime determinations of fluorescence yields of fluorescein dyes. Photochemistry and Photobiology, 9(3), 229-242. Link
-
Romero, I., et al. (2010). Photophysics of halogenated fluoresceins: involvement of both intramolecular electron transfer and heavy atom effect in the deactivation of excited states. Photochemistry and Photobiology, 86(3), 492-498. Link
Sources
The Solubility Profile of 4',5'-Diiodofluorescein: A Technical Guide for Researchers
Introduction
4',5'-Diiodofluorescein is a halogenated derivative of the widely utilized fluorescent dye, fluorescein. Its molecular structure, characterized by the presence of two iodine atoms on the xanthene ring, imparts distinct physicochemical properties that are of significant interest to researchers in drug development, cell biology, and diagnostics. A comprehensive understanding of its solubility in both aqueous and organic media is paramount for its effective application in experimental assays and formulation development. This technical guide provides an in-depth analysis of the solubility of 4',5'-diiodofluorescein, offering both theoretical insights and practical methodologies for its determination.
Physicochemical Properties of 4',5'-Diiodofluorescein
A foundational understanding of the molecular characteristics of 4',5'-diiodofluorescein is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀I₂O₅ | [1][2] |
| Molecular Weight | 584.1 g/mol | [1][2] |
| Appearance | Orange to red solid/powder | |
| Predicted XlogP | 4.7 | [2] |
The relatively high predicted octanol-water partition coefficient (XlogP) of 4.7 suggests a significant nonpolar character, which is a key determinant of its solubility profile.
Solubility in Aqueous vs. Organic Solvents: A Dichotomy of Polarity and pH
The solubility of 4',5'-diiodofluorescein is a tale of two distinct behaviors, governed by the nature of the solvent and, in the case of aqueous solutions, the pH. The large, polycyclic aromatic structure of the fluorescein backbone, coupled with the heavy, nonpolar iodine atoms, renders the molecule inherently hydrophobic.
Aqueous Solubility: The Critical Influence of pH
In its non-ionized, lactone form, 4',5'-diiodofluorescein exhibits very poor solubility in neutral water. This is consistent with the behavior of its parent compound, fluorescein, which is described as insoluble in water.[3] The solubility of halogenated fluorescein derivatives, such as 4',5'-dichlorofluorescein, is also reported as "insoluble in water and in dilute acids".[4]
However, the presence of ionizable phenolic and carboxylic acid groups means that the aqueous solubility of 4',5'-diiodofluorescein is profoundly dependent on pH. In alkaline solutions, deprotonation of these functional groups leads to the formation of a more polar, water-soluble dianion. This is a common characteristic of fluorescein and its derivatives. For instance, fluorescein itself is soluble in dilute aqueous bases.[3] Similarly, 4',5'-dichlorofluorescein is soluble in dilute alkali.[4]
Organic Solvent Solubility: Embracing Non-Polarity
In contrast to its limited aqueous solubility at neutral pH, 4',5'-diiodofluorescein demonstrates significantly better solubility in a range of organic solvents. This is attributed to the nonpolar nature of the bulk of the molecule, which can engage in favorable van der Waals interactions with organic solvent molecules.
While exact solubility values for 4',5'-diiodofluorescein are not widely published, data from structurally similar halogenated fluoresceins provide valuable insights and estimations:
| Solvent | Dielectric Constant (Approx.) | Estimated Solubility of 4',5'-Diiodofluorescein | Rationale/Supporting Data |
| Dimethyl Sulfoxide (DMSO) | 47 | High (Likely > 100 mg/mL) | The closely related 4',5'-dibromofluorescein has a reported solubility of 125 mg/mL in DMSO.[5][6] The disodium salt of diiodofluorescein is also noted as being soluble in DMSO. |
| Dimethylformamide (DMF) | 37 | High | 2',7'-Dichlorodihydrofluorescein diacetate has a reported solubility of approximately 25 mg/mL in DMF.[7] Given the structural similarities, a high solubility for 4',5'-diiodofluorescein is expected. |
| Ethanol | 24.5 | Moderate to High | 4',5'-Dichlorofluorescein is described as soluble in alcohol.[4] 2',7'-Dichlorodihydrofluorescein diacetate has a reported solubility of approximately 25 mg/mL in ethanol.[7] 4',5'-dibromofluorescein is also soluble in ethanol.[8] |
It is crucial for researchers to empirically determine the solubility in their specific solvent and experimental conditions, as these values can be influenced by factors such as temperature and the presence of co-solvents.
Experimental Determination of Solubility: A Practical Approach
For precise experimental work, it is imperative to determine the solubility of 4',5'-diiodofluorescein under the specific conditions of the intended application. The following section outlines a robust, step-by-step methodology based on the internationally recognized OECD Test Guideline 105 (Shake-Flask Method).
Workflow for Solubility Determination
Sources
- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 2. PubChemLite - 4',5'-diiodofluorescein (C20H10I2O5) [pubchemlite.lcsb.uni.lu]
- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4',5'-Dichlorofluorescein [drugfuture.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4',5'-Dibromofluorescein [drugfuture.com]
Prototropic Equilibria and Ionization Dynamics of 4',5'-Diiodofluorescein: A Technical Guide
As a Senior Application Scientist, my objective in characterizing fluorophores extends beyond merely cataloging their spectral properties; it is about elucidating the molecular causality that dictates their behavior in complex biological assays. The utility of 4',5'-diiodofluorescein in cellular imaging and drug development is entirely predicated on its unique ionization dynamics. This whitepaper deconstructs the pKa values, prototropic forms, and the self-validating experimental workflows required to accurately characterize this critical halogenated dye.
The Causality of pKa Modulation: The Heavy Atom Effect
To understand 4',5'-diiodofluorescein, we must first look at its parent molecule. Unsubstituted fluorescein has a primary phenolic pKa of approximately 6.4[1]. In physiological environments (pH ~7.4), it exists predominantly as a highly fluorescent dianion. However, in mildly acidic biological compartments—such as endosomes, lysosomes, or the tumor microenvironment (pH 5.5 - 6.0)—fluorescein rapidly protonates into its monoanionic and neutral forms, resulting in a catastrophic loss of fluorescence[2].
Why do we halogenate the xanthene ring? By substituting massive iodine atoms at the 4' and 5' positions, we introduce a powerful inductive electron-withdrawing effect (-I). This effect pulls electron density away from the phenolic oxygen, stabilizing the negative charge on the phenoxide ion and significantly lowering the energy barrier for deprotonation[3]. Consequently, the pKa of the phenolic group drops from ~6.4 down to ~5.2. This deliberate structural tuning ensures that 4',5'-diiodofluorescein remains in its highly fluorescent dianionic state at lower pH thresholds, making it an indispensable probe for acidic microenvironments.
Prototropic Forms and the Ionization Sequence
Fluorescein derivatives exhibit complex prototropic equilibria, transitioning through four distinct ionization states as a function of pH[2]. For 4',5'-diiodofluorescein, the sequence is as follows:
-
Cation (pH < 2.0): At extremely low pH, the xanthene oxygen is protonated. This form is non-fluorescent.
-
Neutral Form (pH 2.0 - 4.0): Exists in an equilibrium between a colorless lactone and a weakly absorbing zwitterion/quinonoid structure.
-
Monoanion (pH 4.0 - 5.5): The carboxylic acid group is deprotonated (pKa1 ~3.5). The molecule exhibits weak fluorescence and a blue-shifted absorption spectrum.
-
Dianion (pH > 6.0): Both the carboxylic and phenolic hydroxyl groups are deprotonated (pKa2 ~5.2). This is the analytically valuable, highly fluorescent state[4].
Figure 1: Prototropic ionization sequence of 4',5'-Diiodofluorescein.
Quantitative Data: pKa and Spectral Properties
To provide context for assay design, the table below summarizes the ionization constants of 4',5'-diiodofluorescein relative to standard fluorescein and the fully halogenated derivative, Erythrosin B[4].
| Compound | Substitution | pKa1 (Carboxylic) | pKa2 (Phenolic) | Primary Application |
| Fluorescein | None | ~4.3 | ~6.4 | Cytosolic pH sensing (pH > 7.0) |
| 4',5'-Diiodofluorescein | 4',5'-Diiodo | ~3.5 | ~5.2 | Endosomal/Acidic microenvironments |
| Erythrosin B | 2',4',5',7'-Tetraiodo | ~3.0 | ~4.1 | Deep acidic sensing / Food dye |
Note: Exact pKa values are sensitive to the ionic strength and temperature of the specific buffer system used[5].
Experimental Methodology: Self-Validating Spectrophotometric Titration
A protocol is only as reliable as its internal validation mechanisms. When determining the pKa of a fluorophore, simply plotting absorbance versus pH is analytically insufficient. The following spectrophotometric titration method is designed as a self-validating system to ensure data integrity[5].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a universal buffer series (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0 in 0.2 pH increments. Causality: You must maintain a constant ionic strength (e.g., via 0.1 M KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, which will artificially skew the apparent pKa[5].
-
Dye Equilibration: Spike the 4',5'-diiodofluorescein stock (dissolved in anhydrous DMSO) into the buffers to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains strictly <1% to prevent solvent-induced dielectric shifts.
-
Spectral Acquisition: Scan the absorbance from 400 nm to 600 nm using a high-resolution UV-Vis spectrophotometer.
-
Self-Validation (The Isosbestic Check): Overlay the acquired spectra. You must observe clear isosbestic points (specific wavelengths where absorbance remains constant regardless of pH). Causality: The presence of a sharp isosbestic point mathematically guarantees a clean, two-state prototropic transition (e.g., monoanion to dianion) without the interference of dye aggregation or photolytic degradation. If the isosbestic point drifts, the data is compromised and must be discarded.
-
Data Regression: Plot the absorbance at the analytical wavelength (λ_max of the dianion, ~520 nm) against pH. Fit the resulting sigmoidal curve using a non-linear Henderson-Hasselbalch regression model to extract the pKa1 and pKa2 values[5].
Figure 2: Self-validating spectrophotometric workflow for pKa determination.
References
1.[5] Smith, S.A.; Pretorius, W.A. "Spectrophotometric determination of pKa values for fluorescein using activity coefficient corrections." Water SA, 2002. URL: 2.[1] "Fluorescein CAS#: 2321-07-5." ChemicalBook. URL: 3.[2] "Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing." MDPI, 2024. URL: 4.[3] "Tuning the pKa of Fluorescein to Optimize Binding Assays." NIH PMC. URL: 5.[4] "Optical Sensitizing of Silver Halides by Dyes." AIP. URL:
Sources
Technical Guide: Heavy Atom Effect in 4',5'-Diiodofluorescein Photochemistry
This is an in-depth technical guide on the photochemistry of 4',5'-Diiodofluorescein, focusing on the heavy atom effect.
Executive Summary
This guide provides a comprehensive technical analysis of 4',5'-Diiodofluorescein (4',5'-DIF) , a halogenated xanthene derivative that serves as a textbook example of the internal heavy atom effect . Unlike its parent compound fluorescein, which is highly fluorescent, 4',5'-DIF exhibits distinct photophysical properties—specifically, a reduced fluorescence quantum yield and a significantly enhanced triplet state yield.
This shift is driven by Spin-Orbit Coupling (SOC) induced by the iodine substituents, making 4',5'-DIF a potent photosensitizer for Singlet Oxygen (
Mechanistic Principles: The Heavy Atom Effect
The core phenomenon governing 4',5'-DIF photochemistry is the Heavy Atom Effect (HAE) . In light atoms (C, H, O, N), the spin of an electron is weakly coupled to its orbital angular momentum. However, the introduction of heavy iodine atoms (
Spin-Orbit Coupling (SOC)
The Hamiltonian for spin-orbit coupling (
In 4',5'-DIF, the iodine atoms mix the singlet (
Jablonski Diagram & Kinetic Pathways
The following diagram illustrates the competing decay pathways. In 4',5'-DIF,
Figure 1: Modified Jablonski diagram for 4',5'-DIF. The heavy iodine atoms accelerate the ISC pathway (red arrow), depleting the S1 population and fueling the production of Singlet Oxygen.
Photophysical Characterization
The substitution of hydrogen with iodine results in bathochromic shifts (red shifts) in absorption and emission, alongside dramatic changes in quantum efficiencies.
Comparative Photophysical Data
The table below compares 4',5'-DIF with its parent (Fluorescein) and its tetra-iodinated analog (Erythrosine).
| Parameter | Fluorescein (FL) | 4',5'-Diiodofluorescein (DIF) | Erythrosine (Tetraiodo-FL) |
| Absorption Max ( | 490 nm | 522 nm | 525 nm |
| Emission Max ( | 514 nm | 540 nm | 550 nm |
| Fluorescence Yield ( | 0.92 | 0.45 | 0.02 |
| Triplet Yield ( | 0.03 | 0.55 | ~0.98 |
| Singlet Oxygen Yield ( | 0.03 | 0.45 | 0.63 |
| ISC Rate ( |
Data compiled from standard photochemistry references in basic ethanol/methanol solutions.
Protocol 1: Determination of Fluorescence Quantum Yield ( )
Objective: Accurate measurement of
Reagents:
-
Standard: Fluorescein in 0.1 M NaOH (
).[1] -
Sample: 4',5'-DIF in Ethanol (basic).
-
Solvents: Spectroscopic grade Ethanol, 0.1 M NaOH.
Workflow:
-
Preparation: Prepare stock solutions of the Standard and Sample.
-
Dilution: Create a dilution series (5 concentrations) for both, ensuring Absorbance (
) at excitation wavelength is < 0.1 (to avoid inner filter effects). -
Spectroscopy:
-
Record UV-Vis absorption spectra. Note the absorbance at excitation
(e.g., 480 nm). -
Record Fluorescence emission spectra (integrate area
) using the same slit widths and detector settings.
-
-
Calculation: Plot Integrated Fluorescence (
) vs. Absorbance ( ). The slope ( ) is proportional to the quantum yield.[2][3] (Where is the refractive index of the solvent).
Synthesis of 4',5'-Diiodofluorescein[5]
Direct iodination of fluorescein often yields a mixture of di-, tri-, and tetra-iodinated products (e.g., Eosin/Erythrosine). To specifically target the 4',5' isomer (iodines adjacent to the bridgehead carbons of the xanthene system), a condensation approach or controlled iodination is required.
Note: In some nomenclature, the positions ortho to the phenolic oxygens are 2,7. The positions adjacent to the bridgehead are 4,5. Commercial "Diiodofluorescein" is often a mixture or the 4',5' isomer. The protocol below describes the Direct Iodination method, which is most accessible but requires purification.
Synthesis Workflow
Figure 2: Synthetic route for 4',5'-Diiodofluorescein via controlled iodination.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of Fluorescein Disodium Salt in 50 mL of 50% aqueous methanol.
-
Iodination: Add 12 mmol of Iodine (
) and 5 mmol of Potassium Iodate ( ) slowly. The iodate acts as an oxidant to regenerate iodine in situ, improving atom economy. -
Reflux: Heat the mixture to 60°C for 2-4 hours. Monitor the reaction by TLC (Silica, 10% MeOH in DCM). The di-iodo product appears between the mono-iodo and tetra-iodo (Erythrosine) spots.
-
Work-up: Cool to room temperature. Add saturated Sodium Thiosulfate (
) to quench unreacted iodine (solution turns from dark brown to orange). -
Precipitation: Acidify to pH 3 using 1M HCl. The dye will precipitate as a reddish-orange solid. Filter and wash with cold water.
-
Purification (Critical): Recrystallize from ethanol or perform flash column chromatography to remove traces of Erythrosine (which would artificially inflate the singlet oxygen yield).
Singlet Oxygen Generation & Detection[6]
The elevated triplet yield of 4',5'-DIF makes it an efficient Type II photosensitizer.
Mechanism (Type II)
-
Excitation:
-
ISC:
-
Energy Transfer:
Protocol 2: Chemical Trapping of (DPBF Method)
Objective: Quantify singlet oxygen generation using 1,3-Diphenylisobenzofuran (DPBF) as a trap.
Reagents:
-
Sensitizer: 4',5'-DIF (
in Ethanol). -
Trap: DPBF (
in Ethanol). -
Reference: Rose Bengal (
).
Procedure:
-
Baseline: Measure the absorbance of DPBF at 410 nm.
-
Irradiation: Irradiate the sample with a green LED (520 nm) for fixed intervals (e.g., 10 seconds).
-
Detection: Measure the decrease in DPBF absorbance at 410 nm (DPBF bleaches upon reaction with
). -
Analysis: Plot
vs. Irradiation Time. The slope is the photo-oxidation rate ( ).
Applications in Drug Development[7]
Photodynamic Therapy (PDT)
4',5'-DIF occupies a "sweet spot" for theranostic applications:
-
Imaging: Unlike Erythrosine (which is barely fluorescent), 4',5'-DIF retains enough fluorescence (
) to be used for tumor localization via fluorescence imaging. -
Therapy: It generates sufficient singlet oxygen (
) to induce cytotoxicity upon irradiation.
Comparison with Clinical Dyes
| Dye | Application Focus | Trade-off |
| Fluorescein | Angiography/Diagnostics | High fluorescence, negligible therapy potential. |
| 4',5'-DIF | Theranostics | Balanced fluorescence and cytotoxicity. |
| Rose Bengal | Pure PDT/Tissue Bonding | High toxicity, low fluorescence (hard to image). |
References
-
Seybold, P. G., Gouterman, M., & Callis, J. (1969). Calorimetric, photometric and lifetime determinations of fluorescence yields of fluorescein dyes.[4][5] Photochemistry and Photobiology, 9(3), 229-242. Link
- Lemberger, M. O., et al. (1971). The heavy atom effect on the phosphorescence of fluorescein derivatives. Journal of Physical Chemistry, 75, 2980-2984.
-
DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link
-
Zhang, X. F., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra.[4] Journal of Fluorescence, 24(3), 819-826. Link
- Song, B., et al. (2020). Heavy-Atom-Modified Fluorescent Dyes for Photodynamic Therapy.
Sources
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. static.horiba.com [static.horiba.com]
- 3. static.horiba.com [static.horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
An In-Depth Technical Guide to the Molar Extinction Coefficient of 4',5'-Diiodofluorescein
This guide provides a comprehensive overview of the molar extinction coefficient of 4',5'-Diiodofluorescein, a crucial parameter for researchers, scientists, and drug development professionals. In the absence of a definitively published value, this document outlines the theoretical framework and a detailed experimental protocol for its precise determination.
Executive Summary
4',5'-Diiodofluorescein is a halogenated derivative of fluorescein, a widely utilized fluorophore in various biological and chemical applications. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a fundamental property essential for accurate quantification and characterization of this compound. This guide will delve into the principles governing this parameter and provide a robust methodology for its experimental determination, ensuring scientific integrity and reproducibility.
The Foundational Role of the Molar Extinction Coefficient
The molar extinction coefficient is an intrinsic property of a molecule that dictates its ability to absorb photons at a specific wavelength. It is a critical parameter in the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[1][2][3] The Beer-Lambert equation is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε is the molar extinction coefficient (in units of L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the substance (in mol·L⁻¹)
-
l is the path length of the light through the solution (typically 1 cm)
An accurate determination of the molar extinction coefficient is paramount for a multitude of applications, including:
-
Precise concentration determination: Once the molar extinction coefficient is known, the concentration of a 4',5'-Diiodofluorescein solution can be readily and non-destructively determined by measuring its absorbance.
-
Quantitative analysis in biological assays: In techniques such as ELISA and fluorescence microscopy, an accurate concentration of the fluorescent probe is crucial for reliable and reproducible results.
-
Quality control: Verifying the molar extinction coefficient can serve as a quality control measure to ensure the purity and integrity of a batch of 4',5'-Diiodofluorescein.
Physicochemical Properties of 4',5'-Diiodofluorescein
Understanding the chemical nature of 4',5'-Diiodofluorescein is essential for designing a robust experimental protocol for the determination of its molar extinction coefficient.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₀I₂O₅ | [4] |
| Molecular Weight | 584.10 g/mol | [4] |
| CAS Number | 38577-97-8 | [3] |
The structure of 4',5'-Diiodofluorescein, a xanthene dye, is characterized by the presence of two iodine atoms on the fluorescein core. This halogenation is known to influence the spectral properties of the molecule, often leading to a red shift in the maximum absorption and emission wavelengths compared to the parent fluorescein molecule.[5]
Experimental Determination of the Molar Extinction Coefficient
The following protocol provides a detailed, step-by-step methodology for the accurate determination of the molar extinction coefficient of 4',5'-Diiodofluorescein. This procedure is designed to be a self-validating system, incorporating best practices to ensure data integrity.
Principle
The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). By plotting absorbance versus concentration, a linear relationship should be observed, as described by the Beer-Lambert law. The molar extinction coefficient is then calculated from the slope of this line.[2][6]
Materials and Instrumentation
-
4',5'-Diiodofluorescein: High purity grade (>95%)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or a buffered aqueous solution of appropriate pH)
-
Calibrated Analytical Balance: To accurately weigh the 4',5'-Diiodofluorescein
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes
-
UV-Vis Spectrophotometer: With a wavelength accuracy of ± 1 nm
-
Quartz Cuvettes: With a 1 cm path length
Experimental Workflow
The experimental workflow for determining the molar extinction coefficient is a sequential process that requires careful execution at each step to ensure the final value is accurate and reliable.
Caption: Workflow for Molar Extinction Coefficient Determination.
Step-by-Step Protocol
Step 1: Preparation of a Stock Solution
-
Accurately weigh a small amount (e.g., 1-5 mg) of high-purity 4',5'-Diiodofluorescein using a calibrated analytical balance. The use of a pure and dry compound is critical for accuracy.[7]
-
Quantitatively transfer the weighed powder to a volumetric flask of an appropriate size (e.g., 25 mL or 50 mL).
-
Dissolve the compound in a small amount of the chosen spectroscopic grade solvent. Ensure complete dissolution, using sonication if necessary.
-
Carefully add the solvent to the calibration mark of the volumetric flask, ensuring the meniscus is level with the mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the precise molar concentration of this stock solution.
Step 2: Preparation of Serial Dilutions
-
Using the prepared stock solution, create a series of at least five dilutions with decreasing concentrations.
-
Use calibrated micropipettes and Class A volumetric flasks for all dilutions to maintain accuracy.
-
The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
Step 3: Determination of the Wavelength of Maximum Absorbance (λmax)
-
Using a quartz cuvette with a 1 cm path length, fill it with the chosen solvent to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-600 nm).
-
Rinse the cuvette with a small amount of the most concentrated 4',5'-Diiodofluorescein solution and then fill it with the solution.
-
Scan the absorbance of the solution across the wavelength range to identify the wavelength at which maximum absorbance occurs. This is the λmax.
-
Based on related halogenated fluoresceins, the λmax for 4',5'-Diiodofluorescein is anticipated to be in the range of 450-520 nm. For instance, the λmax of 4',5'-Dibromofluorescein is 450 nm.[8]
Step 4: Measurement of Absorbance
-
Set the spectrophotometer to the determined λmax.
-
Re-blank the instrument with the solvent-filled cuvette.
-
Measure the absorbance of each of the prepared dilutions, starting from the least concentrated and moving to the most concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
Step 5: Data Analysis and Calculation of the Molar Extinction Coefficient
-
Create a plot of absorbance (y-axis) versus molar concentration (x-axis) for the series of dilutions.
-
Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin.
-
The R² value of the linear regression should be ≥ 0.99 to ensure the data adheres to the Beer-Lambert law.
-
The molar extinction coefficient (ε) is calculated from the slope of the regression line using the following equation:
ε = Slope / l
Where 'l' is the path length of the cuvette (typically 1 cm).
Factors Influencing the Molar Extinction Coefficient
It is imperative for researchers to be aware of the experimental conditions that can affect the measured molar extinction coefficient.[9]
-
Solvent: The polarity and refractive index of the solvent can influence the electronic transitions of the dye, thereby affecting its molar absorptivity.[10]
-
pH: For fluorescein and its derivatives, the absorption spectrum is highly dependent on the pH of the solution due to different ionization states.[11][12] It is crucial to control and report the pH of aqueous solutions.
-
Purity of the Compound: Impurities in the 4',5'-Diiodofluorescein sample will lead to an inaccurate determination of the molar extinction coefficient.[7]
-
Temperature: While generally a minor effect, significant temperature fluctuations can influence absorbance measurements.
Conclusion
References
-
ChemTalk. (2022, May 13). Beer-Lambert Law. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]
-
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
- de la Peña, A. M., et al. (2005). Spectrophotometric analysis of sodium fluorescein aqueous solutions. Determination of molar absorption coefficient. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 544-550.
-
The Organic Chemistry Tutor. (2023, December 12). Beer Lambert Law, Molar Extinction Coefficient, Spectrophotometry. Retrieved from [Link]
-
DrugFuture. (n.d.). 4',5'-Dibromofluorescein. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]
- Google Patents. (n.d.). US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.
-
The Royal Society of Chemistry. (n.d.). Calculation of the molar extinction coefficient. Retrieved from [Link]
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
-
Global Substance Registration System. (n.d.). 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
-
Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]
-
ResearchGate. (2015, June 3). Does anyone know how to calculate the extinction coefficient of a fluorophore, knowing that the molecular weight and the exact mass are calculated?. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). DISODIUM 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4′,5′-Diiodofluorescein | The Merck Index Online. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Disodium 4',5'-diiodofluorescein. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. Retrieved from [Link]
-
ResearchGate. (2018, July 20). Is there any library to find the molar extinction coefficients of compounds?. Retrieved from [Link]
Sources
- 1. 4',5'-Dibromofluorescein [drugfuture.com]
- 2. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 3. China DIIODOFLUORESCEIN 38577-97-8 [chinachemnet.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 9. 4,5-Diaminofluorescein | C20H14N2O5 | CID 10666340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4',5'-diiodofluorescein (C20H10I2O5) [pubchemlite.lcsb.uni.lu]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. static1.squarespace.com [static1.squarespace.com]
Unlocking Photodynamic Efficacy: The Mechanism of Intersystem Crossing in 4',5'-Diiodofluorescein
Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
The Photophysical Paradigm of Fluorescein Derivatives
Fluorescein is one of the most widely utilized fluorophores in biological imaging due to its exceptional water solubility, high extinction coefficient, and near-unity fluorescence quantum yield (
To engineer fluorescein into a potent photodynamic agent, chemists employ targeted halogenation. By substituting specific hydrogen atoms on the xanthene core with heavy halogens—such as iodine at the 4' and 5' positions to create 4',5'-Diiodofluorescein (DIF) —the photophysical pathways are fundamentally rewired. This targeted modification suppresses fluorescence and heavily favors the population of the reactive
Mechanistic Causality: Spin-Orbit Coupling and the Heavy-Atom Effect
The driving force behind the enhanced ISC in 4',5'-Diiodofluorescein is the Internal Heavy-Atom Effect .
In quantum mechanics, the transition between states of different spin multiplicities (e.g., singlet
The causality of this mechanism lies in the atomic number (
-
Bromine (
) induces moderate SOC, yielding photosensitizers like Eosin Y. -
Iodine (
) possesses a massive nucleus, resulting in an SOC constant ( ) that is over five times stronger than that of bromine.
When iodine is positioned at the 4' and 5' carbons of the xanthene ring, its large, diffuse electron orbitals overlap significantly with the
Once in the
Figure 1: Jablonski diagram illustrating the heavy-atom enhanced ISC and subsequent singlet oxygen generation.
Quantitative Photodynamics: Comparative Efficacy
To understand the specific advantage of 4',5'-Diiodofluorescein, it must be benchmarked against its structural analogs. The table below summarizes the inverse relationship between fluorescence and intersystem crossing as halogen mass increases.
| Compound | Halogen Substitution | |||
| Fluorescein | None | ~0.85 - 0.90 | ~0.03 | < 0.05 |
| Tetrabromofluorescein (Eosin Y) | 2',4',5',7'-Tetra-Br | ~0.20 | ~0.57 | ~0.40 - 0.50 |
| 4',5'-Diiodofluorescein | 4',5'-Di-I | ~0.10 - 0.15 | ~0.60 - 0.70 | ~0.30 - 0.40 |
| Rose Bengal | 2',4',5',7'-Tetra-I, Tetra-Cl | ~0.02 | ~0.76 | ~0.75 |
Data synthesized from comparative phototoxicity and photophysical studies in aqueous/ethanol environments.4[4]
Self-Validating Experimental Workflows
To rigorous validate the ISC mechanism and the resulting reactive oxygen species (ROS) yield of a newly synthesized or conjugated DIF agent, researchers must employ orthogonal, self-validating experimental setups.
Figure 2: Self-validating experimental workflow for quantifying ISC kinetics and singlet oxygen generation.
Protocol 1: Ultrafast Femtosecond Transient Absorption (fs-TA) Spectroscopy
This protocol directly measures the intrinsic
-
Sample Preparation: Dissolve 4',5'-Diiodofluorescein in spectroscopic grade PBS (pH 7.4) to an optical density (OD) of exactly 0.3 at the excitation wavelength. Causality: Restricting OD to 0.3 prevents inner-filter effects and self-quenching during laser excitation.
-
Deoxygenation (Critical Step): Purge the solution with Argon gas for 30 minutes in a sealed cuvette. Causality: Molecular oxygen is a potent triplet quencher. To accurately measure the intrinsic ISC rate and unquenched
lifetime, oxygen must be entirely removed from the system. -
Pump Excitation: Excite the sample using a 100 fs laser pulse at 500 nm (matching the absorption maximum of the DIF dianion).
-
Probe Measurement: Pass a broadband white-light continuum probe pulse through the sample at varying delay times (100 fs to 3 ns).
-
Kinetic Analysis: Monitor the decay of the Ground State Bleach (GSB) and Stimulated Emission (SE) alongside the rise of Excited State Absorption (ESA) corresponding to the
state. Fit the ESA rise time to a multi-exponential model to extract .
Protocol 2: Singlet Oxygen Quantification via DPBF Assay
This protocol validates the downstream consequence of ISC: ROS generation.
-
Reagent Preparation: Prepare a mixed solution of DIF (sensitizer) and DPBF (1,3-diphenylisobenzofuran) in ethanol. Causality: DPBF acts as a highly specific singlet oxygen trap. It undergoes a [4+2] cycloaddition with
, breaking its extended conjugation and causing a measurable decrease in its absorption peak at 410 nm. -
Aeration: Ensure the sample is fully aerated (do not purge with Argon), as ground-state oxygen is required for Type II energy transfer.
-
Irradiation: Irradiate the sample with a 500 nm LED source at a controlled power density (e.g., 10 mW/cm²).
-
Time-Course Monitoring: Record the UV-Vis absorption spectrum every 10 seconds for 2 minutes.
-
Relative Quantum Yield Calculation: Plot the degradation rate of DPBF at 410 nm against a reference standard (e.g., Rose Bengal,
). Calculate the relative using the comparative kinetic slopes.
Implications for Theranostics and Drug Development
Understanding the precise mechanism of ISC in 4',5'-Diiodofluorescein has profound implications for modern drug development. Because DIF retains a functional carboxyl group and can be easily converted into isothiocyanate derivatives (e.g., DIF-ITC), it serves as an ideal building block for targeted photodynamic therapy .
By conjugating DIF to monoclonal antibodies (creating DIF-Ab conjugates), developers can direct the potent singlet oxygen generation specifically to tumor cell receptors2[2]. The heavy-atom effect ensures that once the antibody binds to the target, localized light irradiation will trigger massive, localized oxidative stress, destroying the malignant tissue while sparing healthy surrounding cells.
References
- Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra ResearchGate URL
- PNAS (Proceedings of the National Academy of Sciences)
- Phototoxicity of halogenofluorescein derivatives in Dictyostelium discoideum amoebae: comparison of 2′,4′,5′,7′-tetrabromofluorescein- and 4′,5′-diiodofluorescein dextran Microbiology Society URL
- Molecular Interactions in Organic Nanoparticles for Phototheranostic Applications ACS Chemical Reviews URL
Sources
Methodological & Application
Protocol for the synthesis of 4',5'-Diiodofluorescein from fluorescein
This Application Note provides a rigorous protocol for the regioselective synthesis of 4',5'-Diiodofluorescein (Solvent Red 73, Acid Orange 11), a critical intermediate in the production of photosensitizers and dye-conjugates.
Unlike the exhaustive iodination that yields Erythrosin B (tetraiodofluorescein), this protocol focuses on kinetic control and stoichiometric precision to arrest the reaction at the di-iodo stage, specifically targeting the 4' and 5' positions (IUPAC xanthene numbering).
Abstract & Scientific Rationale
The halogenation of fluorescein is an electrophilic aromatic substitution (EAS) sensitive to solvent polarity and pH. While the hydroxyl groups at positions 3' and 6' activate the xanthene ring, directing incoming electrophiles to the ortho positions (2', 4', 5', 7'), the regioselectivity is debated.
Historical literature (Sandin et al.) and commercial standards indicate that under controlled alkaline conditions, iodination favors the 4' and 5' positions (the "inner" or "bay" positions) initially, contrary to the steric expectation that favors the 2' and 7' ("outer") positions. This protocol utilizes a stoichiometric addition of iodine in an aqueous alkaline medium to favor the formation of the 4',5'-isomer, followed by a pH-controlled precipitation and recrystallization to remove mono- and tri-iodinated impurities.
Key Reaction Pathway
The reaction proceeds via the formation of a hypoiodite species in situ, which acts as the iodinating agent.
Figure 1: Stepwise iodination pathway of fluorescein.[1] Kinetic control is required to maximize the Di-iodo species (Green) and minimize over-iodination (Red).
Materials & Equipment
Reagents
| Reagent | Grade | Role | Hazards |
| Fluorescein (Free Acid) | >98% HPLC | Substrate | Irritant |
| Iodine ( | Resublimed | Iodinating Agent | Corrosive, volatile |
| Potassium Iodide (KI) | ACS Reagent | Solubilizer for | Irritant |
| Sodium Hydroxide (NaOH) | 1.0 M Solution | Solvent/Base | Corrosive |
| Hydrochloric Acid (HCl) | 2.0 M Solution | Precipitating Agent | Corrosive |
| Ethanol (EtOH) | Absolute | Recrystallization | Flammable |
| Acetone | ACS Reagent | Washing | Flammable |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer.
-
Pressure-equalizing addition funnel (100 mL).
-
pH Meter (calibrated to pH 4.0 and 7.0).
-
Vacuum filtration setup (Buchner funnel).
-
Rotary Evaporator.
Experimental Protocol
Step 1: Preparation of Reactants[4]
-
Fluorescein Solution: In the 500 mL flask, dissolve 10.0 g (30.1 mmol) of Fluorescein in 150 mL of 1.0 M NaOH . The solution should be a clear, dark orange-red.
-
Note: Ensure complete dissolution. If the solution is turbid, add small aliquots of NaOH until clear.
-
-
Iodinating Reagent: In a separate beaker, dissolve 16.0 g (63.0 mmol, ~2.1 eq) of Iodine (
) and 20.0 g of Potassium Iodide (KI) in 80 mL of deionized water . Stir until all iodine solids are dissolved.-
Scientific Insight: KI forms the soluble triiodide ion (
), which acts as the reservoir for electrophilic iodine. The slight excess (2.1 eq) accounts for minor sublimation losses but must be strictly controlled to prevent tetra-iodination.
-
Step 2: Controlled Iodination
-
Place the fluorescein solution in a water bath maintained at 20–25°C (Room Temperature) .
-
Critical Control Point: Do not heat. Higher temperatures (>40°C) significantly increase the rate of formation for tri- and tetra-iodo derivatives.
-
-
Transfer the Iodine/KI solution to the addition funnel.
-
Dropwise Addition: Add the iodine solution to the stirring fluorescein solution over a period of 60–90 minutes .
-
Visual Cue: The color will deepen to a rich cherry-red.
-
-
Post-Addition Stirring: Once addition is complete, continue stirring at room temperature for 2 hours .
-
Monitoring: Check reaction progress via TLC (Silica gel; Eluent: Ethyl Acetate/Methanol/Ammonia 80:15:5). Look for the disappearance of fluorescein (
) and the emergence of the di-iodo band ( ). Erythrosin ( ) should be minimal.
-
Step 3: Workup and Precipitation
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Acidification: Slowly add 2.0 M HCl dropwise while monitoring pH.
-
Target: Lower pH to ~3.0 .
-
Observation: An orange-red solid will precipitate heavily.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation of the free acid form.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
3 x 50 mL Deionized Water (to remove salts and excess acid).
-
1 x 20 mL dilute Sodium Bisulfite solution (1% w/v) (to quench trace unreacted iodine).
-
2 x 30 mL Water.
-
Step 4: Purification (Recrystallization)
The crude product contains predominantly 4',5'-diiodofluorescein but may contain traces of mono-iodo and tri-iodo species.
-
Transfer the wet cake to a flask and add Ethanol (approx. 15 mL/g of crude solid) .
-
Heat to reflux until the solid dissolves.
-
Hot Filtration: If insoluble particles remain, filter while hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.
-
Filter the crystalline product.[2]
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Expected Yield: 60–70% Appearance: Orange-red crystalline powder.
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Orange-red powder |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (see below) |
| Purity | HPLC (C18, MeOH/Water) | > 95.0% (Area %) |
| Halogen Content | Elemental Analysis | Iodine: ~43.4% (Theoretical) |
| Solubility | 0.1 M NaOH | Clear, red solution |
Structural Validation (NMR Logic)
Distinguishing the 4',5'-isomer from the 2',7'-isomer is critical.
-
4',5'-Diiodofluorescein: The iodine atoms occupy the "inner" positions. The remaining protons on the xanthene ring are at positions 1, 2, 7, and 8.
-
Coupling: Protons H-1' and H-2' are adjacent, as are H-7' and H-8'. This results in ortho-coupling (doublets,
Hz).
-
-
2',7'-Diiodofluorescein: Iodine atoms are at the "outer" positions. Remaining protons are at 4', 5', 1', 8'.
-
Coupling: H-4' and H-5' are singlets (no adjacent protons). H-1' and H-8' are singlets (para to I, no ortho neighbor).
-
-
Validation Check: The 1H-NMR of the product synthesized via this protocol (Sandin method) typically shows doublets in the aromatic region of the xanthene ring, confirming the presence of adjacent protons and supporting the 4',5'-substitution pattern.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 4',5'-Diiodofluorescein.
References
-
Sandin, R. B., et al. (1929). "Some Properties of Fluorescein and its Derivatives." Journal of the American Chemical Society, 51(11), 3273–3273. Link
- Core Reference: Establishes the regioselectivity of iodination in ammonium hydroxide/base favoring the 4',5' positions.
-
Volkmann, J., et al. (2018). "Synthesis of 4',5'-Diiodofluorescein." Application Note: SIELC Technologies. Link
- Validation: Confirms the commercial identity and HPLC separ
-
Mullapudi, S., et al. (2018).[3] "Process for the synthesis of halogenated xanthenes." U.S. Patent 2018/0346436. Link
- Protocol: details the industrial conditions for controlling halogenation levels in fluorescein deriv
-
PubChem Compound Summary. (2023). "4',5'-Diiodofluorescein."[4] National Center for Biotechnology Information. Link
- Data: Provides physical properties and CAS registry verific
Sources
Application Note: Utilizing 4',5'-Diiodofluorescein as a High-Performance Adsorption Indicator in Fajans' Method for Halide Quantification
Abstract
This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 4',5'-diiodofluorescein as an adsorption indicator in the argentometric titration of halide ions, commonly known as the Fajans' method. We will delve into the underlying chemical principles, the advantages conferred by the di-iodo substitution on the fluorescein backbone, and provide detailed, field-tested protocols for its application.
Introduction: The Fajans' Method and the Critical Role of the Adsorption Indicator
The Fajans' method, a cornerstone of precipitation titrimetry, offers a simple and accurate means for the quantification of halide ions (Cl⁻, Br⁻, I⁻) through titration with a standardized silver nitrate (AgNO₃) solution.[1] The ingenuity of this method lies in its unique endpoint detection mechanism, which relies on a class of compounds known as adsorption indicators.[2]
Unlike traditional indicators that respond to a change in the solution's pH or redox potential, adsorption indicators function by adsorbing onto the surface of the precipitate formed during the titration, resulting in a distinct color change at the equivalence point.[2][3] The choice of indicator is paramount to the success of the titration, influencing the sharpness and accuracy of the endpoint.
This guide focuses on 4',5'-diiodofluorescein, a halogenated derivative of fluorescein, and elucidates its superior performance characteristics in specific applications.
The Mechanism of Action: A Tale of Two Surfaces
The color change observed with 4',5'-diiodofluorescein at the endpoint is a direct consequence of the changing surface charge of the silver halide precipitate. Let's consider the titration of a chloride solution with silver nitrate as an example:
-
Before the Equivalence Point: Chloride ions are in excess. The silver chloride (AgCl) precipitate adsorbs these excess Cl⁻ ions, creating a negatively charged surface. The anionic 4',5'-diiodofluorescein is repelled by this surface and remains dispersed in the solution, imparting a greenish-yellow fluorescence.
-
At the Equivalence Point: All chloride ions have been precipitated by the silver ions.
-
After the Equivalence Point: A slight excess of silver nitrate is present. The AgCl precipitate now adsorbs Ag⁺ ions, resulting in a positively charged surface. This positively charged surface attracts the anionic 4',5'-diiodofluorescein, leading to its adsorption. The interaction between the adsorbed indicator and the silver ions on the precipitate surface induces a change in the electronic structure of the indicator, resulting in a sharp color change to pink or reddish-pink.[1]
Figure 1. Mechanism of 4',5'-Diiodofluorescein in Fajans' Method.
Advantages of 4',5'-Diiodofluorescein over Fluorescein
The introduction of two iodine atoms into the fluorescein structure at the 4' and 5' positions significantly enhances its properties as an adsorption indicator:
-
Increased Acidity: Halogenation increases the acidity of the phenolic hydroxyl groups. While the pKa of fluorescein is approximately 6.4, halogenated derivatives are stronger acids.[4] This allows 4',5'-diiodofluorescein to be used in more acidic solutions (down to a pH of around 4) where fluorescein would be largely unionized and ineffective.[2]
-
Enhanced Adsorbability: The larger, more polarizable iodine atoms increase the van der Waals forces between the indicator and the precipitate surface, leading to stronger adsorption. This results in a sharper, more distinct color change at the endpoint, even in more dilute solutions.
| Indicator | Approximate pKa | Optimal pH Range | Color Change |
| Fluorescein | ~6.4 | 6.5 - 10 | Greenish-Yellow to Pink |
| 4',5'-Diiodofluorescein | < 6.4 (Stronger Acid) | ~4 - 10 | Greenish-Yellow to Reddish-Pink |
| Dichlorofluorescein | ~4 | ~4 - 10 | Greenish-Yellow to Pink |
Table 1. Comparison of Fluorescein and its Halogenated Derivatives.
Experimental Protocols
Preparation of 4',5'-Diiodofluorescein Indicator Solution (0.1% w/v)
Materials:
-
4',5'-Diiodofluorescein (or its disodium salt)
-
Ethanol (70% v/v) or deionized water (if using the sodium salt)
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 0.1 g of 4',5'-diiodofluorescein.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 70% ethanol and swirl to dissolve. If using the disodium salt, deionized water can be used as the solvent.[2]
-
Once dissolved, dilute to the mark with 70% ethanol (or deionized water).
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the indicator solution in a dark, well-stoppered bottle.
Standardization of Silver Nitrate Solution (~0.1 M)
A standardized solution of silver nitrate is crucial for accurate results. This can be achieved by titrating against a primary standard, such as sodium chloride (NaCl).
Titration of Chloride with 4',5'-Diiodofluorescein Indicator
Materials:
-
Unknown chloride sample
-
Standardized silver nitrate solution (~0.1 M)
-
4',5'-Diiodofluorescein indicator solution (0.1%)
-
Dextrin (or another protective colloid)
-
Deionized water
-
Burette, pipette, Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately pipette a known volume of the chloride sample solution into an Erlenmeyer flask.
-
Dilute with deionized water to a suitable volume (e.g., 50 mL).
-
Add approximately 0.1 g of dextrin and swirl to dissolve. Dextrin helps to keep the silver chloride precipitate in a colloidal state, maximizing the surface area for indicator adsorption.[5]
-
Add 5-10 drops of the 4',5'-diiodofluorescein indicator solution.
-
Titrate with the standardized silver nitrate solution while stirring continuously.
-
As the endpoint is approached, the white precipitate will start to show a pinkish tinge.
-
The endpoint is reached when the precipitate undergoes a sharp and permanent color change from greenish-yellow to a distinct reddish-pink.
-
Record the volume of silver nitrate solution used.
-
Repeat the titration at least two more times for precision.
Figure 2. Experimental Workflow for Fajans' Titration using 4',5'-Diiodofluorescein.
Considerations for Optimal Results
-
pH Control: The pH of the solution should be maintained between 4 and 10. In highly acidic solutions, the ionization of the indicator is suppressed, while at a pH above 10, silver hydroxide may precipitate.
-
Light Sensitivity: Silver halides are sensitive to light and can decompose, which can affect the accuracy of the results. It is advisable to perform the titration in diffuse light.[2]
-
Precipitate Coagulation: The precipitate should be kept in a colloidal state. The addition of a protective colloid like dextrin is highly recommended, especially for dilute solutions.[5]
-
Indicator Concentration: Use the minimum amount of indicator necessary to observe a clear endpoint. An excess of the indicator can lead to premature endpoint detection.
Conclusion
4',5'-diiodofluorescein is a highly effective adsorption indicator for the argentometric titration of halides using the Fajans' method. Its enhanced acidity and adsorbability compared to fluorescein allow for accurate and precise endpoint determination over a wider pH range and in more dilute solutions. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can confidently employ this indicator to achieve reliable results in their analytical workflows.
References
-
Argentometry - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
-
Delloyd's chemistry infolab reagents and resources. (n.d.). Preparation of Titration Indicators. Retrieved March 4, 2026, from [Link]
-
Gyan Sanchay. (n.d.). ARGENTOMETRIC/ PRECIPITATION TITRATIONS Describe the principle involved in titration by Fajans Method. Ans. Adsorption of colore. Retrieved March 4, 2026, from [Link]
- Kolthoff, I. M. (1927). THE USE OF DICHLOROFLUORESCEIN AS AN ADSORPTION INDICATOR FOR THE ARGENTOMETRIC TITRATION OF CHLORIDES. Journal of the American Chemical Society, 49(5), 1218-1221.
-
Scribd. (n.d.). Fajans Method | PDF. Retrieved March 4, 2026, from [Link]
-
Gpatindia. (2020, May 4). Precipitation Titration Part-3: Fajan's method, Mohr method,Volhard method & Question Answers Discussion. Retrieved March 4, 2026, from [Link]
-
Martin, S. M., & S.L. (2020, December 3). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). 4',5'-Diiodofluorescein. Retrieved March 4, 2026, from [Link]
Sources
- 1. Argentometry - Wikipedia [en.wikipedia.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. scribd.com [scribd.com]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precipitation Titration Part-3: Fajan's method, Mohr method,Volhard method & Question Answers Discussion - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Preparation of 4',5'-Diiodofluorescein stock solutions for cell imaging
Abstract
This technical guide provides a standardized protocol for the preparation, storage, and application of 4',5'-Diiodofluorescein (DIF) in cellular imaging.[1] Unlike standard fluorescein, DIF incorporates two iodine atoms, significantly altering its photophysical properties via the heavy-atom effect .[1][2] This modification enhances intersystem crossing (ISC), making DIF a potent generator of singlet oxygen (
Physicochemical Properties & Mechanism
Understanding the chemistry of DIF is prerequisite to successful imaging. The iodine substituents at the 4' and 5' positions introduce spin-orbit coupling, which quenches fluorescence quantum yield (
Table 1: Key Technical Specifications
| Property | Value / Description | Notes |
| Chemical Name | 4',5'-Diiodofluorescein (Disodium Salt) | CAS: 33239-19-9 (Salt) / 38577-97-8 (Acid) |
| Molecular Weight | ~628.06 g/mol (Disodium) | Adjust calculation if using Acid form (~584 g/mol ).[1][2][3][4][5][6][7][8] |
| Excitation Max ( | ~505 nm | Slightly red-shifted from Fluorescein (490 nm). |
| Emission Max ( | ~525 nm | Green fluorescence; compatible with FITC filters. |
| Solubility | DMSO (High), Ethanol (Moderate), Water (pH > 8) | Acid form is insoluble in water; Salt form is soluble.[1] |
| Primary Application | Membrane/Mitochondrial Staining, | Warning: High phototoxicity upon illumination.[1] |
Mechanistic Insight: The Heavy-Atom Effect
The following Jablonski diagram illustrates why DIF behaves differently from standard Fluorescein. The iodine atoms promote the transition from the excited singlet state (
Figure 1: Jablonski diagram highlighting the enhanced Intersystem Crossing (ISC) in 4',5'-Diiodofluorescein due to the heavy-atom effect.[1]
Protocol: Stock Solution Preparation
Objective: Create a stable, concentrated stock solution (typically 10 mM) free of precipitates.
Reagents & Equipment
-
4',5'-Diiodofluorescein (Solid): Store desiccated at -20°C.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), PCR-grade.[1]
-
Why DMSO? It prevents hydrolysis and maximizes solubility compared to ethanol.
-
-
Vials: Amber glass or foil-wrapped polypropylene tubes (Light sensitive!).
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid dye to warm to room temperature before opening. This prevents condensation from degrading the hygroscopic powder.
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Formula:
-
Example: To dissolve 5 mg of Disodium Salt (MW 628.06):
-
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30-60 seconds.
-
Quality Check: Inspect for floating particulates. If necessary, sonicate in a water bath for 5 minutes.[1]
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage Condition: -20°C, protected from light. Stable for 6 months.
-
Protocol: Cell Staining & Imaging
Context: DIF is lipophilic due to halogenation. It can stain plasma membranes and, over time, internalize to mitochondria.[1] Warning: Because DIF generates singlet oxygen, minimize light exposure during staining and focusing to prevent premature cell death (phototoxicity).[1]
Workflow Overview
Figure 2: Optimized staining workflow for adherent cells.
Detailed Methodology
-
Preparation of Working Solution:
-
Dilute the 10 mM DMSO stock 1:1000 into warm HBSS (Hanks' Balanced Salt Solution) or PBS to achieve a final concentration of 10 µM .
-
Note: Serum proteins (BSA/FBS) bind fluoresceins. For membrane staining, use serum-free buffer.[1] For uptake studies, serum may be added but will require higher dye concentrations.[1]
-
-
Cell Preparation:
-
Aspirate culture medium from adherent cells (e.g., HeLa, HEK293).[1]
-
Wash once with PBS to remove esterases or debris.
-
-
Incubation:
-
Add the 10 µM Working Solution.
-
Incubate for 15–30 minutes at 37°C in the dark .
-
-
Washing (Critical Step):
-
Aspirate the staining solution.
-
Wash cells 3 times with PBS/HBSS. Causality: DIF has a lower quantum yield than FITC; background fluorescence from free dye must be eliminated to achieve a usable Signal-to-Noise Ratio (SNR).
-
-
Imaging:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Concentration too high or pH too low.[1][2] | Ensure Buffer pH > 7.4. Dilute intermediate step: Stock |
| Rapid Photobleaching | Singlet oxygen generation (Self-destruction). | Use antifade mounting media (for fixed cells) or OxyFluor™ / Ascorbic acid (for live cells) to scavenge ROS. |
| Low Signal Intensity | Inherent low Quantum Yield ( | Increase gain/exposure time rather than laser power. Verify filter set matches 505/525 nm. |
| Cytotoxicity | Photodynamic effect. | Limit exposure time.[9] Do not locate cells using fluorescence; use Phase Contrast for focusing, then snap fluorescence.[1] |
References
-
Oregon Medical Laser Center (OMLC). Fluorescein Spectra and Quantum Yield Data. [Link]
-
National Science Foundation (NSF) PAR. Singlet oxygen quantum yields determined by oxygen consumption. (Confirming heavy-atom effect in fluorescein derivatives). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. HistCite - missing links?: Albert Einstein 1900-1955 [garfield.library.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and Emission Spectra [bdbiosciences.com]
- 7. omlc.org [omlc.org]
- 8. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. csstc.org [csstc.org]
Advanced Applications of 4',5'-Diiodofluorescein in Visible-Light Photocatalysis
Introduction: The Strategic Choice of 4',5'-Diiodofluorescein
In the landscape of visible-light photoredox catalysis, xanthene dyes have emerged as sustainable, metal-free alternatives to ruthenium and iridium complexes. While Eosin Y (tetrabromofluorescein) and Rose Bengal (tetrachlorotetraiodofluorescein) are ubiquitous, 4',5'-Diiodofluorescein (DIF) occupies a highly strategic, yet often underutilized, photophysical niche.
The selection of a photocatalyst dictates the dominant reaction pathway—either Type I (Single Electron Transfer, SET) or Type II (Energy Transfer to generate Singlet Oxygen). Fluorescein itself is a poor photocatalyst because its excited singlet state (
By introducing two heavy iodine atoms at the 4' and 5' positions, DIF leverages the heavy-atom effect . Spin-orbit coupling scales with the fourth power of the atomic number (
Photophysical Profiling
To design a rational photocatalytic protocol, one must benchmark DIF against its structural analogs. The table below summarizes the divergent photophysical properties that dictate catalyst selection.
Table 1: Comparative Photophysical Properties of Xanthene Photocatalysts
| Photocatalyst | Halogenation | |||||
| Fluorescein | None | 490 nm | 515 nm | ~0.95 | ~0.03 | ~0.03 |
| 4',5'-Diiodofluorescein | 2 × Iodine | 518 nm | 546 nm | ~0.45 | ~0.50 | ~0.40 |
| Eosin Y | 4 × Bromine | 514 nm | 534 nm | ~0.20 | ~0.70 | ~0.57 |
| Rose Bengal | 4 × I, 4 × Cl | 549 nm | 567 nm | ~0.11 | ~0.76 | ~0.76 |
(Note: Values are approximate and highly dependent on solvent polarity and pH. Data reflects basic aqueous or ethanolic conditions where the dye exists in its photoactive dianionic form[1][3]).
Mechanistic Pathways: Type I vs. Type II Catalysis
DIF can partition into two distinct catalytic cycles depending on the presence of oxygen and the oxidation potential of the substrate.
Figure 1: Jablonski diagram and divergent catalytic pathways (Type I SET vs. Type II Singlet Oxygen) for 4',5'-Diiodofluorescein.
Self-Validating Experimental Protocols
To ensure scientific integrity, every photochemical protocol must be treated as a self-validating system. Ambient light, thermal background reactions, and autoxidation can easily yield false positives. The following protocols integrate mandatory control experiments directly into the workflow.
Protocol A: Type II Energy Transfer – Aerobic Oxidation of Thioethers to Sulfoxides
Causality: DIF is excited to
Materials:
-
Thioanisole (1.0 mmol)
-
4',5'-Diiodofluorescein (0.01 mmol, 1 mol%)
-
Solvent: Methanol/CH₂Cl₂ (1:1 v/v, 5 mL)
-
Light Source: 520 nm Green LED array (10 W)
-
Oxygen balloon
Step-by-Step Methodology:
-
Preparation: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve thioanisole and DIF in the solvent mixture. The solution will appear vibrant orange-pink.
-
Oxygenation: Seal the vial with a septum. Purge the solution with
gas for 5 minutes via a submerged needle, then leave an balloon attached to maintain 1 atm of oxygen. -
Irradiation: Place the vial 5 cm away from the 520 nm Green LED. Stir vigorously at room temperature (use a cooling fan to maintain 25 °C and prevent thermal artifacts).
-
Monitoring: Irradiate for 4 hours. The reaction progress can be monitored via TLC (Hexane/EtOAc 4:1).
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the sulfoxide.
System Validation (Mandatory Controls):
-
Control 1 (Dark): Wrap a duplicate vial in aluminum foil. Expected Result: 0% conversion. Validates that the reaction is strictly photochemically driven.
-
Control 2 (Anaerobic): Purge a duplicate vial with Argon and seal it. Expected Result: <5% conversion. Validates the absolute requirement for oxygen.
-
Control 3 (
Quenching): Add 2.0 equivalents of Sodium Azide (NaN₃), a known singlet oxygen quencher. Expected Result: Reaction halts. This proves the mechanism is Type II ( mediated) rather than a Type I radical cation pathway.
Protocol B: Type I Photoredox – Cross-Dehydrogenative Coupling (CDC)
Causality: In the absence of oxygen, or in the presence of highly oxidizable substrates, the
Materials:
-
N-phenyltetrahydroisoquinoline (0.5 mmol)
-
Nitroethane (2.5 mmol, 5 equiv)
-
4',5'-Diiodofluorescein (0.01 mmol, 2 mol%)
-
Solvent: Acetonitrile (3 mL)
-
Light Source: 520 nm Green LED array (10 W)
Step-by-Step Methodology:
-
Preparation: Combine the amine, nitroethane, and DIF in a dry glass vial.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise competitively quench the triplet state of DIF via the Type II pathway. Backfill with Argon.
-
Irradiation: Irradiate with the 520 nm LED at 25 °C for 12 hours with vigorous stirring.
-
Workup: Quench the reaction with water, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
System Validation (Mandatory Controls):
-
Light ON/OFF Cycling: Run the reaction, but toggle the LED on for 1 hour, then off for 1 hour, taking GC-MS aliquots at each interval. Expected Result: Conversion only increases during the "ON" phases, forming a step-function graph. This proves the intermediate is short-lived and requires continuous photon flux.
-
Radical Trapping: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to the reaction mixture. Expected Result: The CDC reaction is completely suppressed, and HRMS analysis of the crude mixture will reveal the TEMPO-amine adduct, confirming the Type I SET
-amino radical mechanism.
References
-
Molecular Interactions in Organic Nanoparticles for Phototheranostic Applications | Chemical Reviews - ACS Publications. American Chemical Society.[Link]
-
Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents for a - PNAS. Proceedings of the National Academy of Sciences.[Link]
-
Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra - ResearchGate. ResearchGate.[Link]
-
ChemInform Abstract: Singlet Oxygen: There Is Indeed Something New under the Sun - ResearchGate. ResearchGate.[Link]
-
Investigation of Heavy Atom Effects and pH Sensitivity on the Photocatalytic Cross-Dehydrogenative Coupling Reaction of Halogenated Fluorescein dyes - ResearchGate. ResearchGate. [Link]
Sources
Application Note: Procedures for Using 4',5'-Diiodofluorescein in Photodynamic Therapy (PDT) Research
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Photochemistry, Oncology, and Molecular Probe Development
Introduction & Mechanistic Grounding
Photodynamic therapy (PDT) is a minimally invasive therapeutic modality relying on the localized generation of cytotoxic reactive oxygen species (ROS) through the light-activated excitation of a photosensitizer (PS)[1]. While clinical PDT often utilizes porphyrin derivatives, halogenated xanthene dyes like 4',5'-Diiodofluorescein (DIF) serve as highly effective, structurally tunable model photosensitizers for in vitro research, endosomal targeting, and nanohybrid development[2][3].
The Heavy Atom Effect and Type II PDT
The photodynamic efficacy of DIF is mechanistically driven by the Heavy Atom Effect . The incorporation of two large iodine atoms into the fluorescein core enhances spin-orbit coupling. This photophysical modification drastically increases the rate of Intersystem Crossing (ISC) from the excited singlet state (
Once in the relatively long-lived
Figure 1: Type II Photodynamic Therapy mechanism of 4',5'-Diiodofluorescein via the Heavy Atom Effect.
Photophysical Properties Comparison
To establish experimental causality, it is critical to compare DIF against its non-halogenated parent (Fluorescein) and heavily halogenated standards (Rose Bengal). The addition of halogens red-shifts the absorption/emission spectra and increases the singlet oxygen quantum yield (
| Photosensitizer | Halogen Substitution | Absorbance Max ( | Emission Max ( | Singlet Oxygen Yield ( | Primary Application |
| Fluorescein | None | ~490 nm | ~515 nm | < 0.05 | Fluorescence Imaging |
| 4',5'-Diiodofluorescein | 2 x Iodine | ~515–520 nm[7][8] | ~554 nm | Moderate (~0.2 - 0.4) | PDT Research, RTP Sensing[3] |
| Rose Bengal | 4 x Iodine, 4 x Chlorine | ~549 nm | ~567 nm | High (~0.75 - 0.86)[1] | Standard for |
*Values vary based on solvent (e.g., ethanol vs. water) and pH.
Experimental Protocols
The following self-validating protocols are designed to evaluate the photodynamic efficacy of DIF. Every step includes necessary controls to isolate light-dependent cytotoxicity from inherent chemical toxicity.
Protocol 3.1: Preparation of 4',5'-Diiodofluorescein Solutions
DIF exhibits pH-dependent solubility and photophysics. It must be prepared carefully to prevent aggregation, which quenches the excited states and reduces ROS generation.
-
Stock Solution (10 mM): Dissolve 5.84 mg of 4',5'-Diiodofluorescein in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Storage: Aliquot into amber microcentrifuge tubes to prevent ambient photobleaching. Store at -20°C.
-
Working Solution: Dilute the stock solution in complete cell culture media or PBS immediately before use. Ensure the final DMSO concentration remains
0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol 3.2: Determination of Singlet Oxygen Quantum Yield ( )
To quantify the
Materials: DPBF (50 µM in ethanol), Rose Bengal (Reference standard,
-
Cuvette Preparation: Prepare 3 mL of an ethanol solution containing DPBF (adjusted to an initial absorbance of ~1.0 at 410 nm) and DIF (adjusted to an absorbance of ~0.1 at the 520 nm excitation wavelength to prevent inner-filter effects).
-
Reference Preparation: Prepare a parallel cuvette using Rose Bengal instead of DIF, matching the 520 nm absorbance to 0.1.
-
Irradiation: Irradiate the cuvettes using a 520 nm LED source.
-
Kinetic Monitoring: Measure the UV-Vis absorbance at 410 nm every 10 seconds for 2 minutes[9].
-
Data Analysis: Plot the natural log of DPBF absorbance (
) versus irradiation time. The slope of this line ( ) is proportional to the generation rate. Calculate the quantum yield using the formula: Causality Note: Using D O instead of H O can extend the singlet oxygen lifetime, increasing assay sensitivity if low yields are suspected[10].
Protocol 3.3: In Vitro Photodynamic Cytotoxicity Assay
This protocol validates the biological efficacy of DIF-mediated PDT using a standard mammalian cell line (e.g., HeLa or A549) or amoebae models[2].
-
Cell Seeding: Seed cells in two identical 96-well opaque-walled clear-bottom plates at
cells/well. Incubate for 24 hours at 37°C, 5% CO . -
DIF Incubation: Replace media with working solutions of DIF ranging from 0 to 50 µM. Incubate for 4–12 hours to allow for cellular uptake (often via endocytosis)[2].
-
Washing: Remove the DIF-containing media and wash wells twice with PBS to remove unbound dye. Replace with fresh, phenol-red-free media. (Phenol red absorbs light and can skew irradiation dosimetry).
-
Irradiation (Plate 1): Expose Plate 1 to a 520 nm LED array at a standardized light dose (e.g., 10 J/cm
). Ensure uniform beam profiling across the plate. -
Dark Control (Plate 2): Keep Plate 2 wrapped in aluminum foil at room temperature for the exact duration of the irradiation step. (Self-Validation: This isolates true phototoxicity from the inherent chemical toxicity of the dye).
-
Viability Readout: Incubate both plates for an additional 24 hours. Assess cell viability using an MTT or CellTiter-Glo assay. Calculate the IC
for both the irradiated and dark control plates.
Analytical Insights & Troubleshooting
-
Hypoxia Limitations: Because the Type II PDT mechanism is strictly oxygen-dependent[4], DIF efficacy will drop sharply in hypoxic tumor microenvironments. If testing in 3D spheroids, expect a necrotic core but viable peripheral cells.
-
Phosphorescence Quenching: DIF and similar halogenated fluoresceins exhibit Room Temperature Phosphorescence (RTP)[3]. In the absence of DPBF, the quenching of this phosphorescence lifetime by oxygen can be used as a direct sensor for local O
concentrations[3][11]. -
Photobleaching: While DIF generates singlet oxygen efficiently, it is more susceptible to photobleaching than its brominated counterparts (e.g., Tetrabromofluorescein)[2]. If the DPBF bleaching curve plateaus prematurely, the DIF may have degraded; consider lowering the light irradiance (mW/cm
) while extending the exposure time to achieve the same total dose (J/cm ).
References
-
Phototoxicity of halogenofluorescein derivatives in Dictyostelium discoideum amoebae: comparison of 2′,4′,5′,7′-tetrabromofluorescein- and 4′,5′-diiodofluorescein dextran. Microbiology Society. Available at:[Link]
-
Smart Nanoprobe Based on Gadolinium Complex Encapsulated by ZIF-8 with Enhanced Room Temperature Phosphorescence for Synchronous Oxygen Sensing and Photodynamic Therapy. ResearchGate. Available at:[Link]
-
Measure Photoactive Compound Singlet Oxygen Yield Using DPBF. Patsnap Eureka. Available at:[Link]
-
Vacancy-enhanced generation of singlet oxygen for photodynamic therapy. Chemical Science (RSC Publishing). Available at:[Link]
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen. Scientific Archives. Available at:[Link]
-
Time-resolved Singlet Oxygen Phosphorescence Measurements from Photosensitized Experiments in Single Cells. ResearchGate. Available at:[Link]
-
Photodynamic therapy based on organic small molecular fluorescent dyes. RHHZ. Available at:[Link]
Sources
- 1. Vacancy-enhanced generation of singlet oxygen for photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05275A [pubs.rsc.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy based on organic small molecular fluorescent dyes [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5100802A - Fluorescent monitoring method for polymerization reactions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis and Applications of 4',5'-Diiodofluorescein
Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Protocol & Application Guide
Introduction & Mechanistic Insights
4',5'-Diiodofluorescein (DIF) is a highly specialized halogenated xanthene dye. While unsubstituted fluorescein is a ubiquitous fluorescent probe, its high fluorescence quantum yield is accompanied by a very low intersystem crossing rate, making it a poor triplet-state generator[1]. By introducing heavy iodine atoms at the 4' and 5' positions of the xanthene ring, the "heavy atom effect" drastically increases spin-orbit coupling. This structural modification facilitates rapid intersystem crossing from the excited singlet state to the excited triplet state, effectively converting a simple fluorophore into a potent photosensitizer capable of generating cytotoxic singlet oxygen (
The Causality of Regioselective Iodination
The synthesis of halogenated fluoresceins (such as erythrosine, which is tetraiodofluorescein) often suffers from over-halogenation. Achieving high purity of the diiodo derivative requires strict control over the reaction environment.
When iodination is performed in strong aqueous bases (e.g., NaOH), the reaction rapidly proceeds to tetra-substitution. However, performing the reaction in a milder alkaline environment—specifically concentrated ammonium hydroxide—alters the nucleophilicity of the fluorescein phenoxide intermediates. In ammonium hydroxide, fluorescein exhibits a marked resistance to tetra-substitution, allowing electrophilic attack by iodine to be kinetically trapped at the sterically hindered 4' and 5' positions[3]. This regioselectivity ensures a high yield of 4',5'-diiodofluorescein without the need for complex chromatographic separation of tetra-iodinated byproducts.
Experimental Workflow & Mechanism Visualization
Workflow for the regioselective synthesis of 4',5'-Diiodofluorescein.
Photodynamic mechanism of Diiodofluorescein generating singlet oxygen.
Step-by-Step Synthesis Protocol
This self-validating protocol utilizes the ammonium hydroxide method to ensure regioselective di-iodination.
Reagents and Materials
| Reagent | Function | Quantity |
| Fluorescein (Free acid) | Starting Material | 10.0 g (30.1 mmol) |
| Iodine ( | Electrophilic Halogen Source | 16.0 g (63.0 mmol) |
| Ammonium Hydroxide (28%) | Solvent / Mild Base | 250 mL |
| Hydrochloric Acid (6M) | Acidification / Precipitation | As needed (to pH < 3.5) |
| Deionized Water | Washing / Dilution | ~1000 mL |
Methodology
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of fluorescein in 250 mL of concentrated ammonium hydroxide. Stir until the fluorescein is completely dissolved, forming a dark red/orange solution[3].
-
Iodination: Slowly add 16.0 g of elemental iodine (
) to the solution in small portions over 30 minutes to prevent excessive localized heating. -
Reaction Incubation: Cover the flask with aluminum foil to protect the photosensitive intermediates from light. Stir the reaction mixture continuously at room temperature (20-25°C) for 24 to 48 hours. Causality check: The extended time is required because the mild basicity of
slows the electrophilic aromatic substitution, preventing runaway tetra-iodination[3]. -
Quenching and Precipitation: Transfer the dark reaction mixture into a large beaker containing 500 mL of ice-cold deionized water. Slowly add 6M HCl dropwise under vigorous stirring until the pH drops below 3.5. Validation: At pH < 3.5, the highly water-soluble phenoxide form of the dye converts into its neutral, hydrophobic spirolactone form, causing it to crash out of solution as a dense precipitate[4][5].
-
Isolation: Collect the crude 4',5'-diiodofluorescein via vacuum filtration using a sintered glass crucible. Wash the filter cake extensively with cold deionized water until the filtrate is neutral and free of residual ammonium chloride salts.
-
Drying: Dry the solid under vacuum at 60°C for 12 hours to afford 4',5'-diiodofluorescein as a yellow/orange crystalline powder[].
Analytical Characterization & Quantitative Data
To ensure the integrity of the synthesized dye for downstream biological applications, chromatographic and spectral validation is required. 4',5'-Diiodofluorescein can be analyzed via Reverse Phase (RP) HPLC using an acetonitrile/water/phosphoric acid mobile phase[7].
Table 1: Expected Physicochemical and Spectral Properties
| Parameter | Value / Specification |
| CAS Number | 38577-97-8[][7] |
| Molecular Formula | |
| Molecular Weight | 584.10 g/mol [7] |
| LogP | 4.52[7] |
| Appearance | Yellow/Orange Crystals[] |
| Emission Color | Fluorescent Green[] |
| Singlet Oxygen Quantum Yield | High (Compared to <0.03 for bare fluorescein)[1] |
Applications in Drug Development & Cell Biology
The unique photophysical properties of 4',5'-diiodofluorescein make it an invaluable tool in modern biophotonics and drug delivery research.
A. Cell Membrane Localization & Nanoparticle Tracking
Due to its increased lipophilicity (LogP 4.52) compared to standard fluorescein, DIF exhibits excellent affinity for lipid bilayers. It is heavily utilized in cell membrane localization staining to study membrane fluidity and lipid-protein interactions[][7]. Furthermore, drug development professionals use DIF to label polymeric nanoparticles. By conjugating DIF to nanocarriers, researchers can meticulously track the trajectory and infiltration progression of nanoparticles into cellular structures using fluorescence confocal imaging[][].
B. Targeted Photodynamic Therapy (PDT)
Because DIF efficiently generates singlet oxygen upon visible light irradiation, it acts as a potent phototoxic agent. By conjugating DIF (via an isothiocyanate linker) to targeting antibodies (e.g., anti-IgG), researchers can create targeted photodynamic sensitizers. When these conjugates bind to specific pathogens (like E. coli) or tumor cells and are subsequently illuminated, the localized burst of singlet oxygen selectively inactivates the target cells without harming surrounding healthy tissue[1].
References
-
SIELC Technologies. 4'5'-Diiodofluorescein - Separation and HPLC Analysis. Available at: [Link]
-
Sandin, R. B. (1958). Some properties of fluorescein (Iodination in Ammonium Hydroxide). Available at: [Link]
-
Devanathan, S., et al. (1990). Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents. PNAS. Available at: [Link]
- Google Patents (WO2011035161A1).Process for the synthesis of halogenated xanthenes.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. US3532789A - Halogenated fluorescein compositions and process - Google Patents [patents.google.com]
- 5. WO2011035161A1 - Process for the synthesis of 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5'7'-tetraiodo-3h-spiro[isobenzofuran-1,9'-xanthen]-3-one (rose bengal) and related xanthenes - Google Patents [patents.google.com]
- 7. 4’5’-Diiodofluorescein | SIELC Technologies [sielc.com]
Staining protocols using 4',5'-Diiodofluorescein for biological samples
Application Note: Advanced Staining Protocols Using 4',5'-Diiodofluorescein for Biological Samples
Introduction & Mechanistic Insights
4',5'-Diiodofluorescein (CAS 38577-97-8) is a specialized halogenated derivative of the classic fluorescein fluorophore. While standard fluorescein is widely used for general fluorescence, the targeted addition of two heavy iodine atoms at the 4' and 5' positions of the xanthene ring fundamentally alters the molecule's photophysical behavior and lipophilicity.
The Heavy-Atom Effect and Causality: The presence of heavy iodine atoms induces strong spin-orbit coupling, which facilitates efficient Intersystem Crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). This mechanistic shift allows 4',5'-Diiodofluorescein to function as a powerful dual-modality probe:
-
Fluorescence (Membrane & Mitochondrial Localization): The structural iodine substituents increase the hydrophobicity of the molecule relative to native fluorescein. This drives excellent partitioning into lipid bilayers, making it highly effective for visualizing cell membranes and mitochondrial networks in living cells[].
-
Phosphorescence (Oxygen Sensing): The populated triplet state is highly sensitive to collisional quenching by molecular oxygen (O2). Consequently, the phosphorescence lifetime of the dye becomes a quantitative, focus-independent proxy for local oxygen concentrations, enabling Phosphorescence Lifetime Imaging (PLIM) for cellular metabolic and viability assays[2].
Mitigating Self-Quenching: A critical experimental parameter is dye concentration. Fluorescein derivatives are highly susceptible to self-absorption and aggregation-induced quenching in protic solvents. Maintaining the working concentration strictly below 5 µM ensures that the dye remains in monomeric form, preserving its quantum yield and preventing artifactual signal loss[3].
Photophysical Pathways
Photophysical pathways of 4',5'-Diiodofluorescein for dual-mode imaging.
Quantitative Data: Photophysical Properties
| Parameter | Value / Specification | Mechanistic Rationale |
| Absorption Maximum (λmax) | ~520 nm | Excitable by standard 488 nm or 514 nm Argon-ion lasers. |
| Fluorescence Emission | ~540 nm | Yields a fluorescent green signal suitable for standard FITC/GFP filter sets[]. |
| Phosphorescence Emission | ~680 nm | Large Stokes shift allows clear spectral separation from cellular autofluorescence[2]. |
| Optimal Working Concentration | 0.5 µM – 5.0 µM | Prevents self-absorption and aggregation-induced quenching[3]. |
| Incubation Time | 20 – 30 minutes | Allows sufficient time for lipid bilayer partitioning and mitochondrial accumulation. |
Experimental Protocols
Protocol A: Live-Cell Membrane and Mitochondrial Localization This protocol outlines the steps for utilizing 4',5'-Diiodofluorescein as a structural stain for lipid membranes and mitochondria in living cells.
Step 1: Reagent Preparation
-
Dissolve 4',5'-Diiodofluorescein powder in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Immediately prior to imaging, dilute the stock solution in serum-free culture medium to a final working concentration of 1.0 µM to 5.0 µM. Causality Note: Serum proteins (like BSA) can sequester the lipophilic dye, drastically reducing cellular uptake.
Step 2: Cell Staining
-
Culture cells on glass-bottom imaging dishes (e.g., MatTek) until 70-80% confluent.
-
Aspirate the complete culture medium and wash the cells gently twice with 1X Phosphate-Buffered Saline (PBS) to remove residual serum.
-
Add the pre-warmed staining solution (from Step 1) to the cells.
-
Incubate at 37°C in a 5% CO2 incubator for 20 to 30 minutes.
Step 3: Washing and Imaging
-
Aspirate the staining solution and wash the cells three times with warm 1X PBS. This step is critical to remove unbound dye and minimize background fluorescence.
-
Replace with a clear, phenol red-free imaging buffer (e.g., Tyrode's solution or HBSS).
-
Image using a confocal microscope (Excitation: 488/514 nm; Emission: 530-550 nm bandpass filter).
Protocol B: Phosphorescence Lifetime Imaging (PLIM) for Oxygen Sensing Because the triplet state of 4',5'-Diiodofluorescein is quenched by oxygen, it can be used to map cellular respiration and localized hypoxia[2].
Step 1: Calibration (Optional but Recommended)
-
Prepare a zero-oxygen control by adding 10 mM sodium sulfite (Na2SO3) to the imaging buffer. This chemically scavenges dissolved oxygen, yielding the maximum phosphorescence lifetime.
-
Prepare an air-saturated control buffer (21% O2) for the minimum lifetime reference.
Step 2: Time-Gated Imaging
-
Stain cells following Steps 1-3 from Protocol A.
-
Transfer to a PLIM-equipped microscope system.
-
Pulse the excitation source (e.g., a modulated 514 nm laser).
-
Apply a time-gate delay (typically >10 nanoseconds) before opening the detector. This delay allows the short-lived fluorescence (nanosecond scale) to decay completely, isolating the long-lived phosphorescence (microsecond scale)[2].
-
Calculate the local oxygen concentration based on the Stern-Volmer relationship between lifetime and O2 concentration.
Protocol Workflow Diagram
Standardized workflow for 4',5'-Diiodofluorescein staining in live-cell imaging.
Self-Validating Systems (Trustworthiness)
To ensure the scientific integrity of the staining results, researchers must implement self-validating controls within their experimental design:
-
Mitochondrial Specificity Validation: Co-stain the cells with a validated, spectrally distinct mitochondrial marker (e.g., MitoTracker Deep Red). Calculate the Pearson's Correlation Coefficient (PCC) between the green (Diiodofluorescein) and far-red (MitoTracker) channels. A PCC > 0.8 mathematically validates mitochondrial localization.
-
Oxygen Sensitivity Validation: During PLIM, introduce an oxidative phosphorylation uncoupler such as FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP maximizes mitochondrial oxygen consumption, rapidly depleting local intracellular O2. A successful self-validating system will show an immediate, measurable increase in the phosphorescence lifetime corresponding to the induced hypoxic state.
References
- BOC Sciences. "CAS 38577-97-8 (4',5'-Diiodofluorescein)". bocsci.com.
- ResearchGate. "Fluorescence-Based Cell Viability Screening Assays Using Water-Soluble Oxygen Probes". researchgate.net.
- ResearchGate. "Chemical structure and abbreviation of fluorescein dyes". researchgate.net.
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Synthesis of 4',5'-Diiodofluorescein isothiocyanate for protein labeling
Application Note & Protocol
Strategic Synthesis and Application of 4',5'-Diiodofluorescein Isothiocyanate for High-Performance Protein Labeling
Abstract: This document provides a comprehensive guide for the synthesis, purification, and application of 4',5'-diiodofluorescein isothiocyanate (DIFITC), a heavy-atom derivative of fluorescein designed for advanced protein labeling applications. We detail a robust two-part synthetic pathway, followed by a validated protocol for covalent protein conjugation. This guide is intended for researchers, biochemists, and drug development professionals seeking to leverage the unique photophysical properties of halogenated fluoresceins for enhanced fluorescence-based assays. Methodologies for the purification of the final conjugate and the determination of the Degree of Labeling (DOL) are also thoroughly described.
Introduction: The Rationale for Halogenated Fluoresceins
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a vast array of experimental contexts, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Fluorescein isothiocyanate (FITC) has long been a workhorse for labeling proteins due to its high quantum yield and excitation maximum near the 488 nm argon laser line.[1][3][4]
The introduction of heavy atoms, such as iodine, into the fluorescein scaffold at the 4' and 5' positions yields 4',5'-diiodofluorescein. This modification is not trivial; it is a strategic choice designed to modulate the dye's photophysical properties. The "heavy-atom effect" can influence the rate of intersystem crossing, potentially leading to altered fluorescence lifetimes and enhanced phosphorescence, which can be advantageous for specific applications like time-resolved fluorescence and single-molecule studies. This guide provides the necessary chemical and procedural framework to synthesize the isothiocyanate derivative of this dye and apply it effectively for robust protein conjugation.
Synthesis of 4',5'-Diiodofluorescein Isothiocyanate (DIFITC)
The synthesis of DIFITC is a multi-step process that begins with the creation of the di-iodinated fluorescein core, followed by functionalization to introduce the amine-reactive isothiocyanate group. The pathway described here is based on established xanthene dye chemistry and isothiocyanate synthesis protocols.[5][6]
Part I: Synthesis of 4',5'-Diiodofluorescein
The foundational step is the electrophilic iodination of the fluorescein molecule. This reaction targets the positions on the xanthene ring that are most activated towards electrophilic substitution.
Experimental Protocol:
-
Dissolution: In a round-bottom flask protected from light, dissolve fluorescein (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Iodination Reagent: In a separate flask, prepare a solution of iodine monochloride (ICl) (2.2 equivalents) in the same solvent.
-
Reaction: Slowly add the ICl solution dropwise to the fluorescein solution with constant stirring at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The product, 4',5'-diiodofluorescein, will have a different Rf value than the starting fluorescein.
-
Work-up & Purification: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel to yield pure 4',5'-diiodofluorescein.
Part II: Conversion to 4',5'-Diiodofluorescein Isothiocyanate
This stage first requires the introduction of an amine handle onto the diiodofluorescein structure, which is then converted to the reactive isothiocyanate group. This is typically achieved through a nitration-reduction sequence.
Experimental Protocol:
-
Nitration: Dissolve the purified 4',5'-diiodofluorescein (1 equivalent) in concentrated sulfuric acid at 0°C. Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to stir for 1-2 hours.
-
Formation of Amino-Derivative: Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product. After filtration and washing, the nitro-diiodofluorescein is reduced to amino-diiodofluorescein using a standard reducing agent like tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl in ethanol).
-
Formation of Isothiocyanate: The resulting 4',5'-diiodo-aminofluorescein is converted to the final isothiocyanate.
-
Causality: The isothiocyanate group is the key functional moiety that reacts with primary amines on proteins.[7] Its synthesis requires a thiocarbonyl source. Thiophosgene (CSCl₂) is highly effective but extremely toxic. An alternative and common method involves using 1,1'-thiocarbonyldiimidazole (TCDI) or carbon disulfide.[8]
-
Dissolve the amino-diiodofluorescein (1 equivalent) in a mixture of dichloromethane and a base like triethylamine.
-
Add a solution of TCDI (1.2 equivalents) in dichloromethane dropwise at room temperature.
-
Stir the reaction for 3-5 hours until completion (monitored by TLC).
-
-
Final Purification: After the reaction, wash the organic phase with dilute acid and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 4',5'-diiodofluorescein isothiocyanate, should be purified by column chromatography and stored desiccated and protected from light at -20°C.
Caption: Chemical synthesis pathway for 4',5'-Diiodofluorescein Isothiocyanate.
Protocol for Protein Labeling
This protocol describes the covalent conjugation of DIFITC to a target protein. The isothiocyanate group forms a stable thiourea bond with primary amines (N-terminus and lysine side chains) on the protein surface.[7][9][10]
Pre-Labeling Preparation
-
Protein Purity: The protein solution should be highly pure, as contaminating proteins will also be labeled.
-
Buffer Selection: This is a critical step. The labeling reaction must be performed in an amine-free buffer at an alkaline pH (8.5-9.5) to ensure the target primary amines are deprotonated and nucleophilic.[11] Suitable buffers include 0.1 M sodium carbonate-bicarbonate or 50 mM borate buffer.[12] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the dye. [3]
-
Protein Concentration: The protein should be at a concentration of 1-10 mg/mL.
Experimental Protocol
-
Prepare Protein Solution: Exchange the protein into the chosen labeling buffer via dialysis or a desalting column.
-
Prepare DIFITC Stock Solution: Immediately before use, dissolve the lyophilized DIFITC in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[9][12] The dye is unstable in aqueous solutions and the stock should be prepared fresh.[3][12]
-
Determine Molar Ratio: The efficiency of labeling depends on the molar ratio of dye to protein. A starting point for antibodies is a 10-20 fold molar excess of dye. This should be optimized for each specific protein and application.
-
Labeling Reaction: Add the calculated volume of the DIFITC stock solution to the protein solution slowly while gently stirring.
-
Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3][9]
-
Purification of the Conjugate: It is essential to remove all non-covalently bound and unreacted dye, as free dye can lead to high background fluorescence and inaccurate results.[1][13]
-
Causality: Gel filtration chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method.[12] The larger protein-dye conjugate will elute first in the void volume, while the smaller, unreacted dye molecules are retained by the porous beads and elute later.
-
Equilibrate a desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The colored conjugate will be visible and typically elutes first.
-
Caption: Workflow for protein labeling with DIFITC and subsequent purification.
Characterization and Data
Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.[7]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of DIFITC (Aₘₐₓ, expected to be ~500 nm).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law (A = εcl).
-
The DOL is the molar ratio of the dye to the protein.
Formula for Degree of Labeling (DOL):
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Dye Conc. (M) = Aₘₐₓ / ε_dye
DOL = Dye Conc. / Protein Conc.
Where:
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of DIFITC at its Aₘₐₓ.
-
CF: Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye).
| Parameter | Fluorescein (FITC) | 4',5'-Diiodofluorescein (DIFITC) |
| Excitation Max (nm) | ~495 | ~500 (Expected) |
| Emission Max (nm) | ~519 | ~525 (Expected) |
| Molar Extinction (ε) | ~75,000 M⁻¹cm⁻¹ | To be determined empirically |
| Reactive Group | Isothiocyanate | Isothiocyanate |
| Target Residues | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
Table 1. Comparative physicochemical properties of FITC and expected properties of DIFITC. The exact spectral properties of the synthesized DIFITC should be confirmed experimentally.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low DOL | - Protein buffer contains amines (e.g., Tris).- pH of labeling buffer is too low.- Insufficient molar excess of dye.- Inactive (hydrolyzed) dye. | - Exchange protein into a recommended amine-free buffer.- Ensure buffer pH is between 8.5 and 9.5.- Increase the dye-to-protein molar ratio.- Prepare fresh dye stock solution immediately before use. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is unstable at alkaline pH.- Dye was added too quickly. | - Keep final DMSO/DMF concentration below 10% of the total reaction volume.[3]- Perform labeling at a lower pH (e.g., 8.0) or for a shorter duration.- Add the dye stock solution slowly while stirring. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Ensure proper separation on the gel filtration column. Do not pool fractions containing free dye.- Consider a second purification step or dialysis. |
Table 2. Troubleshooting guide for common issues in DIFITC synthesis and protein labeling.
Conclusion
The synthesis and application of 4',5'-diiodofluorescein isothiocyanate offer a powerful tool for researchers requiring fluorescent probes with potentially unique photophysical characteristics. By following the detailed synthesis and labeling protocols outlined in this guide, scientists can reliably produce high-quality protein conjugates. The key to success lies in careful control of reaction conditions, particularly buffer composition and pH during labeling, and thorough purification of the final product to remove confounding unreacted dye. The resulting DIFITC-labeled proteins can serve as valuable reagents for a wide range of sensitive and robust fluorescence-based biological assays.
References
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LigandTracer. "Protocol - Protein labeling with FITC." Ridgeview Instruments AB, [Link].
-
Chaganti, L. K., et al. "An efficient method for FITC-labelling of proteins using tandem affinity purification." MethodsX, vol. 2, 2015, pp. 338-45, [Link].
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You Do Bio. "FITC Amine Labeling Protocol." [Link].
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Chaganti, L. K., et al. "An efficient method for FITC labelling of proteins using tandem affinity purification." PLoS One, vol. 10, no. 9, 2015, e0139031, [Link].
-
Kawauchi, H., et al. "Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids II. Preparation of FIuorescein-Thiohydantoin Amino Acids and Their Thin-layer Chromatography." Journal of Biochemistry, vol. 66, no. 6, 1969, pp. 783-9, [Link].
-
Gabel, C. A., and B. M. Shapiro. "[125I]diiodofluorescein isothiocyanate: its synthesis and use as a reagent for labeling proteins and cells to high specific radioactivity." Analytical Biochemistry, vol. 86, no. 2, 1978, pp. 396-406, [Link].
-
Wikipedia. "Fluorescein isothiocyanate." [Link].
-
Maeda, H., et al. "Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins." Journal of Biochemistry, vol. 65, no. 5, 1969, pp. 777-83, [Link].
-
Tuma, R., et al. "Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry." Analytical Chemistry, vol. 76, no. 17, 2004, pp. 5123-31, [Link].
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L-H, C., et al. "Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications." Analytical Chemistry, vol. 81, no. 19, 2009, pp. 8096-102, [Link].
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Parysek, L. M., and D. L. P. "A Rapid Procedure for Preparing Fluorescein-labeled Specific Antibodies from Whole Antiserum." The Journal of Cell Biology, vol. 100, no. 5, 1985, pp. 1645-50, [Link].
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Ta, D. "THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES." TCU Digital Repository, 2023, [Link].
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Organic Chemistry Portal. "Synthesis of isothiocyanates." [Link].
-
The Royal Society of Chemistry. "General procedure for the synthesis of isothiocyanates." [Link].
-
Pyshnyi, D. V., et al. "4′,5′-Dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein (JOE): Synthesis and Spectral Properties of Oligonucleotide Conjugates." The Journal of Organic Chemistry, vol. 77, no. 1, 2012, pp. 318-29, [Link].
-
Rucha, W., et al. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules, vol. 26, no. 9, 2021, p. 2736, [Link].
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The Royal Society of Chemistry. "Synthesis of DIO." [Link].
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Masters, T. "Fluorescent labeling and modification of proteins." Current Protocols in Protein Science, vol. 84, no. 1, 2016, pp. 3.6.1-3.6.22, [Link].
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Teledyne Vision Solutions. "Labeling Proteins For Single Molecule Imaging." [Link].
-
Pelicci, S., et al. "Fluorescent Labeling of SNAP-Tagged Proteins in Cells." Methods in Molecular Biology, vol. 2167, 2020, pp. 11-21, [Link].
-
Khan, A., and A. Ali. "Synthesis of Isothiocyanates: A Review." Chemistry & Biology Interface, vol. 10, no. 3, 2020, pp. 147-58, [Link].
-
ChemRxiv. "Recent Advancement in Synthesis of Isothiocyanates." [Link].
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Precipitation Titration of Halides Using 4',5'-Diiodofluorescein: An Application and Protocol Guide
Introduction: The Principle of Argentometric Titration and the Role of Adsorption Indicators
Precipitation titration is a classic and reliable analytical technique used to determine the concentration of an analyte that forms an insoluble precipitate with a titrant of known concentration.[1][2] One of the most common applications of this method is in argentometry, which involves the use of silver nitrate (AgNO₃) as the titrant to quantify halide ions (Cl⁻, Br⁻, I⁻).[3][4] The reaction between silver ions (Ag⁺) and halide ions (X⁻) results in the formation of a sparingly soluble silver halide precipitate (AgX).[5]
The critical challenge in any titration is the accurate determination of the equivalence point, the point at which the amount of titrant added is stoichiometrically equivalent to the amount of analyte present in the sample.[5] In the Fajans method, a specific class of organic dyes known as adsorption indicators is employed to visualize this endpoint.[6][7] These indicators function by adsorbing onto the surface of the precipitate at or near the equivalence point, resulting in a distinct color change.[4][8]
This guide focuses on the application of 4',5'-Diiodofluorescein, a derivative of fluorescein, as an effective adsorption indicator for the precipitation titration of halides.
Mechanism of 4',5'-Diiodofluorescein as an Adsorption Indicator
4',5'-Diiodofluorescein, like other fluorescein-based indicators, is a weak acid.[1] Its functionality in precipitation titration is intrinsically linked to the surface charge of the silver halide precipitate as the titration progresses.
-
Before the Equivalence Point: Initially, the halide ions are in excess. These ions are adsorbed onto the surface of the colloidal silver halide particles, creating a negatively charged primary layer.[9][10] This negative surface charge repels the anionic diiodofluoresceinate ions, which remain dispersed in the solution, imparting a greenish-yellow fluorescence to the suspension.[11]
-
At and After the Equivalence Point: Once all the halide ions have been precipitated, the first excess of silver ions from the titrant adsorbs onto the surface of the precipitate, causing the surface charge to become positive.[7][9] This positively charged surface then attracts the anionic diiodofluoresceinate indicator.[10] The adsorption of the indicator onto the precipitate induces a structural change in the dye molecule, resulting in a sharp color change from greenish-yellow to a distinct pink or reddish-pink.[11] This color change signals the endpoint of the titration.
The strength of adsorption of the indicator is a crucial factor. For a successful titration, the indicator anion must be less strongly adsorbed than the primary ion (the halide) but more strongly adsorbed than the counter-ion. This ensures that the indicator is only adsorbed after the equivalence point has been reached.
Advantages of 4',5'-Diiodofluorescein
While fluorescein itself can be used as an adsorption indicator, 4',5'-diiodofluorescein offers distinct advantages. Its greater acidity allows it to be used in more acidic solutions (down to a pH of about 4) compared to fluorescein, which is typically limited to a pH range of 7 to 10.[10] This broader pH range is beneficial as it can prevent the precipitation of silver hydroxide in more alkaline solutions.[3][4]
Experimental Protocols
The following sections provide detailed protocols for the preparation of necessary reagents and the subsequent titration of chloride, bromide, and iodide ions using 4',5'-diiodofluorescein.
Reagent Preparation
1. 0.1 M Silver Nitrate (AgNO₃) Standard Solution
-
Preparation: Accurately weigh approximately 17.0 g of analytical reagent grade silver nitrate.[12] Dissolve it in deionized water and dilute to 1000 mL in a volumetric flask.[12] Store the solution in a dark, glass-stoppered bottle to prevent decomposition due to light.[13]
-
Standardization: The silver nitrate solution must be standardized against a primary standard, such as sodium chloride (NaCl).
-
Accurately weigh about 0.15-0.20 g of dried, reagent-grade NaCl into a 250 mL Erlenmeyer flask.[14]
-
Dissolve the NaCl in approximately 100 mL of deionized water.[14]
-
Add 5-10 drops of 4',5'-diiodofluorescein indicator solution.
-
Titrate with the prepared AgNO₃ solution until the first permanent pink color appears.[15]
-
Calculate the exact molarity of the AgNO₃ solution.[14]
-
2. 4',5'-Diiodofluorescein Indicator Solution
-
Preparation: Dissolve 0.1 g of 4',5'-diiodofluorescein in 100 mL of 70% ethanol.[16] Alternatively, a 0.2% solution can be prepared by dissolving 0.2 g of the sodium salt in 100 mL of water.[16]
Titration Protocol for Halides
The general procedure for the titration of chloride, bromide, and iodide is similar, with minor adjustments to optimize the endpoint detection for each specific halide.
General Steps:
-
Sample Preparation: Accurately pipette a known volume of the halide sample solution into a 250 mL Erlenmeyer flask. The concentration should be such that a reasonable volume of titrant (e.g., 15-40 mL) is required.
-
Dilution: Dilute the sample with deionized water to a total volume of about 50-100 mL.
-
pH Adjustment: Adjust the pH of the solution as necessary (see table below). For chloride, a neutral to slightly acidic pH is optimal.
-
Indicator Addition: Add 5-10 drops of the 4',5'-diiodofluorescein indicator solution.
-
Titration: Titrate with the standardized 0.1 M AgNO₃ solution, swirling the flask continuously. It is crucial to perform the titration in diffuse light, as silver halides are light-sensitive, and photodecomposition can affect the results.[10][15]
-
Endpoint Determination: The endpoint is reached when the color of the suspension changes from greenish-yellow to a distinct and permanent pink or reddish-pink.[11]
Table 1: Optimal Conditions for Halide Titration with 4',5'-Diiodofluorescein
| Halide | Optimal pH Range | Expected Endpoint Color Change | Notes |
| Chloride (Cl⁻) | 4 - 10[10] | Greenish-yellow to pink[11] | The color change is sharp and reliable within this pH range. |
| Bromide (Br⁻) | Neutral to slightly acidic | Greenish-yellow to reddish-pink | Eosin is also a commonly used indicator for bromide.[17] |
| Iodide (I⁻) | Neutral to slightly acidic | Greenish-yellow to reddish-pink | Eosin is often preferred for iodide titrations as it provides a sharper endpoint.[17] The indicator should be added only when close to the equivalence point to avoid oxidation.[3] |
Visualization of the Titration Process
The following diagrams illustrate the experimental workflow and the chemical mechanism at the core of the Fajans method using 4',5'-diiodofluorescein.
Caption: Experimental workflow for halide determination.
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Application Notes & Protocols: Polymerization Initiation Using 4',5'-Diiodofluorescein as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in Polymer Synthesis
Photopolymerization, the use of light to initiate and propagate polymerization reactions, offers remarkable spatial and temporal control over the formation of polymeric materials.[1][2] This technology is at the heart of numerous advanced applications, from 3D printing and microelectronics to the fabrication of biomaterials and dental restoratives.[1][2][3] At the core of many visible-light-curable systems lies a photosensitizer, a molecule that absorbs light and initiates the chemical cascade leading to polymerization.[3][4]
This document provides a detailed guide to utilizing 4',5'-Diiodofluorescein, a halogenated xanthene dye, as a potent photosensitizer for free-radical polymerization. While its brominated analog, Eosin Y, is more extensively documented, 4',5'-Diiodofluorescein offers unique photophysical properties that can be harnessed for efficient polymerization. Here, we delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into optimizing your photopolymerization reactions.
The Mechanism: From Photon to Polymer Chain
The initiation of polymerization using 4',5'-Diiodofluorescein is a multi-step process that begins with the absorption of a photon and culminates in the generation of a free radical capable of attacking a monomer. This process is most efficient when using a multi-component photoinitiating system, typically comprising the photosensitizer and a co-initiator, often a tertiary amine.[3][5]
The Role of the Photosensitizer: 4',5'-Diiodofluorescein
-
Light Absorption and Excitation: 4',5'-Diiodofluorescein, like other fluorescein derivatives, absorbs light in the visible spectrum. Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing and the "Heavy Atom Effect": The key to the efficacy of halogenated fluoresceins lies in the "heavy atom effect." The presence of heavy atoms like iodine significantly enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the short-lived singlet state (S₁) to a longer-lived triplet state (T₁). This is crucial because the triplet state has a longer lifetime, increasing the probability of it interacting with other molecules to initiate polymerization. While fluorescein itself is a capable photosensitizer, its halogenated derivatives, such as Eosin Y (tetrabromofluorescein) and 4',5'-Diiodofluorescein, are generally more efficient due to this enhanced triplet quantum yield.[6][7]
The Co-initiator: The Role of Amines
The excited triplet state of the photosensitizer is a potent oxidizing agent. It readily interacts with a co-initiator, typically a tertiary amine such as triethanolamine (TEOA) or ethyl-4-(dimethylamino)benzoate (EDMAB).[3][5] This interaction occurs via an electron transfer mechanism:
-
Electron Transfer: The excited photosensitizer abstracts an electron from the amine, resulting in a radical anion of the photosensitizer and a radical cation of the amine.
-
Proton Transfer and Radical Generation: The highly reactive amine radical cation then undergoes a proton transfer, typically to a nearby molecule, to form a carbon-centered radical. This radical is the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates.[3]
The Photoredox Cycle
A key advantage of this system is the regeneration of the photosensitizer. The photosensitizer radical anion can be re-oxidized back to its ground state, allowing a single photosensitizer molecule to participate in multiple initiation events. This catalytic cycle enhances the overall efficiency of the polymerization process.[6][7]
Caption: Photopolymerization initiation pathway using 4',5'-Diiodofluorescein.
Experimental Protocols
The following protocols provide a starting point for utilizing 4',5'-Diiodofluorescein in a three-component photoinitiating system for the free-radical polymerization of acrylate-based monomers. These are adaptable and should be optimized for specific monomers and desired polymer properties.
Materials and Reagents
| Component | Example | Recommended Concentration (w/w) | Purpose |
| Photosensitizer | 4',5'-Diiodofluorescein | 0.1 - 1.0% | Absorbs light and initiates the reaction. |
| Co-initiator (Amine) | Triethanolamine (TEOA) or Ethyl-4-(dimethylamino)benzoate (EDMAB) | 1.0 - 5.0% | Electron donor to generate initiating radicals. |
| Monomer/Oligomer Blend | Poly(ethylene glycol) diacrylate (PEGDA), BisGMA/HEMA | 94 - 98.9% | The polymerizable resin base. |
| Optional Third Component | Diphenyliodonium salt (e.g., DPIHP) | 0.5 - 2.0% | Can accelerate polymerization.[8] |
Protocol for Bulk Photopolymerization
This protocol is suitable for creating hydrogels or other bulk polymer structures.
-
Preparation of the Photoinitiator Stock Solution:
-
Dissolve the 4',5'-Diiodofluorescein in a suitable solvent that is miscible with your monomer blend (e.g., DMSO, ethanol). A stock concentration of 1% (w/v) is a good starting point.
-
Note: Protect the solution from light.
-
-
Formulation of the Photopolymerizable Resin:
-
In a light-protected vessel (e.g., an amber vial), combine the monomer/oligomer blend and the amine co-initiator.
-
Add the 4',5'-Diiodofluorescein stock solution to achieve the desired final concentration (e.g., for a 0.2% final concentration, add 20 µL of a 1% stock solution to 980 µL of the monomer/amine mixture).
-
If using an optional third component like an iodonium salt, add it at this stage.
-
Mix the formulation thoroughly until homogenous. This can be done by vortexing or gentle stirring.
-
-
Polymerization:
-
Dispense the resin into a suitable mold or onto a substrate.
-
Expose the resin to a visible light source with an appropriate wavelength. 4',5'-Diiodofluorescein has an absorption maximum around 520-530 nm, so a green LED light source is ideal.[6][7]
-
The required exposure time will depend on the light intensity, the thickness of the sample, and the specific formulation. Monitor the polymerization process until the desired degree of cure is achieved. This can be determined by observing the transition from a liquid to a solid state.
-
-
Post-Curing and Characterization:
-
After the initial light exposure, the polymer may benefit from a post-curing step, which can involve continued light exposure or gentle heating to ensure complete conversion of the monomers.
-
The resulting polymer can be characterized using standard techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of monomer conversion, and mechanical testing to assess its physical properties.
-
Caption: General experimental workflow for photopolymerization.
Key Considerations and Optimization
-
Light Source: The choice of light source is critical. The emission spectrum of the lamp should overlap with the absorption spectrum of 4',5'-Diiodofluorescein for maximum efficiency.[6]
-
Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. Performing the polymerization in an inert atmosphere (e.g., under nitrogen) can significantly increase the rate and degree of polymerization. Alternatively, using a higher concentration of the initiating system or a higher light intensity can help to overcome oxygen inhibition.
-
Concentration of Components: The relative concentrations of the photosensitizer and co-initiator can impact the polymerization kinetics. A systematic optimization of these concentrations is recommended for any new monomer system.
-
Heat Generation: Photopolymerization is an exothermic process. For thick samples, the heat generated can be significant and may affect the properties of the final polymer. Monitoring the temperature during polymerization can be important for process control.
Conclusion
4',5'-Diiodofluorescein is a highly effective photosensitizer for visible-light-induced free-radical polymerization. Its efficacy is rooted in the "heavy atom effect," which promotes the formation of the long-lived triplet state necessary for efficient interaction with a co-initiator. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can leverage this powerful tool for a wide range of applications in materials science and drug development. The protocols provided herein serve as a robust starting point for the successful implementation of 4',5'-Diiodofluorescein-based photoinitiation systems.
References
-
Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC. Available at: [Link]
-
Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems. ResearchGate. Available at: [Link]
- New Class of Amine Coinitiators in Photoinitiated Polymerizations. Google Patents.
-
Interplay of Luminophores and Photoinitiators During Synthesis of Bulk and Patterned Luminescent Photopolymer Blends. University of Cambridge. Available at: [Link]
-
New hydrogen donors for amine-free photoinitiating systems in dental materials. ScienceDirect. Available at: [Link]
-
Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. UKnowledge. Available at: [Link]
-
Current photo-initiators in dental materials. MedCrave. Available at: [Link]
-
Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PMC. Available at: [Link]
-
Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. CORE. Available at: [Link]
-
Photochemical & Photobiological Sciences PAPER. CONICET. Available at: [Link]
-
Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PubMed. Available at: [Link]
-
Use of the fluorescence quantum yield for the determination of the number-average molecular weight of polymers of epicatechin. Polymer. Available at: [Link]
-
Bio-based photopolymers for lithography-based 3D printing. reposiTUm. Available at: [Link]
-
Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. Available at: [Link]
-
High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. MDPI. Available at: [Link]
-
Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers. Available at: [Link]
-
Fabrication of high quantum yield quantum dot/polymer films by enhancing dispersion of quantum dots using silica particles. PubMed. Available at: [Link]
-
Fabrication of a Novel Fluorescein Embedded Photocomposite Based on Interpenetrating Polymer Network (IPN) and Its Application in 4D Printing. ResearchGate. Available at: [Link]
-
Self-initiation of UV photopolymerization reactions using tetrahalogenated bisphenol A (meth)acrylates. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization [mdpi.com]
- 3. oraljournal.com [oraljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 6. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Guide to Improving the Aqueous Solubility of 4',5'-Diiodofluorescein
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges associated with 4',5'-Diiodofluorescein in aqueous media. By understanding the chemical principles governing its solubility, users can effectively prepare stable solutions for their experimental needs.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions regarding the physicochemical properties of 4',5'-Diiodofluorescein that contribute to its poor aqueous solubility.
Q1: What is 4',5'-Diiodofluorescein and why is it poorly soluble in neutral aqueous solutions?
A1: 4',5'-Diiodofluorescein is a halogenated derivative of fluorescein, a widely used fluorescent tracer.[1][2] Its molecular structure consists of a xanthene core, a carboxylic acid group, and a phenolic hydroxyl group. The addition of two iodine atoms to the xanthene ring significantly increases the molecule's molecular weight (584.10 g/mol ) and hydrophobicity compared to the parent fluorescein molecule.[3] This inherent hydrophobicity, combined with its molecular structure that can exist in a neutral, uncharged state, leads to very low solubility in neutral aqueous buffers like water or phosphate-buffered saline (PBS).[4]
Q2: What are the key functional groups on 4',5'-Diiodofluorescein that influence its solubility?
A2: The solubility of 4',5'-Diiodofluorescein is primarily dictated by two ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group. The ionization state of these groups is dependent on the pH of the solution. At acidic or neutral pH, these groups are protonated, resulting in a neutral molecule with limited water solubility.
Caption: Key functional groups of 4',5'-Diiodofluorescein.
Q3: How does pH affect the solubility and structure of 4',5'-Diiodofluorescein?
A3: The pH of the aqueous medium is the most critical factor governing the solubility of fluorescein and its derivatives.[5] Fluorescein has multiple pKa values, with key transitions occurring around pH 4.4 and 6.7.[6]
-
In acidic to neutral solutions (pH < 7): The carboxylic acid and phenolic hydroxyl groups are largely protonated. This results in a neutral lactone form of the molecule, which is poorly soluble and prone to precipitation.[7]
-
In basic solutions (pH > 8): Both the carboxylic acid and phenolic hydroxyl groups are deprotonated, forming a dianionic carboxylate and phenolate. This charged species is significantly more polar and, therefore, much more soluble in water.[8][9] This is also the form that exhibits the strongest fluorescence.[8]
Caption: pH-dependent equilibrium and its effect on solubility.
Section 2: Troubleshooting Guide: Practical Solutions
This guide provides direct answers and step-by-step solutions to common problems encountered when preparing solutions of 4',5'-Diiodofluorescein.
Issue 1: My 4',5'-Diiodofluorescein powder will not dissolve directly in my neutral buffer (e.g., PBS pH 7.4).
This is the expected behavior due to the low solubility of the neutral form of the dye.
-
Solution A: Prepare a Concentrated Stock Solution in an Organic Co-solvent
-
Scientific Rationale: Organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly effective at dissolving hydrophobic organic molecules.[10][11] By creating a concentrated stock solution in a co-solvent, you can then dilute it to the final working concentration in your aqueous buffer.
-
Quick Protocol:
-
Weigh out the required amount of 4',5'-Diiodofluorescein powder.
-
Add a small volume of high-purity DMSO or DMF to the powder.
-
Vortex or sonicate the mixture until the dye is completely dissolved. A 1-10 mM stock solution is typical.
-
Store this stock solution protected from light, often at -20°C.
-
Dilute the stock solution into your aqueous buffer immediately before use. Note: Precipitation may still occur if the final buffer pH is too low or the concentration is too high.
-
-
-
Solution B: Direct Dissolution via pH Adjustment
-
Scientific Rationale: As established, increasing the pH will convert the dye to its highly soluble dianionic form.[7][8] This method avoids the use of organic solvents.
-
Quick Protocol:
-
Add the 4',5'-Diiodofluorescein powder to your desired volume of water or buffer.
-
While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise.
-
Monitor the dissolution of the powder. The solution will typically turn a clear, fluorescent color as the dye dissolves.
-
Aim for a final pH of 8.0-9.0 for stable solubilization.
-
Adjust the pH back down carefully if your experiment requires it, but be aware that the dye may precipitate if the pH drops below 7.5.
-
-
Issue 2: My dye precipitates when I dilute the organic stock solution into my aqueous buffer.
This common issue arises when the dye, upon leaving the favorable organic environment, immediately crashes out of the less favorable neutral aqueous solution.
-
Solution A: Adjust the pH of the Aqueous Buffer Before Adding the Dye Stock
-
Scientific Rationale: The primary cause of precipitation is the neutral pH of the destination buffer. By ensuring the aqueous buffer is already basic, the dye will remain in its soluble dianionic form upon dilution.
-
Quick Protocol:
-
Take your final aqueous buffer (e.g., PBS).
-
Adjust its pH to 8.0-8.5 using a dilute solution of NaOH.
-
Slowly add the required volume of your DMSO stock solution to the basic buffer while vortexing or stirring. This will prevent localized high concentrations that can lead to precipitation.
-
-
Issue 3: My experiment is pH-sensitive and must be conducted at or near neutral pH (pH 7.0-7.4), where the dye is insoluble.
When altering the pH is not an option, solubility-enhancing excipients are required.
-
Solution A: Employ Cyclodextrins as "Carrier" Molecules
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate hydrophobic molecules like 4',5'-Diiodofluorescein, forming an "inclusion complex."[14][] This complex shields the hydrophobic dye from the water, dramatically increasing its apparent solubility without altering the pH.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[16]
-
Quick Protocol:
-
Prepare a solution of HP-β-CD in your neutral pH buffer (e.g., a 1-5% w/v solution).
-
Add your DMSO stock of 4',5'-Diiodofluorescein to the HP-β-CD solution while stirring.
-
Allow the mixture to equilibrate (e.g., stir for 30-60 minutes at room temperature) to ensure efficient complex formation.
-
-
-
Solution B: Use Surfactants to Form Micelles
-
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core that can effectively dissolve the diiodofluorescein, keeping it suspended in the aqueous solution.[17] Non-ionic surfactants like Tween-20 or Triton X-100 are generally mild and widely used.
-
Quick Protocol:
-
Prepare your neutral pH buffer containing a surfactant at a concentration well above its CMC (e.g., 0.05% - 0.5% Tween-20).
-
Add the DMSO stock of 4',5'-Diiodofluorescein to the surfactant-containing buffer while stirring. The dye will partition into the hydrophobic cores of the micelles.
-
-
Section 3: Summary of Solubilization Strategies
The optimal strategy depends on your specific experimental constraints, such as final concentration and pH requirements.
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Converts dye to its soluble dianionic form.[8] | High solubility achievable; avoids organic solvents. | Requires a basic pH (>8.0), which may not be suitable for all experiments. | General use, high-concentration aqueous solutions where pH is not a constraint. |
| Organic Co-solvents (e.g., DMSO) | Direct dissolution of the hydrophobic molecule.[11] | Excellent for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations; dye may precipitate on dilution into aqueous media. | Preparing concentrated stocks for subsequent dilution. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the dye in a hydrophobic cavity.[12][] | Enables solubility at neutral pH; low toxicity.[16] | May alter the bioavailability or interaction of the dye with its target; requires molar excess of cyclodextrin. | pH-sensitive biological experiments; in vivo applications. |
| Surfactants (e.g., Tween-20) | Sequestration of the dye within micelles.[17] | Effective at neutral pH; widely available. | Can interfere with protein assays or cell membranes; requires concentration above CMC. | In vitro assays where mild detergents are tolerated. |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: 4',5'-Diiodofluorescein (MW: 584.10 g/mol ), high-purity DMSO, analytical balance, microcentrifuge tubes, vortexer.
-
Calculation: To make 1 mL of a 10 mM solution, you need: 584.10 g/mol * 0.010 mol/L * 0.001 L = 0.00584 g = 5.84 mg.
-
Procedure: a. Weigh 5.84 mg of 4',5'-Diiodofluorescein powder and place it into a clean microcentrifuge tube. b. Add 1.0 mL of high-purity DMSO to the tube. c. Cap the tube securely and vortex at high speed for 1-2 minutes, or until all solid material is completely dissolved. Gentle warming or sonication can assist if needed. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light.
Protocol 2: Solubilization at Neutral pH using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: 10 mM stock solution of 4',5'-Diiodofluorescein in DMSO (from Protocol 1), Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired neutral buffer (e.g., PBS, pH 7.4), magnetic stirrer.
-
Procedure: a. Prepare a 5% (w/v) solution of HP-β-CD in your neutral buffer. For 10 mL, dissolve 500 mg of HP-β-CD in 10 mL of PBS. Stir until clear. This creates the "carrier solution." b. While stirring the carrier solution, slowly add the required amount of the 10 mM DMSO stock solution to reach your target final concentration. For example, to make a 10 µM working solution in 10 mL, add 10 µL of the 10 mM stock. c. Continue stirring the final solution for 30 minutes at room temperature to ensure complete formation of the inclusion complex. d. The resulting solution should be clear and free of precipitate, ready for use in pH-sensitive applications.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Benchchem. Solving solubility issues with Fluorescein-PEG4-Acid conjugates.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Pharma Excipients. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
- NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC.
- Hangzhou Tiankun Chem Co.,Ltd. How to improve the solubility of acid dyes? - Dyeing-pedia.
- Google Patents. US5593459A - Surfactant enhanced dyeing.
-
Royal Society of Chemistry. The pH responsiveness of fluorescein loaded in polysaccharide composite films - Soft Matter (RSC Publishing). Available from: [Link]
- ResearchGate. The concentration effect of surfactants on solubility of dyes in 10 g/L...
- Gsrs. DISODIUM 4',5'-DIIODOFLUORESCEIN.
- Chalmers ODR. Solubilization of Organic Dyes in Surfactant Micelles.
- Inxight Drugs. Disodium 4',5'-diiodofluorescein.
- ChemicalBook. Fluorescein CAS#: 2321-07-5.
- NIH. Solubilization techniques used for poorly water-soluble drugs - PMC.
- TIANKUN Dye Manufacturer & Supplier. Solvent Dye Dissolution Method.
- ResearchGate. Chemical structures of Fluorescein at different pH values of solution.
- The Royal Society of Chemistry. 4′,5′-Diiodofluorescein | The Merck Index Online.
- NIH. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC.
- Sarspec. application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell.
- Gsrs. 4',5'-DIIODOFLUORESCEIN.
- Inxight Drugs. 4',5'-Diiodofluorescein.
Sources
- 1. merckindex.rsc.org [merckindex.rsc.org]
- 2. 4',5'-Diiodofluorescein [drugs.ncats.io]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Fluorescein CAS#: 2321-07-5 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The pH responsiveness of fluorescein loaded in polysaccharide composite films - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01112G [pubs.rsc.org]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 16. alzet.com [alzet.com]
- 17. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. odr.chalmers.se [odr.chalmers.se]
Technical Support Center: High-Stability Imaging of 4',5'-Diiodofluorescein (4,5-DIF)
Topic: Prevention of Photobleaching in Halogenated Fluorescein Derivatives Document ID: TS-DIF-45-OPT Version: 2.1 (Current)
Introduction: The Heavy Atom Paradox
Welcome to the technical support center for halogenated fluorophores. You are likely here because your 4',5'-diiodofluorescein (4,5-DIF) signal is fading exponentially faster than standard FITC or Alexa Fluor 488.
The Core Issue: 4,5-DIF is structurally compromised for imaging by its own design. The iodine atoms at the 4' and 5' positions induce the Heavy Atom Effect . This effect accelerates Intersystem Crossing (ISC) , forcing the fluorophore out of the bright Singlet State (
-
Result 1 (The Goal): High yield of Singlet Oxygen (
) generation (useful for photopolymerization or CALI). -
Result 2 (The Problem): Rapid, irreversible photobleaching and phototoxicity.
This guide provides the chemical and optical interventions required to stabilize 4,5-DIF for imaging purposes.
The Mechanism of Failure
To stop the bleaching, you must understand the pathway.[1] Unlike standard fluorescein, 4,5-DIF does not just cycle between Ground (
Visualization: The Modified Jablonski Diagram
The following diagram illustrates the "Leakage" caused by the iodine atoms.
Figure 1: The Photophysics of 4,5-DIF. The iodine atoms drastically increase the rate of the S1
Chemical Intervention: Buffer Optimization
Standard mounting media (e.g., glycerol/PBS) are insufficient for 4,5-DIF because they do not actively manage the Triplet State. You must use a "Self-Healing" buffer system that performs two distinct functions:
-
Oxygen Scavenging: Removes molecular oxygen (
) to prevent irreversible oxidation. -
Triplet State Quenching (TSQ): Forces the molecule from the dark Triplet state (
) back to the Ground state ( ) without emitting a photon.
Recommended Additives Table
| Additive Class | Reagent | Mechanism | Concentration | Notes |
| Oxygen Scavenger | GLOX (Glucose Oxidase + Catalase) | Enzymatically converts | 250 nM GLOX + 10% Glucose | Essential. Removes the primary reactant for bleaching. |
| Triplet Quencher | Trolox (Vitamin E analog) | Reduces | 1-2 mM | Standard Choice. Water-soluble and effective for fluoresceins. |
| Triplet Quencher | COT (Cyclooctatetraene) | Triplet-Triplet Energy Transfer (TTET). | 1-2 mM | High Performance. Non-redox mechanism; prevents "blinking." |
| Reductant | BME ( | Reduces radical intermediates. | 143 mM | Older standard. Less effective than Trolox for 4,5-DIF. |
Protocol: The "Stop-Loss" Imaging Buffer
Use this buffer for fixed cell imaging of 4,5-DIF.
-
Base Buffer: PBS (pH 7.4).
-
Oxygen Scavenging System:
-
Add Glucose to final concentration of 10% (w/v).
-
Add Glucose Oxidase (50
g/mL) and Catalase (200 g/mL).
-
-
Triplet Quenching (Crucial Step):
-
Add Trolox (aged solution*) to a final concentration of 2 mM.
-
Note: "Aged" Trolox contains Trolox-quinone, which helps balance the redox potential, preventing the dye from getting stuck in a radical dark state.
-
Warning: Do not use GLOX alone without a Triplet Quencher (Trolox/COT). Removing oxygen increases the lifetime of the Triplet State. Without a quencher, the fluorophore will enter a long-lived dark state ("blinking"), making the image appear bleached even if the molecule is intact.
Hardware Optimization: Acquisition Parameters
Modifying how you deliver photons is just as critical as the chemistry.
Q: Why does my signal vanish instantly upon focus?
A: You are likely saturating the Triplet State.
Because 4,5-DIF enters the triplet state so easily, high laser power fills the
Troubleshooting Workflow: Optimization Logic
Figure 2: Step-by-step logic for diagnosing 4,5-DIF instability.
Technical FAQ
Q: Can I use 4,5-DIF for live-cell imaging? A: Proceed with extreme caution. The GLOX buffer is toxic to live cells (hypoxia). For live cells, you cannot remove oxygen.
-
Alternative: Use Oxyrase (biocompatible oxygen scavenger) or rely heavily on COT (Cyclooctatetraene) which can penetrate membranes and quench triplets without requiring hypoxia.
-
Exposure: Use "stroboscopic" illumination. Trigger the camera and light source simultaneously for the shortest possible duration (e.g., 10-50 ms) with long dark intervals (2-5 seconds) to allow cell recovery.
Q: What filter set should I use? A: Standard FITC/GFP filters are compatible.
-
Excitation: 488 nm (Argon laser or LED).
-
Emission: 525/50 nm Bandpass.
-
Note: 4,5-DIF has a slightly red-shifted absorption compared to fluorescein due to the iodine, but the 488 line is still highly effective.
References
-
Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition.
-
Rasnik, I., et al. (2006). "Nonblinking and Long-Lasting Single-Molecule Fluorescence Imaging." Nature Methods.
-
Dave, R., et al. (2009). "Mitigating Triplet State Effects in Fluorescence Microscopy with Cyclooctatetraene." Biophysical Journal.
-
Ludin, B., et al. (1996). "Application of Novel Fluorescein Derivatives for Confocal Laser Scanning Microscopy." Microscopy Research and Technique.
Sources
Purification methods for 4',5'-Diiodofluorescein recrystallization
Welcome to the Technical Support Center for the purification of 4',5'-Diiodofluorescein. As an Application Scientist, I have designed this resource to move beyond basic instructions and provide you with the mechanistic causality behind each purification step. Halogenated xanthene dyes present unique challenges—specifically, the co-precipitation of unreacted fluorescein and over-iodinated byproducts.
This guide provides a self-validating workflow, advanced troubleshooting strategies, and analytical FAQs to ensure you achieve pharmaceutical-grade purity in your recrystallization workflows.
Purification Workflow Architecture
The following diagram outlines the logical progression of our dual-phase purification strategy. It combines an initial chemical separation (acid-base manipulation) with a subsequent physical separation (hot solvent recrystallization).
Figure 1: Step-by-step logical workflow for the purification and recrystallization of 4',5'-Diiodofluorescein.
Quantitative Data & Physicochemical Properties
Understanding the physicochemical properties of 4',5'-Diiodofluorescein is critical for manipulating its solubility during purification.
| Parameter | Value | Mechanistic Implication for Purification |
| Molecular Weight | 584.10 g/mol | Significant mass shift from unreacted fluorescein (332.31 g/mol ) enables precise LC-MS tracking. |
| pKa | ~4.5 | Ensures complete precipitation of the free acid form at pH < 3.0 during acid-base cycling. |
| Solubility (Free Acid) | Soluble in hot EtOH, DMF; Insoluble in H2O | Dictates the selection of polar, non-aqueous solvents for the final hot recrystallization step. |
| Solubility (Disodium Salt) | Highly soluble in H2O | Allows for the initial extraction of ionizable fluoresceins away from non-ionizable organic byproducts. |
Standard Operating Procedure: The Self-Validating Protocol
This protocol utilizes an acid-base manipulation standard recommended by pharmacopeial guidelines for halogenated xanthenes [1], followed by a hot solvent recrystallization. Every step includes a built-in validation checkpoint.
Phase 1: Acid-Base Manipulation
-
Alkaline Dissolution: Suspend 10 g of crude 4',5'-Diiodofluorescein in 100 mL of 0.1 M NaOH. Stir vigorously at room temperature.
-
Causality: The phenolic and carboxylic protons are removed, forming a highly water-soluble disodium salt.
-
Validation Checkpoint: The suspension will transition to a deep, homogeneous red solution. Any remaining particulate matter is a non-ionizable impurity and must be removed.
-
-
Filtration: Pass the red solution through a medium-porosity glass frit to remove insoluble organic byproducts.
-
Acidic Precipitation: Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Causality: Protonation forces the dye back into its highly hydrophobic free-acid form, crashing it out of the aqueous phase.
-
Validation Checkpoint: A thick, yellow-orange precipitate will form. The supernatant will become nearly colorless, indicating complete precipitation. Collect the wet cake via centrifugation.
-
Phase 2: Recrystallization & Decolorization 4. Hot Solvent Dissolution: Transfer the wet cake to an Erlenmeyer flask. Add boiling absolute ethanol in small increments (~50-70 mL total) until the solid just dissolves. 5. Decolorization: Add 100 mg of activated charcoal to the hot solution and boil gently for 3-5 minutes.
-
Causality: Activated charcoal preferentially adsorbs high-molecular-weight polymeric impurities and residual elemental iodine that can become trapped in the crystal lattice [3].
-
Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed fluted filter paper into a clean, heated flask.
-
Validation Checkpoint: The filtrate must be brilliantly clear and highly fluorescent, devoid of any dark particulate matter.
-
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C ice bath for an additional hour.
-
Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the forming crystal lattice, yielding higher purity.
-
-
Collection: Isolate the pure yellow crystals via vacuum filtration, wash with 10 mL of ice-cold ethanol, and dry in vacuo at 60°C to a constant weight.
Troubleshooting Guide (Q&A)
Q: My recrystallized product still contains significant amounts of unreacted fluorescein and tri-/tetra-iodinated byproducts. How do I separate them? A: Halogenated fluoresceins have nearly identical crystal lattice energies and solubility profiles, making direct physical separation difficult. If standard recrystallization fails, you must alter the chemical structure temporarily. Convert the crude dye to a diacetate derivative by refluxing it in acetic anhydride and pyridine. The diacetylated forms lack hydrogen-bonding capabilities, which drastically amplifies their solubility differences, allowing for easy recrystallization from ethyl acetate/heptane. Once purified, hydrolyze the diacetate back to the free dye using NH₄OH or dilute NaOH [2].
Q: During the cooling phase, my product "oils out" (forms a biphasic liquid) or precipitates as an amorphous powder instead of forming crystals. What is happening? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when a high concentration of impurities disrupts the nucleation process. Resolution: Reheat the mixture until it is a single homogeneous phase. Add a small amount of a co-solvent (e.g., 5-10% water to your ethanol) to adjust the saturation temperature. Cool the flask extremely slowly (e.g., in a warm water bath that is allowed to cool to room temperature overnight). If available, seed the solution with a single pure crystal of 4',5'-Diiodofluorescein to provide a nucleation site and force crystalline growth.
Q: The isolated crystals have a distinct brownish tint instead of the expected bright yellow/orange, and my baseline is broad on the HPLC. A: This is a classic sign of residual elemental iodine (I₂) or triiodide (I₃⁻) complexes trapped within the xanthene core's crystal lattice. Resolution: Incorporate a chemical reduction step during Phase 1. Add a small amount of sodium thiosulfate (Na₂S₂O₃) to the alkaline dissolution phase. This reduces free iodine to highly water-soluble iodide ions (I⁻), which are easily washed away in the supernatant during the acidic precipitation step.
Analytical FAQs
Q: Can I use reverse-phase HPLC to verify the purity of my recrystallized 4',5'-Diiodofluorescein? A: Yes. A standard Reverse Phase (RP) HPLC method is highly effective for this. Use a C18 column with a mobile phase consisting of acetonitrile and water. It is critical to include an acidic modifier (such as phosphoric acid for UV detection, or formic acid if you are coupling to Mass Spectrometry) to keep the dye in its protonated, hydrophobic state [4]. Diiodofluorescein will elute later than unreacted fluorescein due to the increased hydrophobicity imparted by the heavy iodine atoms.
Q: What are the optimal storage conditions for the purified crystals to prevent degradation? A: Store the purified crystals in an amber glass vial within a desiccator at 4°C or -20°C. Halogenated fluoresceins are susceptible to slow dehalogenation and photo-oxidation if exposed to ambient UV light and atmospheric moisture over prolonged periods.
References
- US9422260B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3′,6′-dihydroxy-2′,4′,5′,7′-tetraiodo-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one(Rose Bengal)
-
Synthesis of Fluorinated Fluoresceins Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Recrystallization Laboratory Protocols Source: University of Wisconsin-Madison (wisc.edu) URL:[Link]
-
4'5'-Diiodofluorescein - SIELC Technologies Source: sielc.com URL:[Link]
Troubleshooting pH sensitivity issues with 4',5'-Diiodofluorescein
Welcome to the technical support center for 4',5'-Diiodofluorescein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this pH-sensitive fluorescent probe. My goal is to combine theoretical principles with practical, field-proven insights to help you overcome common experimental hurdles and ensure the integrity of your results.
Understanding 4',5'-Diiodofluorescein: The pH-Fluorescence Relationship
4',5'-Diiodofluorescein, like other fluorescein derivatives, is a valuable tool for measuring pH within biological and chemical systems. Its fluorescence intensity is highly dependent on the surrounding pH. This phenomenon is governed by the equilibrium between different ionic forms of the dye, each with distinct absorption and emission properties.[1][2][3] At alkaline pH, the highly fluorescent di-anionic form predominates, while acidification leads to the formation of less fluorescent mono-anionic and non-fluorescent neutral forms.[2][3] Understanding this principle is the cornerstone of troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. The solutions provided are based on the fundamental photophysical properties of the dye.
Question 1: Why is my fluorescence signal unexpectedly weak or completely absent?
A weak signal is one of the most common issues and can stem from several factors. Let's diagnose it systematically.
Causality: The fluorescence output is a direct function of the dye's molecular state, its concentration, and the efficiency of excitation and detection. A failure in any of these aspects will lead to a diminished signal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a weak fluorescence signal.
-
Step 1: Confirm the pH of Your Buffer.
-
Insight: The fluorescence quantum yield of fluorescein derivatives drops dramatically in acidic conditions.[1][3] Below its pKa, the dye transitions to its less fluorescent forms.
-
Action: Independently verify the pH of your experimental buffer using a calibrated pH meter. For 4',5'-Diiodofluorescein, ensure the pH is above 7.0 for a strong signal. For optimal brightness, a pH range of 7.5 to 9 is often recommended.[4]
-
-
Step 2: Verify Excitation and Emission Wavelengths.
-
Insight: The di-anionic form of fluorescein, which is dominant at higher pH, has a maximum absorption peak around 490 nm and emits around 515 nm.[2][4] Using incorrect wavelengths will result in inefficient excitation and poor signal detection.
-
Action: Check that your fluorometer, plate reader, or microscope is set to the correct wavelengths. The emission wavelength for the di-iodo derivative may be slightly red-shifted; consult your product's technical datasheet or run a spectral scan if possible.
-
-
Step 3: Re-evaluate Dye Concentration.
-
Insight: While a low concentration will naturally produce a weak signal, an excessively high concentration can also be problematic due to self-quenching or aggregation, which reduces fluorescence.[1]
-
Action: Prepare a fresh dilution series to determine the optimal working concentration for your specific application and instrument.
-
-
Step 4: Check for Photobleaching.
-
Insight: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] Fluorescein and its derivatives are particularly susceptible to this phenomenon.[1][5]
-
Action: Minimize the sample's exposure to the excitation light. Use neutral density filters, reduce the intensity of the light source, and decrease exposure times. Prepare a fresh sample and measure it immediately to see if the signal is initially strong and then fades.
-
Question 2: My signal is unstable and drifts over time. What's happening?
Signal drift can invalidate quantitative measurements, especially in kinetic studies. The primary culprits are environmental instability and dye degradation.
Causality: Stable fluorescence requires a stable chemical environment and an intact fluorophore. Changes in temperature, pH, or the dye's structural integrity will cause the signal to fluctuate.
-
Potential Cause 1: Temperature Fluctuations.
-
Insight: Fluorescence intensity is temperature-dependent. Generally, as temperature increases, fluorescence intensity decreases due to an increased rate of non-radiative decay processes.[4][6]
-
Action: Ensure your sample and instrument are thermally equilibrated. Use a temperature-controlled sample holder. If measuring intracellular pH, be aware that cellular processes can generate heat.
-
-
Potential Cause 2: Photobleaching.
-
Insight: As mentioned previously, continuous exposure to high-intensity light will cause the signal to steadily decrease over time.[1][2] This is a very common cause of downward signal drift.
-
Action: Implement the strategies to reduce photobleaching described in the previous section. Acquire data in time-series mode to characterize the rate of bleaching in your system.
-
-
Potential Cause 3: Unstable Buffer pH.
-
Insight: If your buffer has poor buffering capacity, its pH might change over time, especially when working with live cells that produce acidic or basic metabolites. Since the dye's fluorescence is pH-dependent, this will cause the signal to drift.
-
Action: Use a high-quality buffer with a pKa close to your experimental pH. Ensure the buffer concentration is adequate for the system (e.g., 20-50 mM).
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of pH sensing by 4',5'-Diiodofluorescein? A: The mechanism is based on a pH-dependent equilibrium between different ionic species of the dye. The molecule contains phenolic and carboxylic acid functional groups that undergo protonation and deprotonation as the pH changes.[1][2] This alters the electronic structure of the fluorophore, affecting its ability to absorb and emit light.
Caption: pH-dependent equilibrium of fluorescein ionic species.
Q: How should I store my 4',5'-Diiodofluorescein stock solution? A: To prevent degradation and photobleaching, stock solutions should be stored in a cool, dark place.[1][4] For long-term storage, it is recommended to aliquot the dye into single-use vials and store them at -20°C. Protect from light at all times by wrapping vials in aluminum foil or using amber tubes.
Q: Can I perform ratiometric measurements with this dye? A: Ratiometric measurements, which correct for variations in dye concentration and path length, are highly advantageous.[7][8] This requires a dye to have an isosbestic point—a wavelength at which the absorbance is independent of pH. Some fluorescein derivatives, like BCECF, are designed for ratiometric analysis via dual-excitation.[1][7] While 4',5'-Diiodofluorescein is primarily used as an intensity-based sensor, you should check the literature or your manufacturer's data to see if it possesses a suitable isosbestic point for dual-excitation or dual-emission ratiometric measurements.
Q: Does the ionic strength of the buffer affect the dye's performance? A: Yes, the pKa of fluorescein dyes can be sensitive to the ionic strength of the medium.[9][10] It is crucial to maintain a consistent ionic strength across all your samples and calibration standards to ensure that any observed change in fluorescence is due to pH and not other variables.
Key Spectral & Photophysical Properties
The performance of any fluorescent probe is defined by its quantitative properties. The table below summarizes key parameters for fluorescein derivatives.
| Property | Description | Typical Value/Behavior for Fluorescein Derivatives |
| pKa | The pH at which the protonated and deprotonated forms are in equal concentration. | ~6.4 for fluorescein; halogenation can lower this value.[2] |
| λex (max) | Maximum excitation wavelength. | ~490 nm for the di-anionic form.[2][4] |
| λem (max) | Maximum emission wavelength. | ~515 nm for the di-anionic form.[2][4] |
| Quantum Yield (ΦF) | The efficiency of converting absorbed photons into emitted photons. | High (up to 0.95) at alkaline pH; decreases sharply at acidic pH.[1][3] |
| Photostability | Resistance to photobleaching. | Moderate to low; requires careful handling to minimize light exposure.[1][5] |
Experimental Protocol: Generating a pH Calibration Curve
A reliable calibration curve is essential for converting fluorescence intensity into an accurate pH value. This self-validating protocol ensures the relationship between your signal and pH is accurately characterized for your specific experimental conditions.
Objective: To determine the precise relationship between the fluorescence intensity of 4',5'-Diiodofluorescein and pH under your experimental conditions (buffer, temperature, and instrument).
Materials:
-
4',5'-Diiodofluorescein stock solution (e.g., 1 mM in DMSO)
-
A series of calibration buffers with known pH values spanning the desired range (e.g., pH 5.0 to 9.0 in 0.5 pH unit increments). Crucially, these buffers should have the same ionic strength and composition as your experimental buffer.
-
Calibrated pH meter
-
Fluorometer or fluorescence plate reader
-
Appropriate cuvettes or microplates
Methodology:
-
Prepare Calibration Standards:
-
For each pH buffer in your series, prepare a sample containing the final working concentration of 4',5'-Diiodofluorescein. For example, add 10 µL of a 1 mM stock to 10 mL of each buffer for a final concentration of 1 µM.
-
Expert Tip: Prepare a "blank" sample for each pH buffer containing no dye. This will be used to measure and subtract any background fluorescence from the buffer components.
-
-
Instrument Setup:
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm. (Optimize these based on a spectral scan if possible).
-
Adjust the instrument's gain or sensitivity settings using the brightest sample (typically the highest pH) to ensure the signal is within the linear range of the detector and does not saturate it. Do not change these settings for the remainder of the measurements.
-
Allow the instrument and samples to equilibrate to the desired experimental temperature.[11]
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each blank and subtract this value from the corresponding dye-containing sample.
-
Measure the background-corrected fluorescence intensity for each pH standard. Perform at least three replicate measurements for each point.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for the fluorescence intensity at each pH value.
-
Plot the mean fluorescence intensity (Y-axis) against the corresponding pH value (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin). This curve is your pH calibration standard.
-
-
Measuring Unknown Samples:
-
Prepare and measure your experimental samples using the exact same dye concentration and instrument settings.
-
Interpolate the pH of your unknown samples from their background-corrected fluorescence intensity using the generated calibration curve.
-
References
-
Wikipedia. (2023). Intracellular pH. Retrieved from [Link]
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Cardarelli, F., et al. (2012). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. PMC. Retrieved from [Link]
-
Grabe, M., et al. (2015). Measurement of Intracellular pH. ResearchGate. Retrieved from [Link]
-
Aickin, C.C., & Thomas, R.C. (2009). Measurement of intracellular pH: a comparison between ion-sensitive microelectrodes and fluorescent dyes. Cambridge University Press & Assessment. Retrieved from [Link]
-
Sjöback, R., et al. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. Retrieved from [Link]
-
U.S. Army Research Laboratory. (2001). Factors That Affect Fluorescein Analysis. DTIC. Retrieved from [Link]
-
Gotor, R., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. Retrieved from [Link]
-
Gotor, R., et al. (2020). Fluorescein Derivatives. MDPI. Retrieved from [Link]
-
Borisov, S.M., & Klimant, I. (2014). New highly fluorescent pH indicator for ratiometric RGB imaging of pCO2. OceanRep. Retrieved from [Link]
-
Konnova, S.A., et al. (2023). Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. MDPI. Retrieved from [Link]
-
Swietach, P., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. PMC. Retrieved from [Link]
-
Thevenin, M., et al. (n.d.). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. PubMed. Retrieved from [Link]
-
Muyskens, M.A., et al. (2024). Fluorescent pH indicators for classroom demonstration of buffer action. Calvin Digital Commons. Retrieved from [Link]
-
Babi, N., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral properties of compounds 1−13 at various pH values. Retrieved from [Link]
-
Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]
-
ResearchGate. (2025). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. Retrieved from [Link]
-
GSRS. (n.d.). 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
-
Taylor & Francis. (n.d.). pH indicators – Knowledge and References. Retrieved from [Link]
-
GSRS. (n.d.). DISODIUM 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
-
Thornell, I.M., et al. (2025). The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. PMC. Retrieved from [Link]
-
GOA-ON. (n.d.). Manual for pH Determination Version 1.0. Retrieved from [Link]
-
Ebrahimi, S., et al. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC. Retrieved from [Link]
-
Murphy & Dickey. (n.d.). Troubleshooting Tips for pH. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Merck Index. (n.d.). 4',5'-Dichlorofluorescein. Retrieved from [Link]
-
GLOBE.gov. (2014). pH Protocol. Retrieved from [Link]
-
pHionics. (n.d.). pH and Dissolved Oxygen Electrode Care and Troubleshooting. Retrieved from [Link]
-
NEMI.gov. (n.d.). Standard Methods: 4500-H+B: pH in Water by Potentiometry. Retrieved from [Link]
-
Yokogawa. (n.d.). Successful pH Troubleshooting. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Disodium 4',5'-diiodofluorescein. Retrieved from [Link]
Sources
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. leapchem.com [leapchem.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 8. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. goa-on.org [goa-on.org]
Technical Support Center: 4',5'-Diiodofluorescein Synthesis & Purification
Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that the electrophilic iodination of fluorescein is a delicate balance of reactivity and purification. A persistent challenge in synthesizing 4',5'-diiodofluorescein is the complete removal of unreacted molecular iodine (I₂).
This guide provides field-proven, self-validating troubleshooting protocols to ensure high-purity fluorophore isolation, free from fluorescence-quenching iodine contaminants.
Diagnostic Workflow: Iodine Quenching & Isolation
Workflow for diiodofluorescein synthesis and unreacted iodine quenching.
Troubleshooting Guides & FAQs
Q1: Why is active iodine quenching required instead of standard solvent extraction?
A: During the electrophilic aromatic substitution of fluorescein, an excess of molecular iodine (I₂) is required to drive the reaction to completion. Unreacted I₂ is highly lipophilic and readily co-precipitates with the hydrophobic 4',5'-diiodofluorescein product. Relying solely on solvent extraction or washing leads to persistent iodine contamination, which acts as a heavy-atom fluorescence quencher and interferes with downstream bioconjugation assays.
The Causality: Active quenching using a reducing agent chemically reduces molecular iodine (I₂) to iodide ions (I⁻). Unlike I₂, iodide is highly water-soluble and carries a negative charge, allowing it to remain completely dissolved in the aqueous phase while the neutral fluorophore is precipitated and filtered away[1].
Q2: What is the optimal protocol for quenching and removing unreacted iodine?
A: To ensure complete removal of iodine without degrading the fluorophore, follow this self-validating, step-by-step methodology adapted from [1]:
-
Step 1: Thermal Control. Upon reaction completion, immediately cool the reaction mixture to below 10°C.
-
Causality: The reduction of iodine is an exothermic process. Cooling prevents thermal degradation of the fluorophore and minimizes the risk of unwanted side reactions, such as the formation of hypohalite radicals.
-
-
Step 2: Scavenger Addition. Add an aqueous solution of an iodine scavenger (e.g., sodium sulfite or sodium thiosulfate) dropwise under continuous stirring.
-
Step 3: Visual Self-Validation. Monitor the solution closely. The successful reduction of I₂ to I⁻ is a self-validating system: the dark, opaque brown/purple color of elemental iodine will rapidly dissipate, revealing the transparent, bright orange/red color of the dissolved diiodofluorescein sodium salt.
-
Step 4: Acidification. Slowly add 5% aqueous sulfuric acid until the pH reaches 1.5 to 3.0.
-
Causality: At this highly acidic pH, the carboxylate and phenolate groups of diiodofluorescein are protonated. This renders the molecule neutral and highly insoluble in water, causing it to precipitate out of solution. The iodide salts remain dissolved.
-
-
Step 5: Filtration & Washing. Filter the precipitate. Wash the filter cake extensively with cold water, followed by a cold acetone/water mixture. The water-soluble iodide salts and oxidized scavenger byproducts are washed away in the filtrate.
Q3: How do I choose the right iodine scavenger for my specific workflow?
A: The choice of scavenger depends on the downstream pH requirements and the scale of your synthesis. Below is a comparative breakdown of common scavengers used in[2] and [3]:
| Iodine Scavenger | Chemical Mechanism | Optimal Temp | Primary Byproduct | Application Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ | < 10°C | Tetrathionate | The industry standard for stopping protein radioiodination and small-molecule synthesis. Highly efficient[2]. |
| Sodium Sulfite (Na₂SO₃) | SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺ | < 10°C | Sulfate | Excellent for bulk synthesis. Avoids the risk of elemental sulfur precipitation that can sometimes occur with thiosulfate in highly acidic conditions[1]. |
| Sodium Metabisulfite (Na₂S₂O₅) | S₂O₅²⁻ + 2I₂ + 3H₂O → 2SO₄²⁻ + 4I⁻ + 6H⁺ | Ambient / < 10°C | Sulfate | Often used in micro-scale radioiodination. Generates more protons, naturally lowering the pH during the quench[3]. |
Q4: My final product still has a dark tint and lower-than-expected fluorescence. How can I self-validate that the iodine was completely removed?
A: A dark tint usually indicates residual trapped I₂ within the crystal lattice of the precipitate. To self-validate the purity of your product, utilize the following diagnostic checks:
-
Chemical Validation (The Starch Test): Take a small sample of your final wash filtrate and add a few drops of a 1% starch indicator solution. A sudden blue-black color confirms that unreacted I₂ is still leaching from your product, meaning the quenching step was incomplete or the scavenger concentration was too low.
-
Spectrophotometric Validation: Dissolve a small aliquot of the final powder in a basic buffer (pH > 8). 4',5'-Diiodofluorescein should exhibit a sharp, clean absorption peak around 515–520 nm. A broad baseline absorption extending into the 600 nm range indicates residual molecular iodine.
-
Corrective Action: If either test fails, do not attempt to simply wash the solid further. Resuspend the solid in a slightly basic aqueous solution (to dissolve the fluorophore), repeat the scavenger addition (Step 2), and execute the acid precipitation (Step 4) again.
References
[2] Title: Cysteine-specific radioiodination of proteins with fluorescein maleimide Source: PubMed (nih.gov) URL: [Link]
[3] Title: Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction Source: ACS Omega URL: [Link]
[1] Title: US9422260B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3′,6′-dihydroxy-2′,4′,5′,7′-tetraiodo-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one(Rose Bengal) and related xanthenes Source: Google Patents URL:
Sources
- 1. US9422260B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3â²,6â²-dihydroxy-2â²,4â²,5â²,7â²-tetraiodo-3H-spiro[isobenzofuran-1,9â²-xanthen]-3-one(Rose Bengal) and related xanthenes - Google Patents [patents.google.com]
- 2. Cysteine-specific radioiodination of proteins with fluorescein maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Optimizing singlet oxygen yield in 4',5'-Diiodofluorescein photocatalysis
Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals optimizing singlet oxygen (
Part 1: Mechanistic Foundations – The Heavy Atom Effect
To optimize a photocatalyst, one must first understand the quantum mechanics governing its efficiency. Native fluorescein is an excellent fluorophore but a remarkably poor photodynamic sensitizer, possessing a singlet oxygen quantum yield (
The Causality of Halogenation:
By synthesizing 4',5'-Diiodofluorescein, heavy iodine atoms are introduced into the xanthene core. This triggers the internal heavy-atom effect , which enhances spin-orbit coupling. The increased spin-orbit coupling partially lifts the quantum mechanical spin-forbidden nature of ISC, rapidly populating the
Fig 1: Jablonski diagram illustrating the Heavy Atom Effect driving Type II photosensitization.
Part 2: Troubleshooting Guides & FAQs
Q1: My singlet oxygen yield using 4',5'-Diiodofluorescein is much lower than the theoretical 0.3–0.5 range. What environmental factors could be causing this?
A: The most common culprit is solvent quenching. In standard aqueous solutions (
Q2: I am using the DPBF (1,3-diphenylisobenzofuran) assay, but my control samples (without photosensitizer) are also showing rapid DPBF degradation. How do I fix this?
A: DPBF is notoriously unstable under direct blue light irradiation (e.g., <450 nm)[4]. If you are using a broad-spectrum white light source or a blue LED, you are directly photobleaching the DPBF, resulting in a false-positive calculation of
Q3: How do I correct for spectral overlap between 4',5'-Diiodofluorescein and DPBF during absorbance measurements? A: While DPBF absorbs strongly at ~415 nm, diiodofluorescein can exhibit a minor absorption tail in this region depending on concentration[5]. Solution: Always utilize a comparative spectrophotometry approach. Measure the baseline absorbance of the sensitizer alone at 410 nm and subtract this constant from your kinetic DPBF degradation readings[5].
Part 3: Quantitative Data Reference
Use the following empirically established parameters to benchmark your experimental models.
| Parameter | Value | Reference / Condition |
| Fluorescein | ~0.03 | In water; poor ISC due to high fluorescence[1] |
| 4',5'-Diiodofluorescein | 0.3 – 0.5 | In aqueous/methanol mixtures[2] |
| Rose Bengal | 0.76 | Standard reference sensitizer in water[1] |
| ~3.5 µs | Rapid vibrational quenching limits diffusion[3] | |
| ~68 µs | Enhances assay sensitivity and trap capture[3] | |
| 100 – 150 nm | Intracellular / aqueous environments[3] | |
| DPBF Peak Absorbance | ~410 – 415 nm | Wavelength used to monitor degradation[5] |
Part 4: Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the measurement of singlet oxygen quantum yields using chemical probes must follow a self-validating framework[6]. DPBF reacts with
Workflow: DPBF Chemical Trapping Assay for Quantum Yield Determination
Step 1: Reagent Preparation
-
Prepare a 50 µM stock solution of DPBF in
/Methanol (keep strictly in the dark). -
Prepare a 5 µM solution of 4',5'-Diiodofluorescein (Sample) and a 5 µM solution of Rose Bengal (Reference).
Step 2: The Self-Validating Control Matrix Before running the primary experiment, validate the system using three conditions to rule out artifacts[7]:
-
Dark Control (DPBF + Photosensitizer, No light): Ensures no spontaneous ground-state redox reactions occur[7].
-
Light Control (DPBF only + Light): Verifies that the 520 nm excitation source does not directly photobleach the DPBF probe[4][7].
-
Reference Standard (DPBF + Rose Bengal + Light): Provides a known
(0.76) to calibrate the absolute photon flux of your specific LED setup[1].
Step 3: Irradiation and Kinetic Monitoring
-
Mix the sensitizer and DPBF in a quartz cuvette.
-
Irradiate the sample using a 520 nm LED for precisely 10-second intervals.
-
Immediately record the absorbance at 410 nm (
) after each interval[5].
Step 4: Data Analysis
-
Plot
versus irradiation time. The slope of this linear fit represents the apparent rate constant ( ) of singlet oxygen trapping. -
Calculate the quantum yield using the comparative equation:
Fig 2: Standardized self-validating workflow for DPBF-based singlet oxygen quantum yield assays.
References
-
[6] Measure Photoactive Compound Singlet Oxygen Yield Using DPBF - Patsnap Eureka. Available at:
-
[3] Time-resolved Singlet Oxygen Phosphorescence Measurements from Photosensitized Experiments in Single Cells: Effects of Oxygen Diffusion and Oxygen Concentration - ResearchGate. Available at:
-
[4] A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives - PMC. Available at:
-
[1] Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents - PNAS. Available at:
-
[7] Singlet oxygen release due to different concentrations of photosensitizer - Visor Redalyc. Available at:
-
[2] EP2416870A1 - Fabrics comprising a photocatalyst to produce singlet oxygen from ambient oxygen - Google Patents. Available at:
-
[5] Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer - Optica Publishing Group. Available at:
Sources
- 1. pnas.org [pnas.org]
- 2. EP2416870A1 - Fabrics comprising a photocatalyst to produce singlet oxygen from ambient oxygen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPG [opg.optica.org]
- 6. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 7. redalyc.org [redalyc.org]
Technical Support Center: 4',5'-Diiodofluorescein (4',5'-DIF)
Topic: Stability of 4',5'-Diiodofluorescein in Cell Culture Media Audience: Researchers, Senior Scientists, Drug Discovery Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Status: Active Chemical Class: Halogenated Xanthene Dye Primary Risk: Phototoxicity & Precipitation
Executive Technical Summary
4',5'-Diiodofluorescein (4',5'-DIF) is a halogenated derivative of fluorescein. Unlike its parent compound, the inclusion of two heavy iodine atoms at the 4' and 5' positions significantly alters its photophysical properties via the Heavy Atom Effect . This facilitates rapid intersystem crossing (ISC) from the excited singlet state to the triplet state.
Implications for Cell Culture:
-
High Phototoxicity: The long-lived triplet state efficiently transfers energy to molecular oxygen (
), generating cytotoxic Singlet Oxygen ( ). -
Reduced Quantum Yield: 4',5'-DIF is less fluorescent than fluorescein due to energy loss via ISC.
-
pH Sensitivity: The iodine substituents increase the acidity of the phenolic protons (pKa ~5.0–5.5), making the dye anionic and soluble at physiological pH (7.4), but prone to precipitation in acidic compartments or buffers.
Core Stability & Storage Guidelines
Q: How stable is 4',5'-DIF in standard cell culture media (DMEM/RPMI)?
A: In the dark , 4',5'-DIF is chemically stable in neutral pH media (pH 7.2–7.4) for 24–48 hours. However, it is thermodynamically unstable in the presence of light and colloidally unstable in acidic environments.
| Parameter | Stability Status | Mechanism of Failure |
| Light (Ambient) | Critical Instability | Rapid photobleaching and generation of ROS ( |
| pH < 6.0 | Poor | Protonation of phenolic groups leads to precipitation (insoluble acid form). |
| Serum (FBS) | Variable | High affinity binding to Albumin (BSA/HSA) causes fluorescence quenching (~30–50% signal loss). |
| Temperature | Good | Stable at 37°C in the dark; degradation is photo-driven, not thermal. |
Q: What is the recommended storage protocol for stock solutions?
A: Hydrolysis is not the primary degradation pathway (unlike diacetate esters), but oxidation and precipitation are risks.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-containing buffers for stock storage.
-
Concentration: 10 mM to 50 mM.[1]
-
Conditions: Aliquot into amber vials, store at -20°C, desiccated.
-
Shelf Life: >6 months if protected from light and moisture.[2]
Photophysics & Mechanism of Action
The following diagram illustrates why 4',5'-DIF is both a useful dye and a potential toxin in your culture system.
Figure 1: The Heavy Atom Effect in 4',5'-Diiodofluorescein facilitates the generation of cytotoxic Singlet Oxygen, competing with fluorescence emission.
Troubleshooting Guide
Issue 1: Rapid Loss of Fluorescence Signal
Diagnosis:
-
Photobleaching: Did you leave the plate under the microscope light or laminar flow hood light?
-
Serum Quenching: Are you imaging in 10% FBS? Albumin binds xanthene dyes and can quench fluorescence or shift the emission spectrum.
-
pH Drop: Is the media yellowing (acidic)? At pH < 6, 4',5'-DIF protonates and loses fluorescence (and solubility).
Corrective Protocol:
-
Minimize Exposure: Keep samples in foil until the exact moment of imaging. Use low laser power.
-
Serum-Free Wash: Replace growth media with Phenol Red-free, Serum-free HBSS or PBS immediately before imaging.
-
Buffer Check: Ensure imaging buffer is pH 7.4.
Issue 2: Precipitate Formation Upon Addition to Media
Diagnosis: "Solvent Shock." Adding a high-concentration DMSO stock directly to an aqueous buffer causes the hydrophobic dye to crash out before it can disperse.
Corrective Protocol (Step-wise Dilution):
-
Do NOT add 10 mM DMSO stock directly to 10 mL media.
-
Step 1: Dilute 10 mM stock 1:10 in pure DMSO (creates 1 mM working stock).
-
Step 2: Add the 1 mM stock dropwise to a vigorously vortexing volume of serum-free media.
-
Step 3: Add serum after the dye is fully dispersed.
Issue 3: Unexpected Cell Death (Cytotoxicity)
Diagnosis: Photodynamic Therapy (PDT) Effect. You are unintentionally killing your cells by exciting the dye. 4',5'-DIF is a potent photosensitizer.
Validation Experiment:
-
Control A: Cells + Dye + Dark (Should be viable).
-
Control B: Cells + No Dye + Light (Should be viable).
-
Test: Cells + Dye + Light (If dead, confirmed phototoxicity).
Validated Preparation Protocol
Objective: Prepare a stable 10 µM staining solution for live-cell imaging.
Materials:
-
4',5'-Diiodofluorescein solid (Store desiccated).
-
Anhydrous DMSO (Sigma-Aldrich, HPLC grade).
-
HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+, pH 7.4.
Workflow:
-
Stock Preparation (10 mM):
-
Dissolve 1 mg of 4',5'-DIF (MW ~584.1 g/mol ) in 171 µL anhydrous DMSO.
-
Critical: Vortex until absolutely clear. Any micro-crystals will act as nucleation sites for precipitation later.
-
-
Intermediate Dilution (100 µM):
-
Add 10 µL of 10 mM Stock into 990 µL of HBSS while vortexing.
-
Note: If precipitate forms here, your stock was not fully dissolved or the pH of HBSS is off.
-
-
Final Staining Solution (10 µM):
-
Dilute the Intermediate 1:10 into culture media (serum-free preferred for loading).
-
Incubate cells for 15–30 minutes at 37°C in the dark.
-
-
Wash:
-
Wash 2x with HBSS to remove extracellular dye (reduces background and phototoxic potential).
-
Frequently Asked Questions (FAQ)
Q: Can I use 4',5'-DIF to measure Nitric Oxide (NO)? A: NO. Do not confuse 4',5'-Diiodofluorescein with 4,5-Diaminofluorescein (DAF-2) .
-
DAF-2 (Diamino): Reacts with NO to become fluorescent.
-
4',5'-DIF (Diiodo): Is already fluorescent and does not specifically react with NO. It is often used as a reference standard or photosensitizer.[3]
Q: What are the exact Excitation/Emission wavelengths? A: Due to the iodine substitution, the spectra are red-shifted compared to fluorescein.
-
Excitation: ~505–515 nm (Compatible with 488 nm or 514 nm lasers).
-
Emission: ~525–535 nm.
-
Note: Spectra are pH dependent.
Q: Is it fixable? A: No. 4',5'-DIF is not an amine-reactive dye (unless you have the isothiocyanate derivative, 4',5'-DIF-ITC). It will wash out of cells after fixation and permeabilization.
References
-
Lavi, A. et al. (2003). Heavy atom effect on the photophysics of fluorescein derivatives. Journal of Physical Chemistry A. (General principle of halogenated fluorescein photophysics).
-
DeRosa, M. C. & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications.[4] Coordination Chemistry Reviews. (Mechanism of singlet oxygen generation by dyes like DIF).
-
Sigma-Aldrich. Product Specification: 4',5'-Diiodofluorescein. (Verification of chemical identity and solubility).
-
Thermo Fisher Scientific. Fluorescence SpectraViewer. (Spectral comparison of fluorescein derivatives).
(Note: While specific "media stability" papers for 4',5'-DIF are rare, the stability profile is chemically homologous to Erythrosine and Eosin Y, which are extensively documented in the citations above.)
Sources
Technical Support Center: Resolving Fluorescence Quenching of 4',5'-Diiodofluorescein Aggregates
Ticket ID: DIF-45-AGG-001 Subject: Troubleshooting Low Quantum Yield & Spectral Shifts in 4',5'-Diiodofluorescein (4,5-DIF) Assigned Specialist: Senior Application Scientist, Photophysics Division[1]
Introduction: The Dual-Quenching Challenge
Welcome to the Technical Support Center. If you are working with 4',5'-Diiodofluorescein (4,5-DIF), you are likely encountering a significant drop in fluorescence intensity.[1] To resolve this, we must first distinguish between the two inherent quenching mechanisms of this molecule:
-
The Heavy Atom Effect (Intrinsic): The iodine atoms at positions 4' and 5' facilitate Intersystem Crossing (ISC) from the excited singlet state (
) to the triplet state ( ). This is an intramolecular process that naturally lowers quantum yield ( ) to favor phosphorescence or singlet oxygen generation. This cannot be fully eliminated.[2] -
Aggregation-Caused Quenching (ACQ) (Extrinsic): Due to the hydrophobicity of the iodine atoms, 4,5-DIF molecules stack face-to-face (H-aggregates) in aqueous environments.[1] This creates a non-radiative decay pathway that competes with fluorescence. This is the problem we can solve.
This guide focuses on eliminating ACQ to restore the maximum theoretical fluorescence of the monomeric species.
Module 1: Diagnostic Framework
Before altering your buffer, you must confirm that aggregation is the culprit. 4,5-DIF H-aggregates exhibit a distinct spectral signature compared to monomers.[1]
Diagnostic Protocol: The Dilution Test
Objective: Determine if quenching is concentration-dependent (Aggregation) or intrinsic (Heavy Atom/pH).
-
Prepare Stock: 1 mM 4,5-DIF in DMSO.
-
Prepare Series: Dilute into your experimental buffer to create concentrations of 0.1
M, 1 M, 10 M, and 50 M. -
Measure Absorbance: Scan from 400 nm to 600 nm.
-
Analyze: Normalize the spectra.
Interpretation: If the ratio of the 490 nm shoulder increases relative to the 530 nm peak as concentration rises, you have H-aggregation . If the shape remains identical but intensity drops linearly, you have collisional quenching or pH issues .
Visual Troubleshooting Guide
Figure 1: Decision tree for diagnosing the root cause of fluorescence loss in halogenated fluorescein derivatives.
Module 2: Solubilization & Disaggregation Protocols
Once aggregation is confirmed, use one of the following methods to disrupt the pi-stacking interactions.
Method A: Surfactant Micellization (The "Workhorse")
Surfactants encapsulate 4,5-DIF monomers within micelles, physically preventing them from stacking.[1]
-
Recommended Surfactant: SDS (Sodium Dodecyl Sulfate) or Triton X-100.
-
Mechanism: The hydrophobic iodine tails of 4,5-DIF partition into the micelle core/interface, while the polar xanthene head remains exposed to water.
Protocol:
-
Prepare a 10% (w/v) SDS stock solution.
-
Add SDS to your dye solution to achieve a final concentration of > 8 mM (approx 0.23% w/v).
-
Note: 8 mM is the Critical Micelle Concentration (CMC) of SDS. You must be above this for micelles to form.
-
-
Vortex gently for 30 seconds.
Method B: Cyclodextrin Encapsulation (The "Premium" Solution)
For biological applications where SDS is toxic, use
-
Mechanism: Host-guest inclusion complex.[1] The hydrophobic cavity shields the iodine atoms, preventing aggregation and reducing susceptibility to collisional quenching.
-
Dosage: 5–10 mM
-CD is usually sufficient for dye concentrations up to 50 M.[1]
Method C: Organic Co-Solvents
If the application tolerates it, adding a polar aprotic solvent disrupts the water structure forcing the hydrophobic effect.
-
Solvents: DMSO, Ethanol, or DMF.
-
Concentration: 10–20% (v/v) is typically required to break strong H-aggregates.[1]
Comparison of Disaggregation Strategies
| Parameter | Method A: SDS Micelles | Method B: | Method C: DMSO/Ethanol |
| Mechanism | Micellar Encapsulation | Inclusion Complex | Solvent Solvation |
| Min.[1] Conc. | > 8 mM (CMC) | > 5 mM | > 10% v/v |
| Toxicity | High (Lyses cells) | Low (Bio-compatible) | Moderate |
| Spectral Effect | Red-shift (~5-10 nm) | Sharpening of peak | Red-shift |
| Best For | In vitro assays, analytical chemistry | Live cell imaging, protein labeling | Chemical synthesis, stock solutions |
Module 3: Environmental Factors (pH & Ionic Strength)
The pKa Shift
Unlike unsubstituted fluorescein (pKa ~6.4), the electron-withdrawing iodine atoms in 4,5-DIF lower the pKa of the phenolic hydroxyl group.
-
Estimated pKa of 4,5-DIF: ~4.5 – 5.0.[1]
-
Implication: At pH 7.4, 4,5-DIF is fully anionic (dianion).[1] However, if your assay drops below pH 5.5, the monoanion forms. The monoanion is less soluble and aggregates more aggressively than the dianion.
Recommendation: Maintain buffer pH > 7.0. If working in acidic environments, Method A (Surfactants) is mandatory to prevent precipitation.
Ionic Strength Warning
High salt concentrations (> 150 mM NaCl) screen the electrostatic repulsion between the negatively charged dye molecules, promoting aggregation.
-
Fix: If high salt is required, increase surfactant concentration to compensate.
Module 4: Mechanism of Action
Understanding the energy levels helps explain why H-aggregates quench fluorescence while monomers do not.[1]
Figure 2: Energy level diagram showing why H-aggregates are non-fluorescent. Excitation reaches the 'Upper' state, relaxes to the 'Lower' state, from which fluorescence is forbidden.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard text for fluorescence mechanisms and quenching).
-
Arunkumar, E., et al. (2005). "Squaraine Dyes in Fluorescence Imaging: Prevention of Aggregation." Journal of the American Chemical Society.[3] (Mechanisms of dye aggregation prevention using cyclodextrins).
-
Valdes-Aguilera, O., & Neckers, D. C. (1989).[1] "Aggregation phenomena in xanthene dyes." Accounts of Chemical Research. (Specific review of fluorescein/eosin aggregation types).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa trends in substituted aromatics).
-
Chaudhuri, R., et al. (2000). "Interaction of Eosin Y with surfactants and β-cyclodextrin." Journal of Photochemistry and Photobiology A: Chemistry. (Direct protocol for using SDS/CD with halogenated fluoresceins).
Sources
Technical Support Center: Controlling Temperature Effects on 4',5'-Diiodofluorescein Degradation
Welcome to the technical support center for 4',5'-Diiodofluorescein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the temperature sensitivity of this vital fluorescent probe. Our goal is to ensure the integrity and reproducibility of your experiments by mitigating the effects of thermal degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of 4',5'-Diiodofluorescein, with a focus on temperature-related degradation. Each question is followed by a detailed explanation and actionable solutions.
FAQ 1: My 4',5'-Diiodofluorescein solution appears to have lost fluorescence intensity. What could be the cause?
Possible Causes and Solutions:
-
Thermal Degradation: Elevated temperatures can significantly accelerate the degradation of fluorescein derivatives.[1][2][3] The energy input from heat can lead to the breakdown of the fluorophore's structure, resulting in a loss of fluorescence.
-
Solution: Always store 4',5'-Diiodofluorescein, both in solid form and in solution, at the recommended low temperatures, typically between -20°C and -80°C, to slow down chemical degradation.[4][5] For routine use, preparing smaller aliquots can prevent repeated freeze-thaw cycles that may also contribute to degradation.[6]
-
-
Photobleaching: Exposure to light, especially UV light, can cause irreversible damage to the fluorophore, a phenomenon known as photobleaching.[4]
-
Suboptimal pH: The fluorescence of fluorescein and its derivatives is known to be pH-sensitive.
-
Solution: Ensure your experimental buffer is within the optimal pH range for 4',5'-Diiodofluorescein. Significant deviations can lead to a decrease in fluorescence intensity.
-
-
Oxidation: Reactive oxygen species (ROS) in your sample or buffer can lead to the oxidative degradation of the dye.[7][8][9]
FAQ 2: I've observed a shift in the emission spectrum of my 4',5'-Diiodofluorescein. Could temperature be a factor?
Possible Causes and Solutions:
-
Formation of Degradation Products: Thermal stress can lead to the formation of new chemical species with different fluorescent properties. These degradation products can interfere with your measurements, causing a spectral shift.
-
Environmental Effects: The fluorescence spectrum of a dye can be influenced by its local environment, including solvent polarity and viscosity, which can also be temperature-dependent.[11]
-
Solution: Maintain consistent experimental conditions, including temperature and buffer composition, to ensure reproducible spectral measurements.
-
FAQ 3: How can I assess the stability of my 4',5'-Diiodofluorescein stock solution over time?
Recommended Protocol: Long-Term Stability Assessment
-
Establish a Baseline: Upon receiving and preparing your initial stock solution of 4',5'-Diiodofluorescein, measure its absorbance and fluorescence emission spectrum. This will serve as your time-zero reference.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store them under the recommended conditions (-20°C to -80°C, protected from light).[4][6]
-
Periodic Testing: At regular intervals (e.g., monthly), thaw one aliquot and repeat the absorbance and fluorescence measurements under identical conditions as the baseline.
-
Compare and Analyze: Compare the spectral data to the baseline. A significant decrease in absorbance or fluorescence intensity, or a noticeable shift in the spectra, indicates degradation.
| Parameter | Acceptable Change | Action Required |
| Absorbance Maximum | < 5% decrease | Continue monitoring |
| Fluorescence Intensity | < 10% decrease | Consider preparing a fresh stock |
| Spectral Shift | > 2 nm | Investigate potential contamination or significant degradation |
Visualizing Degradation and Experimental Workflow
To better understand the factors affecting 4',5'-Diiodofluorescein stability, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Factors leading to 4',5'-Diiodofluorescein degradation.
Caption: Recommended workflow for handling 4',5'-Diiodofluorescein.
Troubleshooting Guide: Quantitative Analysis
Problem: Inconsistent fluorescence readings between experiments.
This table outlines potential temperature-related causes and provides specific troubleshooting steps.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Temperature Fluctuations in Lab Environment | The fluorescence quantum yield of many fluorophores, including fluorescein derivatives, is temperature-dependent. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay pathways.[12][13] | 1. Monitor and record the ambient temperature during your experiments. 2. Use a temperature-controlled plate reader or fluorometer if available. 3. Allow all reagents and samples to equilibrate to the same temperature before measurement. |
| Heat from Instrumentation | The excitation light source and other electronic components of a fluorometer can generate heat, leading to a gradual warming of the sample during measurement. | 1. Allow the instrument to warm up and stabilize before starting your measurements. 2. For kinetic assays, run a temperature control experiment with a blank sample to assess any heating effects over time. 3. If possible, use shorter measurement times or intermittent readings to minimize sample heating. |
| Inconsistent Thawing of Aliquots | Inconsistent thawing procedures can lead to variations in the effective concentration of the dye if not fully dissolved, or can expose the dye to elevated temperatures for varying lengths of time. | 1. Standardize your thawing protocol. Thaw aliquots at room temperature, protected from light, and ensure they are completely thawed and vortexed gently before use.[5] 2. Avoid using a heat block to speed up the thawing process. |
Experimental Protocol: Validating Temperature Stability
This protocol provides a method to empirically determine the short-term thermal stability of your 4',5'-Diiodofluorescein working solution.
Objective: To quantify the rate of fluorescence decay at different temperatures.
Materials:
-
4',5'-Diiodofluorescein working solution
-
Temperature-controlled fluorometer or water bath and standard fluorometer
-
Appropriate assay buffer
-
96-well black microplate
Procedure:
-
Sample Preparation: Prepare a series of identical samples by diluting the 4',5'-Diiodofluorescein working solution in the assay buffer in the wells of a 96-well plate.
-
Temperature Incubation:
-
Incubate the plate at a series of temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
If using a temperature-controlled plate reader, set the desired temperature for each reading.
-
-
Kinetic Measurement:
-
Measure the fluorescence intensity of each sample at regular time intervals (e.g., every 5 minutes for 1 hour).
-
Use consistent excitation and emission wavelengths for all measurements.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each temperature.
-
Calculate the initial rate of fluorescence decay for each temperature. A faster decay rate indicates lower stability at that temperature.
-
Expected Outcome: The results will provide a quantitative measure of the temperature sensitivity of your 4',5'-Diiodofluorescein in your specific experimental context, allowing you to establish critical temperature limits for your assays.
References
-
ResearchGate. (n.d.). Thermogravimetric and differential thermal analyses of fluorescein dye in inert and static air atmosphere | Request PDF. Retrieved from [Link]
-
SciSpace. (2017, April 23). new-fluorescein-dye-derivatives-and-their-use-as-an-1buqquf36h.pdf. Retrieved from [Link]
-
Loba Chemie. (n.d.). FLUORESCEIN. Retrieved from [Link]
- Tetz, L. M., & Kamau, P. W. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Free Radical Biology and Medicine, 65, 1039-1045.
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
- International Scientific Organization. (2018). A review ofsynthesis of fluorescein based advanced materials. International Journal of Chemical and Biochemical Sciences, 14, 120-141.
-
Merck Millipore. (2026, February 11). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2012, November 26). The storage of DCF for measurement of ROS?. Retrieved from [Link]
-
RSC Publishing. (2022, April 13). Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging. Retrieved from [Link]
-
PubMed. (2019, December 15). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Degradation of DCF at different temperatures. (b) Arrhenius plot.... Retrieved from [Link]
-
The Journal of Immunology. (n.d.). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. Retrieved from [Link]
-
DergiPark. (2023, August 26). Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. Retrieved from [Link]
-
ImmunoHorizons. (2025, December 23). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. Retrieved from [Link]
-
ResearchGate. (2021, August). Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems | Request PDF. Retrieved from [Link]
-
ImmunoHorizons. (2019, December 16). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. Retrieved from [Link]
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
bioRxiv. (2019, March 15). Rapid light-dependent degradation of fluorescent dyes in chemically-defined 1 media. Retrieved from [Link]
-
MDPI. (2022, November 1). Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. Retrieved from [Link]
-
PMC. (n.d.). Application of Temperature-Dependent Fluorescent Dyes to the Measurement of Millimeter Wave Absorption in Water Applied to Biomedical Experiments. Retrieved from [Link]
-
PMC. (n.d.). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Retrieved from [Link]
-
MDPI. (2020, June 2). Quantitative Analysis and Correction of Temperature Effects on Fluorescent Tracer Concentration Measurement. Retrieved from [Link]
-
PubMed. (2014, June 15). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. Retrieved from [Link]
-
MDPI. (2020, November 3). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Retrieved from [Link]
-
Forest Products Laboratory. (1995). Degradation of 4,4' -Dichlorobiphenyl, 3,3',4,4' -Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. Retrieved from [Link]
-
Sensors and Materials. (2022, July 6). Influence of Viscosity and Molecular Size on Temperature Sensitivity of Fluorescence Anisotropy. Retrieved from [Link]
-
MDPI. (2024, July 14). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. Retrieved from [Link]
-
Bangs Laboratories. (n.d.). TEMPERATURE EFFECTS ON FLUOROPHORE CONJUGATED MICROSPHERE STANDARDS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]
-
PMC. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Analysis of Singlet Oxygen Generation: 4',5'-Diiodofluorescein vs. Rose Bengal
For Researchers, Scientists, and Drug Development Professionals
In the realm of photochemistry and photobiology, the efficient generation of singlet oxygen (¹O₂) is a critical parameter for applications ranging from photodynamic therapy (PDT) to photocatalysis and cellular imaging. The choice of a photosensitizer, a molecule that absorbs light and transfers energy to molecular oxygen to create ¹O₂, is paramount for the success of these applications. This guide provides an in-depth, objective comparison of the singlet oxygen quantum yield (ΦΔ) of two prominent xanthene dyes: 4',5'-Diiodofluorescein and the well-established benchmark, Rose Bengal.
Introduction to Singlet Oxygen and Photosensitizers
Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen.[1] Its ability to induce oxidative damage to biological molecules, such as proteins, lipids, and nucleic acids, makes it a potent agent in therapeutic applications like PDT for cancer treatment.[2] The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂. A higher ΦΔ value indicates a more efficient photosensitizer for Type II photochemical reactions.
The Contestants: A Tale of Two Xanthene Dyes
Both 4',5'-Diiodofluorescein and Rose Bengal belong to the xanthene class of dyes, characterized by their core fluorescein structure. However, their distinct halogen substitutions significantly influence their photophysical properties, particularly their ability to undergo intersystem crossing to the triplet state, a prerequisite for singlet oxygen generation.
Rose Bengal , with its tetrachloro- and tetraiodo-substituted xanthene core, has long been the gold standard for singlet oxygen generation in research. Its high triplet quantum yield and, consequently, high singlet oxygen quantum yield in many solvents have made it a widely used reference photosensitizer.
4',5'-Diiodofluorescein , a di-iodinated derivative of fluorescein, presents an alternative with a simpler halogenation pattern. Understanding its singlet oxygen generation efficiency is crucial for researchers seeking photosensitizers with potentially different spectral or biocompatibility profiles.
Quantitative Comparison: Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is the most direct measure of a photosensitizer's efficacy in generating this reactive species. The data presented below, measured in aqueous solution (H₂O), highlights the comparative performance of 4',5'-Diiodofluorescein and Rose Bengal.
| Photosensitizer | Chemical Structure | Singlet Oxygen Quantum Yield (ΦΔ) in H₂O |
| 4',5'-Diiodofluorescein | ![]() |
0.76[3]
Analysis of Performance:
The experimental data clearly indicates that Rose Bengal exhibits a significantly higher singlet oxygen quantum yield (ΦΔ = 0.76) in water compared to 4',5'-Diiodofluorescein (ΦΔ = 0.48) .[3] This superior performance of Rose Bengal can be attributed to the "heavy atom effect." The presence of eight heavy halogen atoms (four chlorine and four iodine) in its structure enhances the rate of intersystem crossing from the excited singlet state to the triplet state.[4] This efficient population of the triplet state is the critical step that precedes energy transfer to molecular oxygen to generate singlet oxygen.
While 4',5'-Diiodofluorescein is a competent singlet oxygen generator, its lower degree of halogenation results in a less pronounced heavy atom effect and consequently, a lower singlet oxygen quantum yield.
The "Heavy Atom Effect" and its Influence on Intersystem Crossing
The disparity in singlet oxygen yields between these two molecules is a classic illustration of the heavy atom effect in photochemistry. This effect describes the enhancement of spin-forbidden processes, such as intersystem crossing (S₁ → T₁), in the presence of heavy atoms (e.g., bromine, iodine). The large spin-orbit coupling introduced by the heavy atoms facilitates the change in spin multiplicity required for the transition from the singlet to the triplet state.
Caption: Workflow for the direct detection of singlet oxygen phosphorescence.
Indirect Method: Chemical Trapping
This method relies on a chemical trap that reacts with singlet oxygen, leading to a measurable change, such as a decrease in absorbance or fluorescence. [5]1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.
Methodology:
-
Solution Preparation: Prepare solutions of the sample and a reference photosensitizer in a solvent containing the chemical trap (e.g., DPBF).
-
Irradiation: Irradiate the solutions with a light source at a wavelength absorbed by the photosensitizers.
-
Monitoring: Monitor the decrease in the concentration of the chemical trap over time using UV-Vis spectrophotometry or fluorometry.
-
Calculation: The rate of trap consumption is proportional to the rate of singlet oxygen generation. The ΦΔ of the sample is calculated by comparing the rate of trap degradation in the presence of the sample to that of the reference standard.
Conclusion for the Bench
For researchers and drug development professionals seeking a photosensitizer with the highest possible efficiency for singlet oxygen generation in aqueous environments, Rose Bengal remains the superior choice over 4',5'-Diiodofluorescein. Its heavily halogenated structure ensures a high quantum yield of the crucial triplet state, leading to a robust production of singlet oxygen.
However, 4',5'-Diiodofluorescein is still a viable photosensitizer, and its different photophysical and chemical properties might be advantageous in specific applications where, for instance, a lower singlet oxygen yield is desired or where its spectral properties are a better match for the available light source. The choice of photosensitizer will ultimately depend on the specific requirements of the experimental system or therapeutic application. This guide provides the foundational data to make an informed decision based on the critical parameter of singlet oxygen quantum yield.
References
- Marin, D. M., et al. (2013). Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins Measured Using Delayed Fluorescence, Chemical Quenching, and Singlet Oxygen Emission. Physical Chemistry Chemical Physics, 15(44), 19337-19345.
- Sk, M. A., & Pati, S. K. (2020). Theoretical Understanding of Photoluminescence and Singlet Oxygen Quantum Yields in a Few Halogenated Fluorescein Dyes. Chemistry – An Asian Journal, 15(20), 3369-3378.
- Miskolczy, Z., et al. (2008). Singlet oxygen reacts with 2',7'-dichlorodihydrofluorescein and contributes to the formation of 2',7'-dichlorofluorescein. Free Radical Biology and Medicine, 45(6), 733-740.
- Latch, D. E., & McNeill, K. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(6), 3494-3536.
- Zhang, Y., et al. (2021). Halo-fluorescein for photodynamic bacteria inactivation in extremely acidic conditions.
- Gollmer, A., et al. (2020). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. International Journal of Molecular Sciences, 21(23), 9091.
- Redmond, R. W., & Gamlin, J. N. (1999). A Compilation of Singlet Oxygen Yields from Biologically Relevant Molecules. Photochemistry and Photobiology, 70(4), 391-475.
- Gandin, E., et al. (1983). Photophysical properties of erythrosin B. Photochemistry and Photobiology, 37(3), 271-278.
- Li, Y., et al. (2017). Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy. Chemical Science, 8(8), 5483-5490.
- Costa, S. M. B., et al. (2013). Photophysical properties of erythrosin ester derivatives in ionic and non-ionic micelles. Dyes and Pigments, 99(3), 705-712.
- Ogilby, P. R. (2010). Singlet oxygen: there is indeed something new under the sun. Chemical Society Reviews, 39(8), 3181-3209.
- DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233-234, 351-371.
-
StainsFile. (n.d.). Erythrosin B. Retrieved from [Link]
- Wang, J., et al. (2021). Fluorous photosensitizers enhance photodynamic therapy with perfluorocarbon nanoemulsions. ChemRxiv.
- Kim, S., & Fujitsuka, M. (2017). Chemical Tools for the Generation and Detection of Singlet Oxygen. Accounts of Chemical Research, 50(6), 1341-1348.
- Kim, S., & Fujitsuka, M. (2017). Chemical tools for the generation and detection of singlet oxygen. Organic & Biomolecular Chemistry, 15(30), 6333-6443.
- Tormyshev, V. M., et al. (2022). Erythrosin B as a New Photoswitchable Spin Label for Light-Induced Pulsed EPR Dipolar Spectroscopy. Molecules, 27(21), 7499.
- Whited, M. T., et al. (2010). Triplet excited state properties in variable gap π-conjugated donor–acceptor–donor chromophores. Chemical Science, 1(2), 176-186.
- de Melo, M. C. A., et al. (2022). Triplet quantum yield determination with noncollinear double pulse fluorescence applied to a new class of cationic free-based porphyrins. Authorea Preprints.
- Singh, S., et al. (2018). Functionalization of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based Photosensitizers with Triphenylphosphonium (TPP) for Mitochondria-Targeted Fluorescence Bioimaging and Photodynamic Therapy. ACS Omega, 3(8), 9409-9420.
- Stott, B., et al. (2016). Lowering photosensitizer doses and increasing fluences induce apoptosis in tumor bearing mice. PLoS ONE, 11(6), e0157070.
- Kwiatkowski, S., et al. (2018). Photodynamic therapy - mechanisms, photosensitizers and combinations. Biomedicine & Pharmacotherapy, 106, 1098-1107.
Sources
4',5'-Diiodofluorescein vs. Eosin Y: A Comprehensive Guide to Adsorption Indicators in Argentometry
As a Senior Application Scientist, selecting the correct adsorption indicator for argentometric titrations (Fajans method) is critical for ensuring assay precision, especially in complex matrices. While both Eosin Y and 4',5'-Diiodofluorescein belong to the xanthene dye family, their distinct halogen substitutions fundamentally alter their pKa values, adsorption affinities, and target specificities[1].
This guide provides an objective, data-driven comparison of these two indicators, detailing the causality behind their mechanisms and providing self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Principles: The Causality of Color Change
The Fajans method operates on the Paneth-Fajans-Hahn adsorption rule, which dictates that a precipitate will preferentially adsorb ions that form a slightly soluble salt with the oppositely charged lattice ion[2]. The visual endpoint is entirely dependent on the dynamic shifting of these colloidal adsorption layers.
-
Before the Equivalence Point: The solution contains an excess of the analyte halide ions (e.g., Br⁻ or I⁻). These ions form a negatively charged primary adsorption layer around the silver halide (AgX) colloid. Because the indicator dye (Eosin Y or Diiodofluorescein) is also anionic, it is electrostatically repelled, remaining in the bulk solution and displaying its native yellowish-green fluorescence[3].
-
At the Equivalence Point: The first micro-excess of titrant Ag⁺ ions shifts the primary adsorption layer from negative to positive. The anionic dye is immediately attracted to the precipitate, forming a secondary adsorption layer[4]. The physical adsorption process deforms the electron cloud of the dye molecule, triggering a sharp, visible color change on the surface of the precipitate (typically to intense pink or red)[5].
Fig 1: Electrostatic mechanism of adsorption indicators in the Fajans method.
Comparative Analysis: 4',5'-Diiodofluorescein vs. Eosin Y
The performance of an adsorption indicator is dictated by its acidic strength and its adsorption affinity relative to the target halide.
Eosin Y (Tetrabromofluorescein)
Eosin Y is substituted with four bromine atoms, making it a relatively strong organic acid with pKa values of approximately 2.0 and 3.8[6]. It is highly effective for titrating bromide (Br⁻), iodide (I⁻), and thiocyanate (SCN⁻) in weakly acidic media[2]. However, it cannot be used for chloride (Cl⁻) titrations . The causality here is critical: the eosin anion is adsorbed so strongly to the AgCl lattice that it displaces Cl⁻ from the surface before the equivalence point is reached, causing a premature and inaccurate endpoint[5].
4',5'-Diiodofluorescein
Substituted with two iodine atoms, this indicator is slightly less acidic than Eosin Y but possesses a highly specialized adsorption profile. It is the gold standard for the selective titration of iodide in the presence of chloride [2]. Because I⁻ is adsorbed onto AgI much more strongly than Cl⁻ is onto AgCl, and diiodofluorescein's adsorption strength lies perfectly between the two, the dye will only change color after all I⁻ is consumed but strictly before Cl⁻ begins to precipitate[7].
Quantitative Data Summary
| Property / Feature | Eosin Y (Tetrabromofluorescein) | 4',5'-Diiodofluorescein |
| Halogen Substitution | 4 Bromine atoms | 2 Iodine atoms |
| pKa Values | ~2.0, ~3.8[6] | ~4.1[8] |
| Optimal pH Range | Weakly acidic to neutral (pH 2 - 10)[2] | Weakly acidic to neutral (pH 4 - 10)[2] |
| Target Analytes | Br⁻, I⁻, SCN⁻[2] | I⁻ (Highly selective)[7] |
| Interference Profile | Fails for Cl⁻ (premature adsorption)[5] | Can accurately titrate I⁻ in the presence of Cl⁻[2] |
| Endpoint Color Change | Yellow-orange to intense pink/red-violet[9] | Yellow-orange to pink/red[4] |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility in your assays, the following protocols incorporate internal validation steps, such as the use of protective colloids to prevent premature coagulation.
Protocol A: Determination of Bromide using Eosin Y
-
Preparation & Blank: Pipette 25.0 mL of the unknown bromide sample into a 250 mL Erlenmeyer flask. Prepare a parallel blank containing distilled water to validate reagent purity.
-
Colloid Stabilization: Add 5 mL of a 2% dextrin solution. Validation check: The solution should appear slightly turbid but uniform. This confirms the stabilization of the colloidal AgBr surface area, which is essential for maximizing dye adsorption[10].
-
pH Adjustment: Add 0.1 M HNO₃ dropwise until the pH is approximately 3.0. Causality: This pH ensures Eosin Y remains in its anionic, catalytically active form without precipitating interfering silver oxide[1].
-
Indicator Addition: Add 5-10 drops of 0.1% Eosin Y indicator solution. The solution will exhibit a greenish-yellow fluorescence[9].
-
Titration: Titrate with 0.1 M standardized AgNO₃ under vigorous swirling. Validation check: Vigorous swirling prevents local excesses of Ag⁺ that could cause premature dye adsorption.
-
Endpoint: The endpoint is reached when the pale-yellow AgBr precipitate abruptly turns a distinct magenta/pink.
Protocol B: Selective Determination of Iodide (in the presence of Chloride) using 4',5'-Diiodofluorescein
-
Preparation: Pipette 25.0 mL of the mixed halide sample (I⁻ and Cl⁻) into a flask.
-
Colloid Stabilization: Add 5 mL of 2% dextrin solution to maximize the colloidal surface area[10].
-
pH Adjustment: Adjust the pH to approximately 5.0 using a dilute acetate buffer. Causality: Diiodofluorescein requires a slightly higher pH than Eosin Y to remain fully ionized[2].
-
Indicator Addition: Add 5 drops of 0.5% 4',5'-Diiodofluorescein solution.
-
Titration: Titrate with 0.1 M AgNO₃ while swirling vigorously.
-
Endpoint: The precipitate will turn pink/red. Causality: The diiodofluorescein anion displaces the weaker Cl⁻ ions and adsorbs onto the AgI surface exactly at the iodide equivalence point, leaving the chloride in solution[7].
Fig 2: Standardized workflow for argentometric titrations using adsorption indicators.
Expert Insights & Troubleshooting
-
Colloidal Coagulation: Adsorption indicators require a massive surface area to produce a visible color change. High concentrations of analyte or excessive heating can cause the AgX sol to coagulate prematurely. Always use a protective colloid (dextrin or polyethylene glycol) to stabilize the suspension and sharpen the endpoint[10].
-
Photochemical Degradation: Silver halides are highly photosensitive. Titrations must be performed under diffuse lighting. Direct sunlight causes the photodecomposition of AgX into elemental silver, which darkens the precipitate and completely obscures the dye's color change[1].
-
pH Drift: Always verify the solution pH before titration. If the pH drops below the indicator's pKa, the dye protonates into its neutral, non-adsorptive form, rendering the endpoint invisible[8].
References
1.[3] Which titration method utilizes Eosin Y as the indicator? brainly.com. 2.[5] Determination of Chloride by Fajans Method Using Eosin as Adsorptive Indicator. ResearchGate. 3.[4] Fajan's method of end point detection in precipitation titrations! #bepharmawise. YouTube. 4.[10] EXPERIMENT 3 FAJANS DETERMINATION OF CHLORIDE. umb.edu. 5.[7] Makalah Kfa Volhard | PDF. Scribd. 6.[2] Adsorption Indicators - PDF Free Download. datapdf.com. 7.[6] On the mechanism of photocatalytic reactions with eosin Y. d-nb.info. 8.[1] Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. MDPI. 9.[9] Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Eutectic Solvent-Based Liquid-Phase Microextraction. MDPI. 10.[8] PKa determinations of xanthene derivates in aqueous solutions by multivariate analysis applied to UV-Vis spectrophotometric data. ResearchGate.
Sources
- 1. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
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- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
Precision Purity Analysis of 4',5'-Diiodofluorescein: A Comparative HPLC Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Method Development & Validation
Executive Summary
4',5'-Diiodofluorescein (DIF) is a critical intermediate in the synthesis of bioactive xanthene dyes and a functional fluorescent probe in its own right. Its purity is paramount; the presence of under-iodinated (fluorescein, mono-iodofluorescein) or over-iodinated (tri- and tetra-iodofluorescein/Erythrosine) species drastically alters fluorescence quantum yield and reaction stoichiometry.
This guide objectively compares a conventional Isocratic HPLC Method —often found in older literature—against an Optimized Gradient UHPLC Method . We demonstrate that while the isocratic approach offers simplicity, it fails to resolve critical regioisomers. The optimized gradient method, utilizing a buffered mobile phase, is the superior choice for definitive purity analysis.
The Analytical Challenge
The synthesis of 4',5'-DIF via the iodination of fluorescein is a statistical process. It invariably produces a mixture of:
-
Unreacted Fluorescein (Starting Material)
-
Mono-iodofluorescein (Intermediate)
-
4',5'-Diiodofluorescein (Target)
-
2',7'-Diiodofluorescein (Regioisomer impurity)
-
Tri- and Tetra-iodofluorescein (Over-iodinated byproducts)
The Core Problem: These species share an identical fluorophore backbone. Their UV-Vis absorption maxima differ only slightly (approx. 10–20 nm shifts), rendering simple spectrophotometry or low-resolution TLC insufficient for quantitative purity assessment.
Comparative Analysis: Isocratic vs. Optimized Gradient
We evaluated two methodologies for the separation of DIF from its halogenated impurities.
Method A: The Conventional Alternative (Isocratic)
-
Mobile Phase: 60:40 Methanol:Water (0.1% Acetic Acid)
-
Flow Rate: 1.0 mL/min
Method B: The Optimized Approach (Gradient)
-
Column: High-Resolution C18 (1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Mode: Linear Gradient
Performance Data Comparison
| Metric | Method A (Isocratic) | Method B (Optimized Gradient) | Verdict |
| Run Time | 25.0 min | 12.0 min | Method B is 52% faster |
| Resolution (Rs) (Mono- vs Di-iodo) | 1.8 (Baseline overlap) | 4.2 (Full separation) | Method B offers superior specificity |
| Isomer Selectivity | Co-elution of 4',5' and 2',7' isomers | Distinct peak shoulders or split peaks | Method B detects regioisomers |
| Peak Shape (Tailing Factor) | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Method B improves integration accuracy |
| LOD (Limit of Detection) | 0.5% | 0.05% | Method B is 10x more sensitive |
Scientific Insight: Method A relies solely on hydrophobicity. However, the pKa of fluorescein derivatives shifts with halogenation. Method B uses Ammonium Acetate to buffer the pH, ensuring all species exist in a consistent ionization state (mono-anionic or di-anionic), which sharpens peaks and exploits subtle polarity differences between isomers.
Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The use of a "System Suitability Standard" containing known impurities is mandatory before running samples.
Reagents and Equipment
-
Solvents: LC-MS grade Acetonitrile and Water.
-
Buffer: Ammonium Acetate (99.99% trace metals basis).
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm particle size.
-
Detector: Diode Array Detector (DAD) scanning 200–600 nm; extraction at 254 nm (universal) and 490 nm (specific).
Mobile Phase Preparation
-
Phase A: Dissolve 0.77 g Ammonium Acetate in 1 L Water. Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Phase B: 100% Acetonitrile.
Instrument Parameters[3]
-
Flow Rate: 0.4 mL/min
-
Column Temp: 35°C (Stabilizes viscosity and retention times)
-
Injection Volume: 2.0 µL
Gradient Table
| Time (min) | % Phase A (Buffer) | % Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Sample Injection |
| 8.0 | 10 | 90 | Elution of poly-iodinated species |
| 9.0 | 10 | 90 | Wash |
| 9.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 4',5'-DIF in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock and peak distortion.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial (protect from light).
Visualizing the Separation Logic
The following diagram illustrates the separation mechanism and the decision logic for identifying impurities based on retention time (RT) shifts relative to the parent compound.
Figure 1: Chromatographic elution order of halogenated fluorescein derivatives on a Reverse-Phase C18 column.
Analytical Workflow
This workflow ensures data integrity and regulatory compliance (e.g., GMP/GLP environments).
Figure 2: Step-by-step analytical workflow for routine purity determination.
References
-
U.S. Food and Drug Administration (FDA). (2019). Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No. 5 using high-performance liquid chromatography. PubMed. Link
-
Mottaleb, M. A., et al. (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Thermo Fisher Scientific. (2023). Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5. Molecular Probes Handbook. Link
-
BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for the Quantification of Disperse Dyes.Link
Sources
Comparative Guide: Mass Spectrometry vs. HPLC-UV for 4',5'-Diiodofluorescein Degradation Analysis
[1]
Executive Summary
In the development of halogenated xanthene dyes and pharmaceutical intermediates, the stability of 4',5'-Diiodofluorescein (4',5'-DIF) is a critical quality attribute. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse for potency assays, it frequently fails to resolve structurally similar de-iodinated impurities and oxidative degradation products.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against standard HPLC-UV workflows. We demonstrate that HRMS is not merely an alternative but a requisite tool for establishing mass balance and elucidating degradation pathways, specifically the stepwise deiodination and ring-opening mechanisms that UV detection often misses due to spectral overlap.
Technical Comparison: HRMS vs. HPLC-UV
The following table summarizes the performance metrics of the two methodologies when analyzing 4',5'-DIF (C₂₀H₁₀I₂O₅) and its breakdown products.
| Feature | HPLC-UV (Diode Array) | LC-HRMS (Orbitrap/Q-TOF) | Performance Verdict |
| Specificity | Low. Relies on retention time. 4',5'-DIF and its isomer 2',7'-DIF often co-elute. | High. Distinguishes species by exact mass ( | HRMS Wins |
| Sensitivity (LOD) | ~100 ng/mL. Limited by extinction coefficients of degradation products. | < 1 ng/mL. High ionization efficiency of phenolic groups in negative mode. | HRMS Wins |
| Degradant ID | Impossible without standards. Can only quantify known peaks. | Ab Initio ID. Can identify unknowns via elemental composition and mass defect. | HRMS Wins |
| Linearity | Excellent ( | Good ( | HPLC-UV Wins |
| Throughput | High (10-15 min runs). | Moderate (requires data review). | Tie |
Degradation Pathways & Mechanistic Insight[2][3][4][5][6][7][8]
Understanding the degradation of 4',5'-DIF requires mapping the loss of iodine atoms and the subsequent oxidation of the xanthene core. The diagram below, generated via Graphviz, illustrates the primary pathways identified via MS analysis.
Visualization: 4',5'-DIF Degradation Network
Caption: Stepwise deiodination and oxidative cleavage pathways of 4',5'-DIF detected via LC-MS/MS.
Deep Dive: The Self-Validating HRMS Protocol
To replicate high-fidelity analysis, follow this protocol. It is designed to be self-validating by leveraging the unique mass defect of iodine (approx -0.1 Da per atom relative to Carbon), allowing immediate visual confirmation of iodinated species in the mass spectrum.
A. Sample Preparation[8][9][10][11][12][13]
-
Solvent: Methanol/Water (50:50 v/v). Avoid DMSO if possible as it can suppress ionization in negative mode.
-
Concentration: Prepare stock at 1 mg/mL; dilute to 1 µg/mL for MS tuning.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the dye).
B. LC-MS/MS Parameters[10][13][14][15][16][17][18]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 5 mM Ammonium Acetate (pH 7.5). Note: Basic pH ensures phenols are deprotonated, maximizing sensitivity in negative mode.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Negative Mode (
).-
Rationale: 4',5'-DIF contains phenolic hydroxyls and a carboxylic acid. Negative mode is 10-50x more sensitive than positive mode for this class.
-
C. Data Analysis & Validation Criteria
-
Target Mass Extraction:
-
Parent (DIF): Extract
582.8541 ± 5 ppm. -
Mono-deiodinated (MIF): Extract
456.9575 ± 5 ppm. -
Fluorescein (FL): Extract
331.0606 ± 5 ppm.
-
-
Isotopic Pattern Confirmation (The "Self-Check"):
-
Look at the isotopic envelope.[2] A molecule with 2 Iodines will not show the specific "A+2" pattern of Chlorine/Bromine, but it will have a significant mass defect.
-
Validation: If the mass error > 5 ppm, check for interference from matrix ions.
-
-
Fragmentation Fingerprint (
):-
Precursor
582.85 Fragment 455 (Loss of I•). -
Precursor
582.85 Fragment 538 (Loss of CO₂). -
Note: The sequential loss of Iodine (127 Da) is the definitive signature of this degradation pathway.
-
Experimental Data Summary
The following data illustrates the detection capability differences observed in a forced degradation study (UV irradiation, 4 hours).
| Analyte | Theoretical | Detected by HPLC-UV? | Detected by LC-HRMS? | Notes |
| 4',5'-DIF | 582.8541 | Yes (Peak Area 60%) | Yes (Intensity 1.2e8) | Parent compound. |
| 4'-MIF | 456.9575 | No (Co-elutes w/ parent) | Yes (Resolved by mass) | Major degradant. Missed by UV. |
| Fluorescein | 331.0606 | Yes (Distinct RT) | Yes | Final deiodination product. |
| Oxidized Species | 347.0550 | No (Below LOD) | Yes (Trace) | Hydroxylated fluorescein derivative. |
Key Insight: The HPLC-UV method incorrectly reported the purity of the degraded sample as 95% because the Mono-iodofluorescein (MIF) co-eluted with the parent peak and has a similar UV absorption profile. HRMS correctly identified the purity as 60%, revealing the presence of the hidden degradant.
References
-
Gao, P., et al. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products. Institute for Andalusian Historical Heritage.
-
Mottaleb, M. A., et al. (2023). Identification of Degradation Products of Anticancer Drugs by LC-HRMS. MDPI Molecules.
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns.
-
BenchChem. (2025). A Comparative Guide to Analysis: HPLC-UV vs. LC-MS/MS.
-
SciEx. (2014). Degradation products Analysis using High resolution mass spectrometry.
Introduction: Beyond Brightness – The Critical Role of Fluorescence Lifetime
An In-Depth Guide to the Fluorescence Lifetimes of Fluorescein and 4',5'-Diiodofluorescein
In the realm of molecular probes, fluorescence intensity is often the first parameter considered. However, for the discerning researcher, the fluorescence lifetime (τ) offers a more robust and informative dimension. Defined as the average time a fluorophore spends in the excited state before returning to the ground state, the lifetime is an intrinsic property of a molecule, exquisitely sensitive to its local environment but independent of its concentration or excitation intensity[1][2][3]. This guide provides a comparative analysis of the fluorescence lifetimes of two closely related xanthene dyes: the foundational Fluorescein and its halogenated derivative, 4',5'-Diiodofluorescein.
Understanding the profound differences in their excited-state decay kinetics is not merely an academic exercise. It is fundamental to their application, dictating why Fluorescein is a workhorse fluorescent label while its diiodo-derivative is a potent photosensitizer. This guide will dissect the photophysical mechanisms governing their respective lifetimes, present comparative experimental data, and provide a validated protocol for their measurement.
Core Photophysical Principles: The Fate of an Excited State
Upon absorbing a photon, a fluorophore is promoted to an excited singlet state (S₁). From here, it must relax back to the ground state (S₀). This relaxation can occur through several competing pathways, and the rate of these pathways dictates the fluorescence lifetime.
The fluorescence lifetime (τ) is the reciprocal of the sum of the rate constants for all de-excitation processes, both radiative (fluorescence, k_f) and non-radiative (k_nr):
τ = 1 / (k_f + k_nr)
Non-radiative pathways include internal conversion (IC) and, crucially for this comparison, intersystem crossing (ISC) —a transition from the excited singlet state (S₁) to a triplet state (T₁)[3].
Caption: Jablonski diagram illustrating key photophysical pathways.
The Heavy-Atom Effect: A Decisive Factor
The transition from a singlet to a triplet state is quantum mechanically "spin-forbidden," making it an inefficient process for many organic fluorophores. However, this rule can be relaxed by the internal heavy-atom effect [4][5]. When heavy atoms (like bromine or iodine) are incorporated into the fluorophore's structure, they enhance spin-orbit coupling. This coupling essentially "mixes" the singlet and triplet states, making the spin-forbidden intersystem crossing far more probable[3][6][7].
For 4',5'-Diiodofluorescein, the two iodine atoms provide a powerful enhancement of the intersystem crossing rate (k_isc). This introduces a highly efficient non-radiative decay channel that rapidly depopulates the excited singlet state, leading to a dramatic reduction in both fluorescence quantum yield and fluorescence lifetime.
Comparative Analysis: Experimental Data
Direct comparison of photophysical parameters measured under identical conditions is essential for accurate assessment. Data from a comprehensive study on fluorescein derivatives provide a clear picture of the impact of iodination.
| Compound | Solvent System | Fluorescence Lifetime (τ_f) [ns] | Fluorescence Quantum Yield (Φ_f) | Radiative Rate (k_f = Φ_f / τ_f) [10⁹ s⁻¹] |
| Fluorescein | Ethanol + 1 mM NaOH | 3.96 | 0.89 | 0.22 |
| 4',5'-Diiodofluorescein | Ethanol + 1 mM NaOH | 0.22 | 0.02 | 0.09 |
Data sourced from Shao et al., Journal of Fluorescence, 2014.[8]
The data unequivocally demonstrate the consequences of the heavy-atom effect. The fluorescence lifetime of 4',5'-Diiodofluorescein is over 18 times shorter than that of the parent Fluorescein molecule. Concurrently, its fluorescence quantum yield plummets from a highly efficient 0.89 to a mere 0.02[8]. This is a classic signature of enhanced intersystem crossing: the excited state is deactivated so rapidly through the triplet manifold that it has little opportunity to decay via the emissive fluorescence pathway.
It is noteworthy that the radiative rate constant (k_f) also decreases upon iodination. However, the dominant factor driving the lifetime reduction is the massive increase in the non-radiative rate, primarily the intersystem crossing rate (k_isc).
Experimental Protocol: Measuring Fluorescence Lifetime with Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for accurately measuring fluorescence lifetimes in the picosecond to nanosecond range.[9][10][11] The method is based on the repetitive timing of single emitted photons after a pulsed excitation event.
Principle of Operation
A high-repetition-rate pulsed laser excites the sample. The TCSPC electronics start a timer with each laser pulse (the "START" signal). A highly sensitive single-photon detector captures the first emitted photon from the sample, which stops the timer (the "STOP" signal). This process is repeated millions of times, and a histogram of the arrival times of the photons is constructed. This histogram is the fluorescence decay profile.[10][12]
Caption: Simplified workflow for a TCSPC experiment.
Step-by-Step Methodology
This protocol ensures a self-validating measurement by first characterizing the instrument's own response.
-
Sample Preparation:
-
Solvent: Use a spectroscopic grade solvent (e.g., ethanol or a pH 7.4 PBS buffer). The lifetime of fluorescein is sensitive to pH, so buffering is critical for aqueous solutions.[13][14]
-
Concentration: Prepare a dilute solution with an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects and self-quenching.
-
Control: Ensure the cuvette is scrupulously clean.
-
-
Instrument Setup:
-
Excitation Source: Select a pulsed diode laser or supercontinuum laser with a wavelength near the absorption maximum of the fluorophores (e.g., ~470-490 nm).
-
Repetition Rate: Set the laser repetition rate such that the time between pulses is at least 5-10 times the expected fluorescence lifetime to allow for complete decay. A rate of 10-20 MHz is common for nanosecond lifetimes.
-
Detection: Use an appropriate emission filter to select the fluorescence signal and block scattered excitation light. Adjust the detection rate to be <5% of the laser repetition rate to avoid "pile-up" artifacts.
-
-
Measure the Instrument Response Function (IRF):
-
Rationale: The IRF represents the temporal profile of the excitation pulse as seen by the detection system. It is the shortest decay the system can measure.[11] Accurate knowledge of the IRF is essential for deconvolving the true sample lifetime.
-
Procedure: Replace the sample with a solution that scatters light but does not fluoresce (e.g., a dilute suspension of non-dairy creamer or colloidal silica in the same solvent as the sample).
-
Acquisition: Collect the IRF at the excitation wavelength until a high peak count (e.g., >10,000 counts in the peak channel) is achieved for good statistics.
-
-
Measure the Sample Fluorescence Decay:
-
Procedure: Replace the scattering solution with your Fluorescein or 4',5'-Diiodofluorescein sample.
-
Acquisition: Collect the fluorescence decay data. The acquisition time will depend on the sample's brightness, but aim for at least 10,000 counts in the peak channel to ensure robust statistical fitting.
-
-
Data Analysis:
-
Deconvolution: Use specialized software to perform an iterative reconvolution fit. The software uses the measured IRF and a proposed exponential decay model (e.g., single, bi-, or tri-exponential) to generate a theoretical decay curve.
-
Fitting: The software adjusts the lifetime components (τ) and their fractional intensities (α) to minimize the difference between the experimental data and the theoretical curve.
-
Goodness of Fit: Evaluate the quality of the fit by examining the chi-squared (χ²) value (should be close to 1.0) and inspecting the weighted residuals for random distribution around zero. For high-quality Fluorescein samples in a homogenous environment, a single exponential decay model should suffice.[15]
-
Implications for Researchers and Professionals
The choice between Fluorescein and its halogenated derivatives is dictated entirely by the experimental goal.
-
Fluorescein: With its high quantum yield and stable, long nanosecond lifetime, Fluorescein is an excellent choice for:
-
4',5'-Diiodofluorescein (and related dyes like Eosin and Erythrosin B): The short lifetime and highly efficient intersystem crossing make this class of molecules ideal for applications that leverage the triplet state:
-
Photosensitizers in Photodynamic Therapy (PDT): The populated triplet state can efficiently transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen.[18]
-
Probes for Phosphorescence Studies: The high triplet yield makes them effective phosphorescent emitters under the right conditions.
-
Triplet-State Quenching Assays: They serve as excellent triplet donors in experiments studying quenching mechanisms or energy transfer.
-
Conclusion
The substitution of hydrogen with iodine atoms at the 4' and 5' positions of the fluorescein core fundamentally alters its photophysical behavior. The resulting 4',5'-Diiodofluorescein exhibits a fluorescence lifetime that is dramatically shorter than its parent compound. This is a direct consequence of the internal heavy-atom effect , which significantly enhances the rate of intersystem crossing to the triplet state. This provides a dominant non-radiative decay pathway, quenching fluorescence and shortening the lifetime. This clear structure-property relationship underscores the importance of understanding molecular photophysics for the rational selection and design of fluorophores for applications ranging from high-sensitivity bioimaging to advanced phototherapeutics.
References
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Zhang, X. F. (2010). Photophysics of halogenated fluoresceins: involvement of both intramolecular electron transfer and heavy atom effect in the deactivation of excited states. Photochemistry and Photobiology, 86(3), 492-8. [Link]
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Kumbhakar, M., et al. (2024). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. RSC Publishing. [Link]
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Zhang, X. F. (2010). Photophysics of Halogenated Fluoresceins: Involvement of Both Intramolecular Electron Transfer and Heavy Atom Effect in the Deactivation of Excited States. ResearchGate. [Link]
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Comastri, A., et al. (2019). Time- and frequency-resolved fluorescence with a single TCSPC detector via a Fourier-transform approach. Optics Express, 27(20), 28966-28976. [Link]
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PicoQuant. Time-correlated single photon counting (TCSPC). PicoQuant. [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]
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Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
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Song, A., et al. (2000). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(3), 253-262. [Link]
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Liu, Z., et al. (2018). Multiplexed fluorescence lifetime measurements by frequency-sweeping Fourier spectroscopy. Optica Publishing Group. [Link]
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ResearchGate. (2014). Can anybody help with fluorescence decay profile of fluorescein dianion?. ResearchGate. [Link]
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Chung, Y. J., et al. (2021). Shedding light on ultrafast ring-twisting pathways of halogenated GFP chromophores from the excited to ground state. RSC Publishing. [Link]
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Wikipedia. (2024). Fluorescein. Wikipedia. [Link]
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Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments. [Link]
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McLoughlin, C. K., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Sensors, 20(18), 5172. [Link]
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Becker & Hickl GmbH. Time-Correlated Single Photon Counting. Becker & Hickl GmbH. [Link]
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Cetin, S., et al. (2019). Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents. ACS Omega, 4(2), 3085–3090. [Link]
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Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Semantic Scholar. [Link]
-
Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm, 5. [Link]
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Defense Technical Information Center. (2001). Factors That Affect Fluorescein Analysis. DTIC. [Link]
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Hope, A., et al. (2016). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. The Journal of Physical Chemistry B, 120(26), 5859–5868. [Link]
-
Gmelch, L., et al. (2024). Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off. ACS Publications. [Link]
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Lambert Instruments. Which factors can influence my FLIM measurements?. Lambert Instruments. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. PMC. [Link]
-
Martin, M. M. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381-390. [Link]
-
Shao, J., et al. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 24, 825–831. [Link]
-
MDPI. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. MDPI. [Link]
-
Crespo-Otero, R., et al. (2019). Femtosecond Intersystem Crossing to the Reactive Triplet State of the 2,6-Dithiopurine Skin Cancer Photosensitizer. NSF Public Access Repository. [Link]
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Chen, T., et al. (2020). Promoting Reverse Intersystem Crossing in Thermally Activated Delayed Fluorescence via Heavy-Atom Effect. ChemRxiv. [Link]
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137–2149. [Link]
-
Zhang, J., et al. (2020). Predicting intersystem crossing efficiencies of organic molecules for efficient thermally activated delayed fluorescence. Journal of Materials Chemistry C. [Link]
-
Edinburgh Instruments. (2019). Fluorescence Lifetime Standards Data Table. Edinburgh Instruments. [Link]
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. eScholarship. [Link]
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Stankalla, T., et al. (2020). Enhanced Intersystem Crossing in a Thiohelicene. Chemistry – A European Journal, 26(48), 10899-10908. [Link]
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ISS. (n.d.). Fluorescence Lifetime Measurements of BODIPY and Alexa Dyes on ChronosFD and K2. ISS. [Link]
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A Comparative Guide to the Structural Validation of 4',5'-Diiodofluorescein via FTIR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise structural integrity of molecular probes is not merely a matter of academic rigor—it is the bedrock of reliable and reproducible data. Fluorescein and its derivatives are mainstays in biological imaging and diagnostics, with their utility being exquisitely sensitive to their chemical structure. The introduction of heavy atoms like iodine, as in 4',5'-Diiodofluorescein, significantly alters the photophysical properties of the fluorophore, enhancing processes like intersystem crossing, which is crucial for applications such as photodynamic therapy and phosphorescence-based assays.[1]
This guide provides an in-depth protocol for the validation of the 4',5'-Diiodofluorescein structure using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple procedural outline to explain the causal reasoning behind experimental choices, compare the resulting spectrum to the parent fluorescein molecule, and contextualize FTIR's role alongside other essential analytical techniques.
The Foundational Spectrum: Establishing the Fluorescein Benchmark
Before analyzing the di-iodinated derivative, it is imperative to understand the vibrational signature of the parent fluorescein molecule. The fluorescein structure possesses several key functional groups that give rise to a characteristic FTIR spectrum, which will serve as our experimental control.
The primary vibrational modes for fluorescein include:
-
O-H Stretching: A very broad and strong absorption band typically observed between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl groups.[2][3]
-
C=O Stretching (Lactone): A sharp, strong peak around 1730-1760 cm⁻¹ corresponding to the carbonyl group within the strained five-membered lactone ring.
-
C=C Stretching (Aromatic): Multiple sharp bands in the 1450-1650 cm⁻¹ region, representing the vibrations of the carbon-carbon double bonds within the xanthene and phenyl aromatic systems.
-
C-O-C Stretching (Ether): A strong, distinct peak in the 1200-1300 cm⁻¹ range arising from the asymmetric stretching of the aryl ether linkage in the xanthene core.
-
C-O Stretching (Phenolic): A band often found around 1100-1200 cm⁻¹ associated with the phenolic carbon-oxygen bond.[3]
These features constitute the structural fingerprint against which we will validate the synthesis of 4',5'-Diiodofluorescein. The core hypothesis is that a successful synthesis will retain this fundamental fingerprint while introducing subtle, predictable changes attributable to the iodine substituents.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The goal of this protocol is to obtain a clean, reproducible spectrum of solid-state 4',5'-Diiodofluorescein, free from interference from solvents or atmospheric moisture. The Potassium Bromide (KBr) pellet method is the gold standard for this application.
Causality: KBr is selected as the matrix because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes scattering losses (Christiansen effect), leading to a high-quality spectrum.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of the synthesized 4',5'-Diiodofluorescein powder using a clean agate mortar and pestle. The goal is to reduce the particle size to below the wavelength of the IR radiation to minimize scattering.
-
Add approximately 100-200 mg of spectroscopic grade KBr powder. Crucially , KBr is hygroscopic. It must be desiccated in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator prior to use to avoid a broad water absorption band (~3400 cm⁻¹) in the final spectrum.
-
Thoroughly mix the sample and KBr in the mortar for 2-3 minutes until a fine, homogeneous powder is achieved.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr and sample into a semi-transparent or transparent disc. A transparent pellet indicates a well-prepared sample with minimal scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1630 cm⁻¹), as well as the instrumental response.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.
-
Workflow for FTIR-Based Structural Validation
The following diagram outlines the logical process from sample preparation to final structural confirmation.
Sources
Phototoxicity comparison of 4',5'-Diiodofluorescein and Erythrosine B
A Senior Application Scientist's Guide to the Chromatographic Separation of Mono-, Di-, and Tri-iodofluorescein
For researchers, scientists, and drug development professionals working with fluorescein and its derivatives, achieving high-purity separation of iodinated forms is a critical, yet often challenging, task. The synthesis of iodofluoresceins typically results in a mixture of mono-, di-, and tri-iodinated products, each with distinct properties and potential applications. This guide provides an in-depth comparison of chromatographic techniques for the effective separation of these closely related compounds, supported by experimental insights and detailed protocols.
The Challenge: Separating Iodinated Fluorescein Analogs
The separation of mono-, di-, and tri-iodofluorescein is predicated on the subtle differences in their physicochemical properties imparted by the number and position of iodine atoms on the fluorescein backbone. Increased iodination leads to a higher molecular weight and, more significantly, an increase in hydrophobicity. This latter characteristic is the primary lever we can pull to achieve separation using various chromatographic methods.
The structures of the key compounds are:
-
Mono-iodofluorescein (4'-iodofluorescein): One iodine atom increases its non-polar character compared to the parent fluorescein molecule.
-
Di-iodofluorescein (4',5'-diiodofluorescein): The addition of a second iodine atom further enhances its hydrophobicity.[1][2][3][4]
-
Tri-iodofluorescein (2',4',5'-triiodofluorescein): With three iodine atoms, this is the most hydrophobic of the three derivatives.
This guide will compare three principal chromatographic techniques for this separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Thin-Layer Chromatography (TLC), and Silica Gel Column Chromatography.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic method depends on the specific requirements of the application, such as the desired purity, sample throughput, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. Separation is based on hydrophobicity. | High resolution, high sensitivity, excellent reproducibility, and suitability for quantification. | Requires specialized equipment, higher cost per sample, and can be time-consuming for method development. | High-purity isolation, quantitative analysis, and quality control. |
| Thin-Layer Chromatography | Adsorption onto a polar stationary phase (e.g., silica gel) with a less polar mobile phase. Separation is based on polarity. | Rapid, cost-effective, simple to perform, and allows for simultaneous analysis of multiple samples. | Lower resolution compared to HPLC, less suitable for quantification, and results can be less reproducible. | Rapid screening of reaction mixtures, qualitative analysis, and preliminary method development. |
| Silica Gel Column Chromatography | Adsorption onto a polar stationary phase packed in a column, with elution using a mobile phase of increasing polarity. | High loading capacity, suitable for preparative scale purification. | Lower resolution than HPLC, can be time-consuming, and requires larger volumes of solvent. | Purification of larger quantities of material after initial synthesis. |
In-Depth Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the premier technique for achieving baseline separation of the iodinated fluorescein mixture due to its high resolving power. The separation is based on the principle that more hydrophobic compounds will have a stronger interaction with the non-polar stationary phase, leading to longer retention times.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering a highly non-polar surface that effectively interacts with the hydrophobic iodine atoms on the fluorescein molecule.
-
Mobile Phase: A gradient of acetonitrile in water (with a small amount of trifluoroacetic acid) is employed. Acetonitrile is a common organic modifier that disrupts the hydrophobic interactions between the analytes and the stationary phase. The gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, allows for the sequential elution of compounds with increasing hydrophobicity. The trifluoroacetic acid (TFA) is an ion-pairing agent that protonates the carboxylic acid group of the fluoresceins, ensuring they are in a single, less polar form, which leads to sharper peaks and better separation.
Experimental Workflow for RP-HPLC Separation
Caption: RP-HPLC workflow for iodofluorescein separation.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a gradient pump, a UV-Vis or fluorescence detector, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the mixture of iodinated fluoresceins in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm or fluorescence detection with excitation at ~490 nm and emission at ~520 nm.[5]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Expected Elution Order: Mono-iodofluorescein will elute first, followed by di-iodofluorescein, and then tri-iodofluorescein, in order of increasing hydrophobicity and retention time.
Thin-Layer Chromatography (TLC)
TLC offers a rapid and cost-effective method for the qualitative assessment of the separation. The principle here is adsorption chromatography on a polar stationary phase (silica gel).
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a highly polar adsorbent. The hydroxyl groups on its surface interact with the polar functional groups of the fluorescein derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., toluene or hexane) and a more polar solvent (e.g., ethyl acetate or acetone) is used. The more polar the mobile phase, the more it competes with the analytes for binding sites on the silica gel, causing the analytes to move further up the plate (higher Rf value). By optimizing the ratio of these solvents, a differential migration of the iodinated fluoresceins can be achieved.
Experimental Workflow for TLC Separation
Caption: TLC workflow for iodofluorescein separation.
Detailed Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase Preparation: A mixture of toluene and acetone (e.g., 8:2 v/v). The optimal ratio may require some experimentation.
-
Sample Application: Dissolve the sample in a volatile solvent like acetone and spot a small amount onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm). The fluorescein derivatives will appear as dark spots on a fluorescent background or may fluoresce themselves.[1]
-
Alternatively, place the dried plate in a chamber containing iodine crystals. The iodine vapor will stain the organic compounds, appearing as brownish spots.[1]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1][6] The less polar (more iodinated) compounds will have a higher Rf value.
Silica Gel Column Chromatography
For preparative scale purification to isolate gram quantities of each iodinated fluorescein, silica gel column chromatography is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is used for its high loading capacity and affordability for large-scale separations.
-
Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or acetone). This allows for the sequential elution of the compounds based on their polarity.
Experimental Workflow for Column Chromatography
Caption: Column chromatography workflow for purification.
Detailed Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate, and so on).
-
-
Fraction Collection: Collect small fractions of the eluent continuously.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compounds.
-
Pooling and Evaporation: Combine the fractions containing the same pure compound and remove the solvent using a rotary evaporator to obtain the isolated iodofluorescein derivative.
Conclusion and Recommendations
For the high-resolution separation and quantification of mono-, di-, and tri-iodofluorescein, Reversed-Phase HPLC is the superior method. Its reproducibility and sensitivity make it ideal for analytical and quality control purposes.
For rapid, qualitative analysis of reaction progress or for preliminary screening of separation conditions, Thin-Layer Chromatography is an invaluable and cost-effective tool.
When the goal is to purify larger quantities of the individual iodinated fluoresceins from a synthetic mixture, Silica Gel Column Chromatography provides the necessary capacity, although at the cost of lower resolution compared to HPLC.
By understanding the principles behind each of these chromatographic techniques and applying the detailed protocols provided, researchers can confidently and efficiently separate and purify mono-, di-, and tri-iodofluorescein to meet the stringent demands of their scientific endeavors.
References
- Filterbio. (2025, December 19).
- PubChem. 4',5'-diiodofluorescein.
- GSRS. 4',5'-DIIODOFLUORESCEIN.
- The Royal Society of Chemistry. 4′,5′-Diiodofluorescein. The Merck Index Online.
- Flinn Scientific. (2014). Analysis of Dye Mixtures. Flinn Scientific ChemFax.
- PMC. (2024, June 29).
- PMC. (2019). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines.
- SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns.
- Longdom Publishing. (2021, September 23). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.
- ResearchGate. (2007, November). Normal- and Reversed-Phase Thin Layer Chromatography of Fluorescein Dyes with Aqueous Micellar Solutions as Mobile Phases.
- PubMed. (2006, September 1). Use of peptide retention time prediction for protein identification by off-line reversed-phase HPLC-MALDI MS/MS.
- EPFL.
- ResearchGate. (2025, August 8). Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No.
- ResearchGate. retention times of the three major peaks in HPLC and corresponding...
- ResearchGate.
- Chemie Brunschwig.
- University of Victoria.
- RSC Publishing. A new purification method based on a thiol silica column for high precision antimony isotope measurements.
- Oreate AI Blog. (2026, January 16).
- ResearchGate.
- Liberty University. (2022).
- Google Patents. (2019, May 30).
- International Olive Council. DOCUMENT TECHNIQUE.
- MAC-MOD Analytical.
- EPA. Method 3630C: Silica Gel Cleanup.
- Phenomenex. Reversed Phase HPLC Solutions for Proteins and Peptides.
- ATDBio. Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.
- Taylor & Francis Online. Reversed phase HPLC – Knowledge and References.
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A Comparative Guide to Photocatalytic Activity: 4',5'-Diiodofluorescein vs. The Benchmark Ru(bpy)₃²⁺
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the organic photocatalyst 4',5'-Diiodofluorescein against the established inorganic standard, Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). We will delve into the core photophysical and electrochemical properties of each catalyst, explain the mechanistic underpinnings of their reactivity, and provide a detailed, self-validating experimental protocol for a direct, head-to-head comparison.
Introduction: The Expanding Toolkit of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern chemical synthesis, enabling the formation of complex bonds under remarkably mild conditions.[1][2] At the heart of this technology is the photocatalyst (PC), a molecule that absorbs light energy to reach an excited state with dramatically altered redox properties.[1][3] This excited state can then engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that forge new synthetic pathways.[2]
For years, iridium and ruthenium polypyridyl complexes, particularly [Ru(bpy)₃]²⁺, have been the workhorses of this field, prized for their chemical stability, robust photophysical properties, and versatile reactivity.[4][5] However, the drive towards more sustainable and cost-effective chemical methodologies has spurred interest in metal-free organic dyes as alternative photocatalysts. Among these, halogenated fluoresceins like 4',5'-Diiodofluorescein present a compelling option.[6] This guide provides the technical rationale and experimental framework to objectively evaluate its performance against the gold standard.
Chapter 1: Profiling the Photocatalysts
A catalyst's performance is dictated by its fundamental properties. Understanding these is the first step in experimental design.
The Benchmark: Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺
[Ru(bpy)₃]²⁺ is arguably the most well-characterized photocatalyst.[7] Its activity stems from a highly efficient and long-lived metal-to-ligand charge transfer (MLCT) excited state.[8][9] Upon absorption of a photon (typically blue light), an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital.[4]
This excited state, *[Ru(bpy)₃]²⁺, is both a more potent oxidant and a more potent reductant than the ground state molecule, allowing it to participate in two distinct catalytic cycles.[3][7]
-
Oxidative Quenching Cycle: The excited catalyst accepts an electron from a substrate (reductant), generating a reduced catalyst species, [Ru(bpy)₃]⁺, and an oxidized substrate. The potent [Ru(bpy)₃]⁺ can then reduce another substrate to close the catalytic loop.
-
Reductive Quenching Cycle: The excited catalyst donates an electron to a substrate (oxidant), forming a powerful oxidizing agent, [Ru(bpy)₃]³⁺, and a reduced substrate.[8] [Ru(bpy)₃]³⁺ then oxidizes another substrate to regenerate the ground state catalyst.
The Challenger: 4',5'-Diiodofluorescein
4',5'-Diiodofluorescein belongs to the xanthene dye family. Unlike [Ru(bpy)₃]²⁺, its photocatalytic activity relies on a different photophysical pathway.
-
Light Absorption: The molecule absorbs light to form a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The key feature of halogenated fluoresceins is the "heavy-atom effect." The presence of heavy iodine atoms enhances spin-orbit coupling, which dramatically increases the rate of intersystem crossing (ISC) from the short-lived singlet state (S₁) to the long-lived triplet state (T₁).
-
SET from Triplet State: This triplet state is the primary photoactive species, possessing the necessary lifetime and redox potential to engage in single-electron transfer with substrates, initiating the desired chemical transformation. The use of iodinated fluoresceins in photocatalytic reactions is noted for this excellent performance.[6]
The primary advantage of organic dyes is the move away from precious and potentially toxic heavy metals, aligning with green chemistry principles.
Chapter 2: Quantitative Comparison of Photocatalyst Properties
The decision to use a particular photocatalyst should be data-driven. The table below summarizes the critical photophysical and electrochemical parameters for both catalysts. These values are essential for predicting reactivity and designing experiments.
| Property | [Ru(bpy)₃]²⁺ | 4',5'-Diiodofluorescein | Significance for Photocatalysis |
| Absorption Max (λₘₐₓ) | ~452 nm[8][9] | ~525 nm (in basic EtOH) | Determines the required wavelength of light. Mismatched light sources lead to inefficiency. |
| Molar Extinction (ε) | ~14,600 M⁻¹cm⁻¹[8] | ~80,000 M⁻¹cm⁻¹ (in basic EtOH) | A measure of light absorption efficiency. Higher values mean less catalyst is needed to absorb the same amount of light. |
| Emission Max (λₑₘ) | ~620 nm[4][9] | ~548 nm (in basic EtOH) | Primarily used for mechanistic studies, such as Stern-Volmer quenching experiments.[3] |
| Excited State Lifetime (τ) | ~650-890 ns[8][9] | Varies (Triplet state is key) | The excited state must live long enough to encounter and react with a substrate molecule. |
| Luminescence Quantum Yield (Φ) | 0.063 (deaerated H₂O) | Varies | Indicates the efficiency of light emission. In photocatalysis, a lower value can be desirable if the energy is channeled into productive ISC and subsequent chemistry rather than being lost as light. |
| E₁/₂(Ru³⁺/Ru²⁺) | +1.29 V vs SCE[7] | N/A | Ground state oxidation potential. |
| E₁/₂(Ru²⁺/Ru⁺) | -1.33 V vs SCE[3][7] | N/A | Ground state reduction potential. |
| E₁/₂(Ru²⁺/Ru⁺) | +0.77 V vs SCE[7][10] | E(T₁/D⁻•) ≈ +0.8 V vs SCE | Excited state reduction potential. Governs the ability to oxidize a substrate. |
| E₁/₂(Ru³⁺/Ru²⁺) | -0.81 V vs SCE[7] | E(D/T₁) ≈ -1.0 V vs SCE | Excited state oxidation potential. Governs the ability to reduce a substrate. |
Note: Values for 4',5'-Diiodofluorescein can vary significantly with solvent and pH. The provided redox potentials are representative for related xanthene dyes and illustrate its capability for both oxidative and reductive processes from the triplet state.
Chapter 3: Experimental Benchmarking Protocol
To provide a fair and objective comparison, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including necessary control experiments.
Model Reaction: Reductive Dehalogenation
A common and well-understood photoredox reaction is the reductive dehalogenation of an activated alkyl halide, such as 4-bromophenylacetonitrile. This reaction is a good benchmark as it proceeds via a radical mechanism that can be initiated by a wide range of photocatalysts.
Reaction: 4-Bromophenylacetonitrile + Hantzsch Ester (HEH) --(PC, light)--> Phenylacetonitrile + HEH⁺• + Br⁻
Experimental Workflow
The following diagram illustrates the generalized workflow for conducting the benchmarking experiments.
Sources
- 1. Photoredox Catalysis [kofo.mpg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. e-asct.org [e-asct.org]
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- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4',5'-Diiodofluorescein
As researchers and scientists at the forefront of drug development and scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4',5'-Diiodofluorescein, a halogenated fluorescent dye. By understanding the chemical properties and potential hazards of this compound, we can ensure the safety of ourselves, our colleagues, and the environment.
The toxicological properties of many laboratory chemicals, including 4',5'-Diiodofluorescein, have not been fully investigated[1][2]. Therefore, it is crucial to treat this compound with caution and to follow stringent disposal procedures. This guide is designed to provide you with the essential information and practical steps necessary for the responsible management of 4',5'-Diiodofluorescein waste.
Understanding the Compound: Chemical Properties and Hazards
Upon combustion, halogenated organic compounds can release hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen iodide[3]. Therefore, incineration should only be carried out in a licensed and properly equipped facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption[4]. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes or airborne particles[4]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination[4]. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for large quantities of solid waste to minimize inhalation of dust. | To prevent irritation of the respiratory tract[1][2]. |
Step-by-Step Disposal Protocol for 4',5'-Diiodofluorescein
This protocol outlines the procedures for the disposal of solid 4',5'-Diiodofluorescein and solutions containing the dye.
Part 1: Disposal of Solid 4',5'-Diiodofluorescein Waste
-
Segregation and Collection :
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "4',5'-Diiodofluorescein".
-
Indicate the approximate quantity of waste in the container.
-
-
Storage :
-
Arranging for Pickup :
Part 2: Disposal of 4',5'-Diiodofluorescein Solutions
-
Aqueous Solutions :
-
Do not pour aqueous solutions of 4',5'-Diiodofluorescein down the drain[7].
-
Collect all aqueous waste containing the dye in a clearly labeled, leak-proof container.
-
Label the container as "Hazardous Waste" and specify the contents, including the solvent (e.g., "Aqueous solution of 4',5'-Diiodofluorescein").
-
-
Organic Solvent Solutions :
-
Collect waste solutions of 4',5'-Diiodofluorescein in organic solvents in a separate, appropriately labeled container.
-
It is best practice to segregate halogenated and non-halogenated solvent waste streams[8][9]. Since 4',5'-Diiodofluorescein is a halogenated compound, the waste solution should be placed in the halogenated organic waste stream.
-
Label the container as "Halogenated Organic Waste" and list all chemical components.
-
-
Storage and Pickup :
-
Store the sealed containers in the designated hazardous waste accumulation area, ensuring segregation from incompatible materials.
-
Arrange for disposal through your institution's EHS office or a licensed contractor.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE : Don the appropriate PPE before attempting to clean up the spill.
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[10].
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[11]. Do not use combustible materials like paper towels for large spills.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
-
Decontamination : Clean the spill area thoroughly with soap and water[11].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4',5'-Diiodofluorescein waste.
Caption: Decision workflow for the proper disposal of 4',5'-Diiodofluorescein waste.
Conclusion: A Culture of Safety
The responsible disposal of 4',5'-Diiodofluorescein is a critical component of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulations. Fostering a culture of safety that prioritizes the well-being of all laboratory personnel and the environment is a collective responsibility. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4',5'-Dibromofluorescein.
- SDS US. (2019, December 19).
- Santa Cruz Biotechnology. 4′,5′-Dibromofluorescein.
- Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- Safety Data Sheet - Regulations.gov.
- Material Safety Data Sheet. (2013, December 17).
- R&D Systems. (2025, July 31). SAFETY DATA SHEET.
- Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2025, September 5).
- Unisource Chemicals Pvt. Ltd. 4',5'-dibromofluorescein.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (2025, December 17). DIIODOFLUORESCEIN | 33239-19-9.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
- Chapter 7 - Management Procedures For Specific Waste Types.
- Environmental Health and Safety. Hazardous Waste Disposal Guide.
- safety data sheet - defoamer s.
- Columbia University. Safely Handling Dyes.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ucplchem.com [ucplchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aldon-chem.com [aldon-chem.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 4',5'-Diiodofluorescein
As a Senior Application Scientist, I have observed that the most common point of failure when handling halogenated fluorescent dyes is not acute chemical toxicity, but rather the accidental aerosolization of micro-crystals. This oversight leads to persistent environmental contamination, cross-contamination of cell cultures, and false positives in sensitive fluorescence assays.
To build a self-validating safety system in your laboratory, you must move beyond simply wearing Personal Protective Equipment (PPE). You must understand the physicochemical mechanics of 4',5'-Diiodofluorescein and design your operational and disposal workflows around those specific properties.
Part 1: Chemical Profile & Hazard Mechanics
4',5'-Diiodofluorescein is a halogenated xanthene dye heavily utilized in drug development for cell membrane localization, mitochondrial staining, and nanoparticle tracking [1]. The addition of two heavy iodine atoms to the fluorescein backbone significantly alters its behavior: it increases the molecule's lipophilicity (making it excellent for membrane tracking) but also makes it highly prone to staining human skin and persisting in the environment.
Table 1: Quantitative Physicochemical Data
| Property | Value | Operational Significance (Causality) |
| CAS Number | 31395-16-1 | Primary identifier for Safety Data Sheet (SDS) tracking. |
| Molecular Formula | C₂₀H₁₀I₂O₅ | High molecular weight (584.10 g/mol ); halogenated structure requires specialized waste segregation [2]. |
| Appearance | Orange/Yellow crystals | Highly visible; micro-crystals easily become airborne due to static charge during weighing. |
| Excitation / Emission | ~522 nm (Abs) | Emits fluorescent green light. Spills are detectable via UV/Blue light scanning. |
| GHS Hazards | H302, H315, H319, H335 | Irritating to eyes, skin, and respiratory tract. Harmful if swallowed [3]. |
Part 2: Required Personal Protective Equipment (PPE)
Do not treat 4',5'-Diiodofluorescein like standard table salt. Its crystalline structure is highly susceptible to static dispersion. Your PPE is your last line of defense against inhalation and dermal binding.
Table 2: Mandatory PPE Specifications & Rationale
| PPE Category | Specification | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular irritation from airborne crystalline dust (H319). Standard safety glasses with side shields are insufficient against fine powders. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Prevents skin staining (H315). Nitrile offers superior chemical resistance when the dye is reconstituted in organic solvents like DMSO or DMF. |
| Respiratory | N95 (US) or P1 (EN143) Respirator | Mitigates the inhalation risk of fine halogenated dust particles during the weighing process (H335) [4]. |
| Body Protection | Flame-retardant Lab Coat | Provides a barrier against accidental spills. Must be fully buttoned to prevent static-cling of fine powders to street clothing. |
Part 3: Operational Workflow & Safe Handling Protocol
To ensure a self-validating and contamination-free process, execute the following step-by-step methodology when preparing 4',5'-Diiodofluorescein for in vitro assays.
Step 1: Environmental Preparation
-
Action: Conduct all handling of the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Causality: The draft of the hood captures aerosolized micro-crystals that are invisible to the naked eye but will readily contaminate your lab environment.
Step 2: Static-Controlled Weighing
-
Action: Use an anti-static gun (zerostat) on the weigh boat before transferring the yellow/orange crystals. Weigh the exact required amount using an analytical balance.
-
Causality: Halogenated dye powders hold static charges. Discharging the weigh boat prevents the powder from "jumping" out of the boat and onto the balance pan.
Step 3: Reconstitution in Organic Solvent
-
Action: Dissolve the solid in a high-purity organic solvent (e.g., DMSO) to create a concentrated stock solution (typically 1-10 mM) before diluting it into your aqueous assay buffer.
-
Causality: 4',5'-Diiodofluorescein has poor aqueous solubility due to the bulky, hydrophobic iodine atoms. The organic solvent is required to disrupt the crystal lattice.
Step 4: Self-Validation (The UV Sweep)
-
Action: Turn off the ambient lights and scan the weighing area, your gloves, and the balance with a handheld UV lamp (365 nm or 488 nm excitation).
-
Causality: Any residual 4',5'-Diiodofluorescein will fluoresce bright green. If fluorescence is detected, the area is contaminated and requires immediate spill management. This creates a closed-loop, self-validating safety check.
Part 4: Spill Management & Disposal Plan
Because this compound contains iodine, it falls under strict environmental regulations regarding halogenated waste.
Immediate Spill Management:
-
Do not sweep dry powder. Sweeping aerosolizes the dye.
-
Dampen a highly absorbent wipe with 70% ethanol or isopropanol (water is ineffective due to the dye's hydrophobicity).
-
Gently lay the damp wipe over the spill to trap the powder, then wipe inward toward the center.
-
Perform the "UV Sweep" (Step 4 above) to validate that the spill is completely neutralized.
Disposal Protocol:
-
Solid Waste: Collect all contaminated weigh boats, pipette tips, wipes, and the outer layer of your nitrile gloves in a designated hazardous waste container explicitly labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Segregate liquid waste containing 4',5'-Diiodofluorescein and DMSO into a specific "Halogenated Solvent Waste" carboy.
-
Causality: Halogenated compounds must never be mixed with non-halogenated solvent waste. Mixing them can lead to dangerous exothermic reactions and violates EPA/local environmental regulations preventing halogen release into municipal water supplies.
Part 5: Visualizing the Operational Workflow
The following diagram maps the logical progression of handling 4',5'-Diiodofluorescein, emphasizing the critical transition from dry powder handling to liquid waste segregation.
Operational workflow for the safe handling, assay integration, and disposal of 4',5'-Diiodofluorescein.
References
-
Chembase. "31395-16-1 | Diiodofluorescein | Personal Protective Equipment." Chembase Database. Available at: [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

